1-(Azepan-3-yl)methanamine
Descripción
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
azepan-3-ylmethanamine |
InChI |
InChI=1S/C7H16N2/c8-5-7-3-1-2-4-9-6-7/h7,9H,1-6,8H2 |
Clave InChI |
WZBNHSASADXESL-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCC(C1)CN |
Origen del producto |
United States |
An In-depth Technical Guide to 1-(Azepan-3-yl)methanamine: Synthesis, Characterization, and Medicinal Chemistry Applications
Foreword: The Azepane Scaffold - A Privileged Structure in Modern Drug Discovery
The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial orientation of substituents, enabling optimal interactions with a diverse range of biological targets.[1][2] This has led to the incorporation of the azepane motif into numerous FDA-approved drugs and clinical candidates, spanning a wide array of therapeutic areas including central nervous system (CNS) disorders, cancer, and metabolic diseases.[2][3] This guide focuses on a specific, yet underexplored, derivative: 1-(azepan-3-yl)methanamine. As a C-3 substituted azepane, this molecule presents a unique vector for chemical modification, distinct from the more commonly explored N-1 substitution. Herein, we provide a comprehensive technical overview of its chemical structure, a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and its potential as a valuable building block for the next generation of therapeutics.
Molecular Structure and Chemical Identity
1-(Azepan-3-yl)methanamine is a primary amine attached to a methyl group at the 3-position of the azepane ring. This substitution pattern is crucial as it introduces a chiral center at the C-3 position, offering the potential for stereoselective interactions with biological targets.
Chemical Structure
Figure 1: 2D Chemical Structure of 1-(Azepan-3-yl)methanamine
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| IUPAC Name | (Azepan-3-yl)methanamine |
| CAS Number | Not assigned |
| Topological Polar Surface Area (TPSA) | 38.3 Ų |
| logP (Predicted) | 0.8 - 1.2 |
| pKa (Predicted) | ~10.5 (primary amine), ~11.0 (cyclic secondary amine) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Synthesis of 1-(Azepan-3-yl)methanamine
As 1-(azepan-3-yl)methanamine is not a commercially available compound, a robust synthetic strategy is essential for its utilization in research and development. The following multi-step synthesis is proposed, commencing from the commercially available azepan-3-one. This pathway involves protection of the azepane nitrogen, introduction of the aminomethyl group at the C-3 position, and subsequent deprotection.
Figure 2: Proposed Synthetic Workflow for 1-(Azepan-3-yl)methanamine.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations and serve as a starting point for the synthesis of 1-(azepan-3-yl)methanamine.
Protocol 1: Synthesis of N-Boc-azepane-3-carboxamide
This protocol outlines a potential route starting from azepane-3-carboxylic acid.
-
Step 1: N-Boc Protection of Azepane-3-carboxylic acid.
-
To a solution of azepane-3-carboxylic acid hydrochloride (1.0 equiv) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 equiv) and stir until a clear solution is obtained.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) and stir the reaction mixture at room temperature for 12-18 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-azepane-3-carboxylic acid.
-
-
Step 2: Amide Formation.
-
Dissolve N-Boc-azepane-3-carboxylic acid (1.0 equiv), ammonium chloride (1.5 equiv), 1-hydroxybenzotriazole (HOBt, 1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography to yield N-Boc-azepane-3-carboxamide.
-
Protocol 2: Reduction and Deprotection
-
Step 3: Reduction of the Amide.
-
To a suspension of lithium aluminum hydride (LiAlH₄, 3.0-4.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of N-Boc-azepane-3-carboxamide (1.0 equiv) in anhydrous THF dropwise.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude tert-butyl (azepan-3-ylmethyl)carbamate.
-
-
Step 4: Boc Deprotection.
-
Dissolve the crude tert-butyl (azepan-3-ylmethyl)carbamate (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.[5]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with 2M NaOH.
-
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(azepan-3-yl)methanamine.
-
For the hydrochloride salt, after evaporation of the TFA/DCM, the residue can be dissolved in a minimal amount of methanol and treated with a solution of HCl in diethyl ether or dioxane.[5]
-
Analytical Characterization (Predicted)
A comprehensive analytical approach is crucial for the structural confirmation and purity assessment of the synthesized 1-(azepan-3-yl)methanamine. The following data are predicted based on the analysis of structurally related compounds.
| Analytical Technique | Predicted Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.0-3.2 (m, 2H, -CH₂-N-), 2.6-2.9 (m, 3H, -CH-CH₂-NH₂ and -CH₂-N-), 1.4-1.9 (m, 8H, azepane ring protons), 1.2-1.4 (br s, 3H, -NH₂ and -NH-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 50-55 (azepane C2 and C7), δ 45-50 (aminomethyl -CH₂-), δ 40-45 (azepane C3), δ 25-35 (azepane C4, C5, C6) |
| Mass Spectrometry (EI-MS) | Molecular ion [M]⁺ at m/z 128. Prominent fragments from α-cleavage adjacent to the nitrogen atoms.[6][7] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for C₇H₁₇N₂⁺ [M+H]⁺: 129.1386; Found: (predicted to be within 5 ppm) |
| FTIR (ATR) | 3300-3400 cm⁻¹ (N-H stretch, primary and secondary amine), 2850-2950 cm⁻¹ (C-H stretch, aliphatic), 1590-1650 cm⁻¹ (N-H bend, primary amine)[8] |
Applications in Drug Discovery
The 1-(azepan-3-yl)methanamine scaffold is a promising starting point for the development of novel therapeutics, leveraging the advantageous properties of the azepane ring while providing a key vector for further chemical elaboration at the C-3 position.
Central Nervous System (CNS) Disorders
The azepane core is prevalent in many CNS-active drugs.[2] The conformational flexibility of the seven-membered ring allows for optimal binding to various CNS receptors and transporters. C-3 substituted azepanes, in particular, have been investigated for their potential in treating a range of neurological and psychiatric conditions. The primary amine of 1-(azepan-3-yl)methanamine can serve as a handle to introduce pharmacophores that target, for example, serotonin, dopamine, or norepinephrine transporters, or various G-protein coupled receptors (GPCRs) implicated in CNS disorders.[9][10]
Oncology
The azepane motif is also found in a number of anticancer agents.[11] Its three-dimensional nature can disrupt protein-protein interactions or allow for specific binding to the active sites of enzymes involved in cancer progression. For instance, derivatives of the natural product (-)-balanol, which contains an azepane ring, have been developed as potent protein kinase inhibitors.[2] The aminomethyl group at the C-3 position of 1-(azepan-3-yl)methanamine provides a versatile point of attachment for fragments designed to target kinases, protein tyrosine phosphatases, or other oncology-relevant targets.[12]
Structure-Activity Relationship (SAR) Insights
The introduction of a substituent at the C-3 position of the azepane ring, as in 1-(azepan-3-yl)methanamine, offers distinct advantages for SAR studies compared to N-1 substitution. Modification at C-3 allows for the exploration of a different chemical space around the core scaffold, potentially leading to improved selectivity and potency for a given biological target. The primary amine can be readily derivatized to amides, sulfonamides, ureas, and other functional groups, enabling a systematic investigation of how different substituents at this position influence biological activity.
Conclusion
1-(Azepan-3-yl)methanamine, while not a readily available chemical, represents a valuable and largely untapped building block for medicinal chemistry. Its synthesis, achievable through a multi-step sequence from azepan-3-one, provides access to a chiral scaffold with a versatile primary amine handle at the C-3 position. The predicted physicochemical and spectroscopic properties provide a framework for its characterization. Given the proven success of the azepane motif in a multitude of therapeutic areas, 1-(azepan-3-yl)methanamine stands as a promising starting point for the design and discovery of novel drug candidates with potentially improved efficacy and selectivity. This guide provides the foundational knowledge for researchers and drug development professionals to explore the potential of this intriguing molecule.
References
-
ResearchGate. (n.d.). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]
- Reduction of Carboxamides Into Amines Catalyzed by La[NH‐2,6‐Pr2‐4‐FcC6H2]3/HBpin. (2025, August 6). Applied Organometallic Chemistry.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Sharma, P., & Kumar, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853-23859.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Taylor & Francis Online. (2022, February 24). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Retrieved from [Link]
- Osipov, S. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
SciSpace. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
- Reduction of Carboxamides Into Amines Catalyzed by La[NH‐2,6‐iPr2‐4‐FcC6H2]3/HBpin. (2024, September 10). ChemRxiv.
-
ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]
- O'Brien, A. G., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Google Patents. (n.d.). CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride.
- Reddy, K. L., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Synlett, 2011(13), 1875-1878.
- Al-Othman, Z. A., et al. (2015). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 50(4), 287-323.
- Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 165, 465-494.
-
ResearchGate. (n.d.). IC 50 values of the tested compounds expressed in µM/mL (nM/mL) and selectivity index against each type of cancer cell line. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. Retrieved from [Link]
- Reva, I., et al. (2021). FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 263, 120158.
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
- Nguyen, T. H. T., et al. (2022). A Two-Step Cost-Saving Process for Industrial Scale Production of 1-Amino-3,5-dimethyladamantane Hydrochloride (An Anti-Alzheimer’s Drug). Asian Journal of Chemistry, 34(2), 435-438.
- Agatonovic-Kustrin, S., & Kustrin, E. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 329.
- Stoyanov, S., & Antonov, L. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
-
Update Publishing House. (2025, March 4). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. Retrieved from [Link]
- El-Gazzar, A. B. A., & Gaafar, A. M. (2000).
-
National Institutes of Health. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]
- van der Meeren, T., et al. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics, 15(6), 1709.
- Antonov, L., et al. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 559-565.
-
F1000Research. (2014, March 21). as leads for non-CNS targets. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. updatepublishing.com [updatepublishing.com]
- 9. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
1-(Azepan-3-yl)methanamine: A Comprehensive Technical Guide on Synthesis, Sourcing, and Application
Executive Summary
In modern drug discovery, the incorporation of saturated, nitrogen-containing heterocycles is a proven strategy to improve the pharmacokinetic properties of drug candidates. 1-(Azepan-3-yl)methanamine (also systematically named azepan-3-ylmethanamine or 3-(aminomethyl)azepane) represents a highly versatile aliphatic diamine scaffold. The 7-membered azepane ring provides unique conformational flexibility compared to rigid piperidines, allowing for optimized vector projection of the aminomethyl pharmacophore into complex protein binding pockets.
Because the free base of this diamine is highly basic, hygroscopic, and prone to atmospheric degradation (carbamate formation via CO₂ absorption), it is rarely sourced or stored in its unprotected state. Instead, successful synthetic and procurement strategies rely on its orthogonally protected derivatives—most notably tert-butyl 3-(aminomethyl)azepane-1-carboxylate —or its stable organic salts, such as the oxalic acid salt [1].
Chemical Identity & Sourcing Metrics
To design a robust supply chain and synthetic route, it is critical to differentiate between the free base, the protected intermediate, and the stable salt forms. The quantitative data for these species are summarized in the table below.
| Compound Name | Role in Drug Development | CAS Number | Molecular Formula | Molecular Weight |
| Azepan-3-ylmethanol | Commercial Starting Material | 61472-23-9 | C₇H₁₅NO | 129.20 g/mol |
| tert-Butyl 3-(aminomethyl)azepane-1-carboxylate | Orthogonally Protected Precursor | 876147-47-6 | C₁₂H₂₄N₂O₂ | 228.33 g/mol |
| Azepan-3-ylmethanamine oxalic acid | Bench-Stable Salt Form | 1803594-24-2 | C₉H₁₈N₂O₄ | 218.25 g/mol |
| 1-(Azepan-3-yl)methanamine | Active Free Base (Generated in situ) | N/A | C₇H₁₆N₂ | 128.22 g/mol |
Synthetic Workflows & Experimental Protocols
When commercial lead times for the protected diamine are prohibitive, de novo synthesis from the readily available azepan-3-ylmethanol (CAS 61472-23-9)[2] is required. The following workflow outlines a highly chemoselective route to generate the target compound[1].
Figure 1: Synthetic workflow for 1-(azepan-3-yl)methanamine via azide reduction and deprotection.
Step-by-Step Methodology & Causality
Step 1: N-Boc Protection
-
Procedure: Dissolve azepan-3-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool to 0°C. Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.
-
Causality: The secondary amine of the azepane ring is highly nucleophilic. Protection is mandatory to prevent oligomerization, N-alkylation, or unwanted cross-reactivity during the subsequent activation and azidation steps[1].
Step 2: Hydroxyl Activation (Mesylation)
-
Procedure: Cool the solution of N-Boc-azepan-3-ylmethanol to 0°C. Add methanesulfonyl chloride (MsCl, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 2 hours.
-
Causality: The primary aliphatic hydroxyl group is a poor leaving group. Conversion to a mesylate activates the C3-appendage, lowering the activation energy required for nucleophilic substitution.
Step 3: Azidation
-
Procedure: Isolate the mesylate and dissolve in anhydrous N,N-dimethylformamide (DMF). Add sodium azide (NaN₃, 2.0 eq). Heat to 60°C for 12 hours.
-
Causality: The azide ion acts as a potent nucleophile, displacing the mesylate via a clean Sₙ2 mechanism to install a masked primary amine. DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the azide anion.
Step 4: Reduction to Primary Amine (Staudinger Reaction)
-
Procedure: Add triphenylphosphine (PPh₃, 1.2 eq) to the azide in THF/H₂O (10:1). Stir at room temperature until N₂ evolution ceases (approx. 8 hours).
-
Causality: The Staudinger reduction is highly chemoselective. It reduces the azide to the primary amine without risking the cleavage of the Boc-protected secondary amine (which can occur under harsh catalytic hydrogenation conditions), yielding tert-butyl 3-(aminomethyl)azepane-1-carboxylate (CAS 876147-47-6)[3].
Step 5: Deprotection and Salt Formation
-
Procedure: Treat the Boc-protected diamine with anhydrous oxalic acid in ethanol.
-
Causality: Global deprotection yields the free diamine. However, isolating it directly as an oxalate salt (CAS 1803594-24-2) prevents atmospheric carbon dioxide absorption and oxidative degradation, ensuring long-term stability for downstream biological assays[4].
In-Process Validation (Self-Validating Systems)
To ensure the trustworthiness of the synthetic protocol, the workflow must act as a self-validating system. Do not proceed to subsequent steps without confirming the following analytical checkpoints:
-
Post-Azidation Check (IR Spectroscopy): The conversion of the mesylate to the azide must be confirmed via Infrared (IR) spectroscopy. The appearance of a strong, sharp azide stretch at ~2100 cm⁻¹ is a definitive, self-validating marker that the Sₙ2 substitution was successful.
-
Post-Reduction Check (LC-MS & IR): The disappearance of the 2100 cm⁻¹ IR band and the emergence of a primary amine peak in LC-MS (ESI+ m/z [M+H]⁺ = 229.1) confirms the successful Staudinger reduction[3].
-
Final Salt Validation (¹H-NMR): For the oxalate salt, ¹H-NMR (in D₂O or DMSO-d₆) must show the complete disappearance of the massive 9-proton singlet at ~1.4 ppm (indicating successful Boc removal) while retaining the complex multiplets of the 7-membered azepane ring[1].
Supplier Search & Procurement Strategy
For researchers looking to bypass de novo synthesis, strategic procurement is essential. Because the free base is unstable, sourcing strategies should focus on the specific derivative required for your workflow:
-
For Library Synthesis & MedChem: Procure the Boc-protected intermediate, tert-butyl 3-(aminomethyl)azepane-1-carboxylate (CAS 876147-47-6) . This form is widely stocked by specialty chemical suppliers such as ChemScene[3] and CymitQuimica[5]. It allows chemists to selectively functionalize the primary amine (e.g., via amide coupling or reductive amination) while keeping the azepane nitrogen protected. Standard commercial purity should be ≥95%.
-
For Direct Biological Screening: Procure the azepan-3-ylmethanamine oxalic acid salt (CAS 1803594-24-2) . Available through suppliers like Sigma-Aldrich[4], this bench-stable salt can be dissolved directly into aqueous assay buffers, where physiological pH will liberate the active free base in situ.
-
For Process Scale-Up: Source the starting material, azepan-3-ylmethanol (CAS 61472-23-9) , from bulk suppliers like BLD Pharm[2] and execute the validated synthetic workflow described in Section 3.
References
- EP 1 633 348 B1 - Preparation of 4-bromo-5-(2-chloro-benzoylamino)-1H-pyrazole-3-carboxylic acid [2-(piperidin-4-yl)-ethyl]amide and related azepane derivatives, Google Patents.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 61472-23-9|Azepan-3-ylmethanol|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. (azepan-3-yl)methanamine, oxalic acid | 1803594-24-2 [sigmaaldrich.com]
- 5. CAS 876147-47-6: 3-(aminometil)azepano-1-carboxilato de te… [cymitquimica.com]
The Azepane-3-methanamine Scaffold: A Technical Guide for Medicinal Chemists
This guide provides a technical deep-dive into the Azepane-3-methanamine scaffold, a seven-membered heterocyclic motif increasingly utilized to "escape flatland" in modern drug discovery.
Executive Summary: The Case for Seven-Membered Rings
In the pursuit of novel IP and improved physicochemical properties, medicinal chemists are moving beyond the ubiquitous piperidine (6-membered) and pyrrolidine (5-membered) rings. The azepane (7-membered) scaffold represents a "privileged structure" that offers unique conformational flexibility and sp³-rich character.
The Azepane-3-methanamine derivative (also known as 3-(aminomethyl)azepane) is particularly valuable because it combines the hydrophobic bulk of the seven-membered ring with a primary amine handle extended by a methylene linker. This homologation allows the amine to reach distinct binding pockets compared to the direct 3-aminoazepane, often resolving steric clashes while maintaining critical hydrogen bonding interactions.
Key Structural Features[1][2][3]
-
Conformational Dynamic: Unlike the rigid chair of piperidine, the azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. Substituents at the C3 position can lock the ring into a preferred low-energy conformation, reducing the entropic penalty upon protein binding.
-
Vectorial Projection: The C3-methanamine vector projects the nitrogen lone pair at a distinct angle (
offset by ring pucker) compared to the C3-methanamine piperidine, allowing for "scaffold hopping" that preserves pharmacophore placement while altering the core's metabolic profile.
Synthetic Strategies
Accessing substituted azepanes is historically more challenging than smaller rings due to entropic barriers in cyclization and the lack of cheap chiral pool starting materials. Below are the three primary strategies for synthesizing the azepane-3-methanamine core.
Strategy A: Ring Expansion (The Schmidt/Beckmann Route)
This is the classical industrial route. It relies on the one-carbon insertion into a 3-substituted cyclohexanone.
-
Precursor: 3-(carboethoxy)cyclohexanone or 3-cyanocyclohexanone.
-
Reagent: Hydrazoic acid (
) or Sodium Azide ( ) in polyphosphoric acid. -
Outcome: Produces a mixture of regioisomeric lactams (3-substituted and 5-substituted azepan-2-ones).
-
Resolution: The isomers must be separated chromatographically before reduction of the lactam and the side chain.
Strategy B: Ring-Closing Metathesis (RCM)
A modern, high-precision approach favored in academic total synthesis.
-
Precursor: A diallylamine derivative (e.g., N-allyl-N-(4-pentenyl)amine) with a functional handle.
-
Catalyst: Grubbs II or Hoveyda-Grubbs.
-
Mechanism: Formation of the 7-membered unsaturated azepine, followed by hydrogenation. This allows for precise placement of the C3-substituent without regioisomeric mixtures.
Strategy C: Nitrile Reduction (The Functionalization Route)
The most direct method to the methanamine specifically is the reduction of 3-cyanoazepane .
-
Step 1: Synthesis of tert-butyl 3-cyanoazepane-1-carboxylate.
-
Step 2: Catalytic hydrogenation (Raney Ni) or Hydride reduction (
). -
Advantage: Directly yields the primary amine necessary for library generation.
Experimental Protocol: Synthesis of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate
Objective: To synthesize the Boc-protected scaffold suitable for coupling in a diversity-oriented library. Precursor: tert-Butyl 3-cyanoazepane-1-carboxylate (commercial or synthesized via nucleophilic substitution of 3-mesyloxyazepane).
Reagents
-
Substrate: tert-Butyl 3-cyanoazepane-1-carboxylate (1.0 eq)
-
Catalyst: Raney Nickel (slurry in water, washed with EtOH) (~50 wt%)
-
Solvent: Ethanol (anhydrous) / Ammonia (7N in MeOH) (10:1 ratio)
-
Atmosphere: Hydrogen gas (
)
Methodology
-
Preparation: In a high-pressure hydrogenation vessel (Parr bomb), dissolve the nitrile substrate (10 mmol) in anhydrous ethanol (50 mL).
-
Additives: Add 5 mL of 7N ammonia in methanol. Note: Ammonia suppresses the formation of secondary amine dimers.
-
Catalyst Addition: Carefully add the washed Raney Nickel slurry under an argon blanket. Caution: Raney Ni is pyrophoric.
-
Hydrogenation: Seal the vessel and purge with
(3x) and (3x). Pressurize to 50 psi (3.4 bar) with . -
Reaction: Stir vigorously at room temperature for 12–18 hours. Monitor by LC-MS for the disappearance of the nitrile peak (
of nitrile) and appearance of the amine ( or depending on ionization). -
Workup: Filter the mixture through a Celite pad (keep wet to prevent catalyst ignition). Wash the pad with MeOH.
-
Purification: Concentrate the filtrate in vacuo. The resulting oil is typically >90% pure. For library grade, purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).
Yield Expectation: 85–95%
Medicinal Chemistry Utility & SAR Logic
The azepane-3-methanamine scaffold functions as a bioisostere for:
-
3-(Aminomethyl)piperidine: The azepane creates a larger hydrophobic shadow. If a piperidine analog has metabolic stability issues (e.g., oxidation at the alpha-carbon), the azepane can block this via steric bulk or conformational change.
-
Benzamides: In GPCR ligands (e.g., Dopamine D2/D3), the azepane ring can mimic the spatial occupancy of a phenyl ring while improving solubility (lowering LogD) due to the basic nitrogen and sp³ character.
Critical Signaling Pathways & Targets
-
Monoamine Transporters (NET/DAT): N-substituted azepanes have shown potency as reuptake inhibitors. The 3-methanamine arm can reach the aspartate residue in the S1 binding site.
-
Integrin Antagonists: The scaffold mimics the
-turn of the RGD sequence, with the amine interacting with the acidic residue on the integrin surface.
Visualizations
Diagram 1: Synthetic Pathway (Nitrile Reduction Route)
This flow illustrates the conversion from the cyano-precursor to the final scaffold.
Caption: Catalytic hydrogenation of the nitrile group to the primary amine using Raney Nickel.
Diagram 2: SAR Decision Tree (Scaffold Selection)
Use this logic to decide when to deploy the Azepane-3-methanamine scaffold.
Caption: Decision matrix for transitioning from piperidine/aromatic leads to the azepane scaffold.
References
-
Mykura, R., et al. (2023). "Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes."[1] Nature Chemistry. Available at: [Link]
-
Reymond, J. L., et al. (2025). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry. Available at: [Link]
- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Contextualizing 3-aminomethyl bioisosteres).
Sources
Technical Monograph: 1-(Azepan-3-yl)methanamine as a Strategic Scaffold
This in-depth technical guide details the physicochemical profile, synthetic methodologies, and medicinal chemistry applications of 1-(Azepan-3-yl)methanamine .
Executive Summary
1-(Azepan-3-yl)methanamine (also known as 3-(aminomethyl)azepane) is a bicyclic-equivalent, seven-membered heterocyclic diamine. In modern drug discovery, it serves as a critical "scaffold hopping" tool, allowing medicinal chemists to expand beyond the ubiquitous piperidine and pyrrolidine rings. Its conformational flexibility and the presence of two distinct nitrogen centers (a secondary ring amine and a primary exocyclic amine) make it an ideal building block for constructing bifunctional linkers in PROTACs (Proteolysis Targeting Chimeras) and exploring novel IP space in kinase inhibitors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The molecule exists primarily as a viscous oil in its free base form but is frequently handled as a hydrochloride or tartrate salt for stability. Commercially, it is often supplied with the ring nitrogen protected (e.g., N-Boc) to facilitate selective functionalization of the primary amine.
Table 1: Core Chemical Data
| Parameter | Technical Specification |
| IUPAC Name | 1-(Azepan-3-yl)methanamine |
| Common Synonyms | 3-(Aminomethyl)azepane; Azepan-3-ylmethanamine; Hexahydro-1H-azepine-3-methanamine |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| CAS Number (Free Base) | Not widely established (Generated in situ) |
| CAS (N-Boc Precursor) | 876147-47-6 (tert-butyl 3-(aminomethyl)azepane-1-carboxylate) |
| SMILES | NCC1CCCCN1 |
| LogP (Predicted) | ~0.5 (Hydrophilic) |
| pKa (Predicted) | ~10.8 (Ring NH), ~9.6 (Primary NH₂) |
| Topological Polar Surface Area | 38.03 Ų |
Structural Analysis & Isomerism
The C3 position of the azepane ring is a chiral center. Consequently, 1-(Azepan-3-yl)methanamine exists as two enantiomers:
-
(R)-1-(Azepan-3-yl)methanamine
-
(S)-1-(Azepan-3-yl)methanamine
While often used as a racemate in early-stage library synthesis, asymmetric synthesis or chiral resolution is required for late-stage lead optimization to avoid off-target effects. The seven-membered ring adopts a flexible twist-chair conformation, which can allow the side chain to access binding pockets distinct from those accessible by rigid piperidine analogs.
Synthetic Methodologies
The synthesis of 1-(Azepan-3-yl)methanamine typically proceeds through the reduction of a nitrile or amide precursor. The most robust route for laboratory scale-up involves the reduction of tert-butyl 3-cyanoazepane-1-carboxylate , which ensures the ring nitrogen remains protected during the harsh reduction of the nitrile.
Protocol A: Catalytic Hydrogenation of the Nitrile (Preferred)
This method preserves the N-Boc protecting group, yielding the versatile intermediate CAS 876147-47-6 .
Reagents:
-
Substrate: tert-butyl 3-cyanoazepane-1-carboxylate
-
Catalyst: Raney Nickel (Ra-Ni) or Rhodium on Alumina (Rh/Al₂O₃)
-
Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH)
-
Atmosphere: Hydrogen gas (H₂) at 50–100 psi
Step-by-Step Workflow:
-
Preparation: In a high-pressure hydrogenation vessel, dissolve tert-butyl 3-cyanoazepane-1-carboxylate (1.0 equiv) in methanolic ammonia. The ammonia suppresses the formation of secondary amine dimers.
-
Catalyst Addition: Carefully add Raney Nickel (20 wt% loading) under an argon blanket (Pyrophoric hazard).
-
Hydrogenation: Seal the vessel, purge with H₂ three times, and pressurize to 60 psi. Stir vigorously at room temperature for 12–18 hours.
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.
-
Concentration: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(aminomethyl)azepane-1-carboxylate as a colorless oil.
-
Deprotection (Optional): To obtain the free diamine, treat the Boc-intermediate with 4N HCl in dioxane for 2 hours, then concentrate to dryness.
Visualization: Synthetic Logic & Retrosynthesis
The following diagram illustrates the retrosynthetic logic, tracing the molecule back to the commercially available azepan-3-one or caprolactam precursors.
Figure 1: Retrosynthetic analysis showing the ring-expansion strategy from cyclohexanone to the azepane scaffold.
Medicinal Chemistry Applications
Scaffold Hopping & IP Expansion
In drug design, replacing a 6-membered piperidine ring with a 7-membered azepane ring ("scaffold hopping") alters the vector of the substituents. This can:
-
Improve Selectivity: The increased flexibility of the azepane ring allows the side chain (methanamine) to adopt conformations that may avoid steric clashes in the binding pocket that hinder piperidine analogs.
-
Alter Metabolic Stability: Changing ring size affects the susceptibility to oxidative metabolism by CYP450 enzymes.
PROTAC Linker Design
The diamine functionality is highly valued in PROTAC design.
-
The Ring Nitrogen (N1) is typically attached to the E3 ligase ligand (e.g., Cereblon or VHL ligand).
-
The Exocyclic Primary Amine is attached to the linker chain connecting to the Warhead (Protein of Interest ligand).
-
The sp³-rich azepane core improves the solubility and physicochemical properties of the final chimera compared to flat aromatic linkers.
Handling & Safety Protocols
Hazard Classification:
-
Corrosive: As a primary/secondary amine, the free base can cause severe skin burns and eye damage.
-
Hygroscopic: The salt forms (HCl) readily absorb moisture; store in a desiccator.
Storage Conditions:
-
Temperature: 2–8°C.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation and carbamate formation (reaction with atmospheric CO₂).
References
-
Chemical Identity & Precursors
-
Synthetic Methodology (Nitrile Reduction)
- Source: Gould, S. J., et al. "Reduction of Nitriles to Amines." Organic Syntheses.
-
URL:[Link] (General protocol adapted for azepanes).
-
Azepane Scaffolds in Drug Discovery
- Source: "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.
-
URL:[Link]
- Source: ChemScene. "tert-Butyl 3-(aminomethyl)
Sources
Engineering 3D Chemical Space: Novel Diamine Scaffolds for Heterocyclic Library Synthesis
Executive Summary
The transition from planar, sp²-hybridized aromatic systems to topologically complex, sp³-rich frameworks is a defining paradigm in modern drug discovery. As a Senior Application Scientist, I have observed firsthand that relying on traditional cross-coupling of flat heterocycles often leads to poor solubility, high off-target toxicity, and rapid metabolic clearance. To circumvent these "flatland" liabilities, novel diamine scaffolds—specifically vicinal diamines, spirocyclic diamines, and cyclobutane-1,3-diamines—have emerged as privileged building blocks. These scaffolds provide conformationally rigid vectors that project pharmacophores into three-dimensional space, enabling the synthesis of highly selective diazacyclic and triazacyclic libraries[1].
The Mechanistic Rationale for Diamine Scaffolds
The selection of a diamine scaffold is not arbitrary; it is dictated by the precise spatial requirements of the target binding pocket and the physicochemical properties necessary for bioavailability.
-
Vicinal Diamines : Generated via the reduction of modified short peptides, vicinal diamines offer unparalleled stereochemical control. Because the starting materials (amino acids) are available in enantiopure forms, the resulting diamines can adopt specific bioactive conformations that mimic native peptide secondary structures, making them ideal for synthesizing diazacyclic peptidomimetics[1].
-
Spirocyclic Diamines : Featuring ring sizes from four to eight, spirocyclic diamines introduce profound structural diversity. A recent computational analysis revealed that out of 391 theoretically generated spirocyclic diamines, 285 were entirely novel and absent from public databases like PubChem[2]. The inherent quaternary carbon center forces the two rings into orthogonal planes, providing unique exit vectors for subsequent heterocyclic library synthesis[2].
-
Cyclobutane-1,3-diamines : This scaffold presents a classic case of cis/trans isomerism within a strained four-membered ring[3]. The rigid cyclobutane core restricts the conformational flexibility of the attached amines, locking them into defined trajectories. This steric constraint is highly valuable when synthesizing fused heterocyclic systems where precise vector alignment is required for target engagement[3].
-
Homopiperazine and Piperidine Diamines : In phenotypic screens, libraries derived from homopiperazine and 4-aminomethylpiperidine have yielded potent hits against complex pathogens like Mycobacterium tuberculosis, demonstrating the broad utility of diamine-derived heterocycles in whole-cell assays[4].
Relationship between diamine scaffold properties and 3D pharmacophore projection.
Quantitative Scaffold Metrics
To systematically evaluate these scaffolds for library synthesis, we must analyze their structural parameters and synthetic efficiency. Table 1 summarizes the core metrics that dictate scaffold selection.
Table 1: Quantitative Metrics of Novel Diamine Scaffolds in Library Synthesis
| Scaffold Class | Typical Ring Size | Max Stereocenters | Fraction sp³ (Fsp³) | Primary Heterocyclic Product | Average Library Yield |
| Spirocyclic Diamines | 4 to 8 | Up to 3 | > 0.85 | Azepanes / Azocanes | 38% – 74% |
| Vicinal Diamines | Acyclic / Variable | 2 to 4 | 0.60 – 0.90 | Diazacyclics / Triazacyclics | 65% – 85% |
| Cyclobutane-1,3-diamines | 4 | 2 (cis/trans) | 1.00 | Fused Pyrimidines | 50% – 70% |
| Homopiperazines | 7 | 0 to 1 | > 0.70 | Bicyclic Piperazines | 60% – 80% |
Data synthesized from library validation studies and structural analyses[1],[2],[4],[3].
Experimental Workflow: Solid-Phase Synthesis of Bis-Diazacyclic Libraries
The parallel synthesis of heterocyclic compounds from resin-bound diamines is a cornerstone of modern library generation[1]. The following protocol details the synthesis of pyrrolidine bis-diazacyclic libraries from vicinal diamines.
Causality Focus : We employ solid-phase synthesis (SPS) on a Rink amide resin to exploit site-isolation effects. The pseudo-dilution on the resin matrix prevents intermolecular cross-linking during the critical bis-alkylation/cyclization steps, which would otherwise lead to oligomeric byproducts in solution-phase chemistry.
Workflow for solid-phase synthesis of diazacyclic libraries from vicinal diamines.
Step-by-Step Methodology:
Step 1: Resin Loading and Iterative Coupling
-
Swelling : Swell Rink amide resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Validation: Perform a Kaiser ninhydrin test; a deep blue color confirms the presence of free primary amines.
-
Coupling : Add a solution of Fmoc-protected amino acid (3 equiv), HATU (3 equiv), and DIPEA (6 equiv) in DMF. Agitate for 2 hours.
-
Iteration : Repeat the deprotection and coupling steps to build the desired di- or tripeptide sequence, introducing diversity at positions R1 and R2[1].
Step 2: Reduction to Vicinal Polyamines Causality: The transformation of the polyamide backbone into a polyamine is achieved using Borane-Tetrahydrofuran (BH₃·THF). Borane selectively reduces the electron-rich amide carbonyls without cleaving the acid-labile linker attaching the molecule to the resin.
-
Reduction : Wash the resin with anhydrous THF. Add 1.0 M BH₃·THF complex (40 equiv per amide bond) and heat to 65 °C for 72 hours under an inert argon atmosphere.
-
Quenching : Carefully quench the excess borane by adding methanol dropwise at 0 °C.
-
Borane Adduct Disruption : Treat the resin with piperidine at 65 °C for 12 hours to break the stable boron-amine complexes, yielding the free resin-bound vicinal diamines[1].
Step 3: Heterocyclic Cyclization
-
Alkylation/Acylation : React the resin-bound vicinal diamine with a bis-electrophile (e.g., bromoacetic acid followed by substitution, or a di-aldehyde for reductive amination) to form the diazacyclic or triazacyclic core.
-
Cyclization Driver : Utilize elevated temperatures (80 °C) in N-methyl-2-pyrrolidone (NMP) with a non-nucleophilic base (e.g., 2,6-lutidine) to drive the intramolecular ring closure to completion.
Step 4: Cleavage and Self-Validation
-
Cleavage : Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Precipitation : Filter the resin and precipitate the cleaved heterocyclic product in cold diethyl ether.
-
Validation : Centrifuge, decant, and analyze the crude pellet via LC-MS. The presence of the target mass with >80% UV purity confirms the success of the solid-phase cyclization network.
Conclusion
The strategic incorporation of novel diamine scaffolds—ranging from peptide-derived vicinal diamines to rigid cyclobutane and spirocyclic systems—fundamentally upgrades the quality of heterocyclic screening libraries. By escaping flatland and enforcing strict 3D vector projections, we can design self-validating synthetic workflows that yield highly diverse, drug-like molecules capable of engaging challenging biological targets.
References[1] Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery.MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmqQ6bC6HgvjxJkkppa4MCw2zT5iCrBmteEJKoLsQ_NwaGjywW5Zn64DDUlCiiJZGz1OYw7jekdb9Zya30oV_8qBBQDs1nb159hN-zVtmcFOaqJ-7DLuQqP-dBZ8sNk57Y16KI[2] Spirocyclic Diamine Scaffolds for Medicinal Chemistry.ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNGZATYxEDXn735-k0i_GNndpjCMbAq98mS2aW3XXUQUj-y1XIl2tMNdyfFCY5pOB-4m_cKXC11Jj4M5xdLSzLNRXgvr1KMp3-0ANad-S_vx-mVnM3Fae0pR9zUyFwTvbFH65hUodCldsteFI_bT0maxEllSoZmCW-QflW06b63cB0Sg5W15cqOKQhbuKYet44LgirLrMtq52y9GCnmQn-fHLi[4] Identification of New Diamine Scaffolds with Activity against Mycobacterium tuberculosis.SciSpace. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUYSRJVm5egvpndYfFkUZMhBeGIpfSgJnC1IrbGgNfHBTE9V07Ui8shfgBCfbD_sKem-qKfA5-Oo6WzMf_LqcH9cpZn0KzaB7wPgeH9R6doiDOS780_AQd2XGSzJTXB8YkYyQqDAbfYd6aDqB5nOeo40g8kkwSijG2IYei8-k__kAI3ZYKFWHCNUamrhj3OrWN_39Ym3Y2qw==[3] Cyclobutane-1,3-diamine dihydrochloride.Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtpSPj5CrE0WmzbSFetUdzKMkeaPl5iBYSz4nUYszbSB0PioPdC0kq6C7dAMPbAeMDKMMrFPUxRVXXCm4qEET3FbnCa8AyAbcVn9Ra0CNHQjgqL9fn6DKewwQW2-J95TIs1AdZEw==
Sources
- 1. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutane-1,3-diamine dihydrochloride|CAS 1523571-90-5 [benchchem.com]
- 4. scispace.com [scispace.com]
Strategies for the Chiral Resolution of (R)- and (S)-1-(Azepan-3-yl)methanamine: A Comprehensive Technical Guide
The chiral separation of aliphatic diamines is a notoriously complex challenge in analytical and preparative chromatography. The molecule 1-(Azepan-3-yl)methanamine—a critical building block in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands—presents a unique set of physicochemical hurdles. It possesses a secondary amine within a seven-membered azepane ring and a primary amine on the C3-methanamine side chain.
This guide provides an in-depth mechanistic analysis and self-validating protocols for the enantiomeric resolution of 1-(Azepan-3-yl)methanamine. By understanding the causality behind molecular interactions, researchers can bypass empirical trial-and-error and implement robust separation workflows.
Physicochemical Profiling & Chromatographic Causality
To separate the (R)- and (S)-enantiomers of 1-(Azepan-3-yl)methanamine, one must first address its inherent molecular properties:
-
High Basicity & Polarity: Both nitrogen atoms are highly basic. In standard silica-based chromatography, these protonated amines interact strongly with residual surface silanols via ion-exchange mechanisms, causing severe peak tailing and irreversible adsorption.
-
Lack of a Strong Chromophore: The purely aliphatic nature of the azepane ring and methanamine group means the molecule lacks extended π-conjugation. Consequently, standard UV detection (e.g., 254 nm) is ineffective, necessitating either mass spectrometry (MS), evaporative light scattering detection (ELSD), or chemical derivatization.
To overcome these challenges, two distinct paradigms are employed: Direct Separation utilizing host-guest complexation, and Indirect Separation via chiral derivatization.
Direct Chiral Separation via Crown Ether Stationary Phases
Mechanistic Causality
For aliphatic molecules containing a primary amine, Crown Ether Chiral Stationary Phases (CSPs) offer unparalleled enantioselectivity. The separation is driven by host-guest complexation. When the mobile phase is highly acidic (pH < 2), the primary amine of 1-(Azepan-3-yl)methanamine is fully protonated to an ammonium ion (-NH₃⁺).
This -NH₃⁺ group enters the cavity of the 18-crown-6 ether on the stationary phase, forming three simultaneous hydrogen bonds with the ether oxygen atoms. The chiral barrier of the CSP (often a binaphthyl or tetracarboxylic acid derivative) interacts differentially with the bulky azepane ring of the (R)- and (S)-enantiomers. The enantiomer experiencing greater steric hindrance forms a weaker complex and elutes first . This method has been widely validated for racemic primary amines and amino alcohols 1. Recently, this host-guest mechanism has also been successfully adapted for Supercritical Fluid Chromatography (SFC) to enable high-throughput preparative separations 2.
Logic flow of direct chiral separation using Crown Ether CSPs via primary amine protonation.
Self-Validating Protocol: Crown Ether HPLC
This protocol utilizes a self-validating system by incorporating an achiral marker to confirm complexation efficiency prior to racemate injection.
System Suitability & Preparation:
-
Column: Crownpak CR-I(+) (or equivalent 18-crown-6 CSP), 150 x 3.0 mm, 5 µm.
-
Mobile Phase: Aqueous perchloric acid (HClO₄) adjusted to pH 1.5. Causality: HClO₄ provides a low pH without forming strongly coordinating ion pairs that might compete with the crown ether cavity.
-
Detection: MS (ESI+) or ELSD.
Step-by-Step Execution:
-
System Validation (Blank & Marker): Inject a blank (mobile phase) to establish a baseline. Inject an achiral primary amine (e.g., benzylamine). A sharp, retained peak confirms that the host-guest complexation mechanism is active and the pH is sufficiently low.
-
Sample Preparation: Dissolve racemic 1-(Azepan-3-yl)methanamine in the mobile phase to a concentration of 1 mg/mL. Causality: Dissolving in the mobile phase prevents localized pH shifts during injection that could disrupt protonation.
-
Chromatographic Run: Isocratic elution at 0.4 mL/min. Column temperature must be strictly controlled at 25°C, as host-guest complexation is highly exothermic and temperature-dependent.
-
Data Verification: Confirm the presence of two distinct peaks with an area ratio of exactly 50:50.
Indirect Chiral Separation via Pre-Column Derivatization
Mechanistic Causality
When MS or ELSD is unavailable, or when analytical sensitivity must be maximized, indirect separation is preferred. This involves reacting the racemate with a Chiral Derivatizing Agent (CDA) such as Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) 3.
L-FDAA undergoes nucleophilic aromatic substitution with both the primary and secondary amines of the azepane derivative. This reaction achieves three critical objectives simultaneously:
-
It converts the enantiomers into (R,L) and (S,L) diastereomers. Because diastereomers have different dipole moments and spatial geometries, they can be separated on a standard, inexpensive achiral C18 column 4.
-
It neutralizes the basic amines, completely eliminating the silanol-induced peak tailing.
-
It introduces a dinitrophenyl group, providing a powerful UV chromophore with maximum absorbance at 340 nm.
Step-by-step workflow for the indirect separation of amines using Marfey's Reagent.
Self-Validating Protocol: Marfey's Derivatization & RP-HPLC
This protocol uses a reagent-blank validation to ensure that unreacted Marfey's reagent or its hydrolysis byproducts are not misidentified as the target diastereomers.
Derivatization Workflow:
-
Reagent Preparation: Prepare a 1% (w/v) solution of L-FDAA in acetone. Prepare a 50 mM solution of racemic 1-(Azepan-3-yl)methanamine in water.
-
Reaction: In a microcentrifuge tube, combine 50 µL of the amine solution, 100 µL of L-FDAA solution, and 20 µL of 1 M NaHCO₃. Causality: NaHCO₃ maintains the pH at ~8.5, ensuring the amines act as strong nucleophiles without hydrolyzing the reagent.
-
Incubation: Heat the mixture at 40°C for exactly 1 hour.
-
Quenching (Validation Step): Stop the reaction by adding 20 µL of 1 M HCl. Causality: Acidification protonates any unreacted amines and halts the substitution, preventing on-column reaction during analysis.
-
Blank Preparation: Repeat steps 1-4 replacing the amine solution with pure water. This blank is critical for identifying the peak of hydrolyzed L-FDAA (DNP-L-Ala).
Chromatographic Run:
-
Column: Standard C18 (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient elution. Solvent A: 0.1% TFA in Water. Solvent B: 0.1% TFA in Acetonitrile. (Gradient: 10% B to 60% B over 30 minutes).
-
Detection: UV at 340 nm. Compare the sample chromatogram against the blank to identify the two distinct diastereomer peaks.
Method Comparison & Quantitative Data Presentation
Selecting the appropriate method depends on the project phase (analytical screening vs. preparative isolation). The table below summarizes the quantitative and operational parameters of both strategies.
| Parameter | Direct Separation (Crown Ether CSP) | Indirect Separation (Marfey's Reagent) |
| Primary Mechanism | Host-Guest Complexation | Diastereomer Formation |
| Column Requirement | Specialized Chiral (e.g., Crownpak CR-I) | Standard Achiral (e.g., C18 Reverse Phase) |
| Mobile Phase | Highly Acidic (pH 1.5, HClO₄) | Water / Acetonitrile (with 0.1% TFA) |
| Detection Mode | MS, ELSD | UV/Vis (Strong absorbance at 340 nm) |
| Sample Preparation | Minimal (Direct dissolution) | 1-hour derivatization + Acid quenching |
| Peak Tailing Risk | Moderate (Requires strict pH control) | Low (Amines are neutralized via derivatization) |
| Scalability | High (Ideal for Preparative SFC/HPLC) | Low (Restricted to analytical quantification) |
References
- Development and Application of Crown Ether-based HPLC Chiral St
- Evaluation of A Chiral Crown Etherlc Column For the Separation of Racemic Amines. Taylor & Francis Online.
- Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science.
- Marfey's reagent for chiral amino acid analysis: a review. PubMed (NIH).
- Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent.
Sources
The Biological Activity and Therapeutic Potential of Azepan-3-yl Amine Derivatives: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the transition from planar, sp2-hybridized scaffolds to complex, sp3-rich frameworks is a proven strategy for improving target selectivity and clinical success rates. Among these aliphatic heterocycles, the azepan-3-yl amine (a seven-membered nitrogen-containing ring with an exocyclic amine at the 3-position) has emerged as a highly privileged scaffold.
As an application scientist overseeing early-stage drug discovery, I have observed that the inherent conformational flexibility of the azepane ring—combined with the distinct vectoring capabilities of its primary or secondary amine handles—allows it to access deep, occluded binding pockets that rigid piperidine or pyrrolidine analogs cannot reach 1. This whitepaper dissects the mechanistic pharmacology, quantitative efficacy, and self-validating experimental protocols required to properly harness azepan-3-yl amine derivatives in therapeutic development.
Mechanistic Pharmacology & Target Landscape
The biological activity of azepan-3-yl amine derivatives spans multiple therapeutic areas, driven by the structural plasticity of the seven-membered ring.
Mutant-Selective EGFR Inhibition (Oncology)
A landmark application of the azepan-3-yl amine scaffold is found in Nazartinib (EGF816) , a third-generation, irreversible tyrosine kinase inhibitor (TKI) 2. EGF816 was engineered to selectively target oncogenic Epidermal Growth Factor Receptor (EGFR) mutants (L858R and T790M) while sparing wild-type EGFR, thereby minimizing dose-limiting skin and gastrointestinal toxicities [[3]]().
Mechanistic Rationale: The azepan-3-yl ring acts as a precise spatial linker. It projects a dimethylamino crotonamide warhead exactly into the trajectory required to form a covalent bond with the Cys797 residue in the ATP-binding pocket of the mutant kinase 2. The unique puckering of the 7-membered ring prevents the warhead from efficiently reacting with wild-type EGFR, driving its remarkable selectivity profile.
Mutant EGFR signaling blockade by azepan-3-yl amine derivative Nazartinib.
Protein Kinase B (PKB/Akt) Inhibition
Dysregulation of the PKB/Akt signaling pathway is a hallmark of human cancers. Azepane derivatives structurally related to the natural product (-)-balanol have been optimized as potent PKB-α inhibitors 4. For instance, Compound 4 (an isonicotinamide-functionalized azepane) demonstrates an IC50 of 4 nM against PKB-α 5. Mechanistic Rationale: The stereocenters (3R, 4R) on the azepane ring are critical. They dictate the vector of the attached pharmacophores, allowing the molecule to perfectly mimic the ATP-binding conformation while maintaining high plasma stability compared to earlier ester-linked analogs 5.
Anti-Parasitic Activity (T. brucei MetRS)
Beyond oncology, azepan-3-yl amines exhibit potent anti-infective properties. Structure-guided design has yielded novel inhibitors of Trypanosoma brucei methionyl-tRNA synthetase (MetRS), the causative agent of Human African Trypanosomiasis [[6]](). Mechanistic Rationale: The azepane core provides optimal vectoring for a dichlorobenzyl group into the auxiliary hydrophobic pocket of the MetRS enzyme, achieving nanomolar efficacy (EC50 = 39 nM for Compound 16) with high selectivity indices over mammalian cells 6.
Quantitative Efficacy Data
The following table summarizes the biological efficacy of key azepan-3-yl amine derivatives across different targets.
| Compound Designation | Primary Biological Target | Efficacy (IC50 / EC50) | Primary Indication |
| Nazartinib (EGF816) | Mutant EGFR (L858R/T790M) | IC50 < 5 nM (Covalent) | Non-Small Cell Lung Cancer (NSCLC) |
| Compound 4 | Protein Kinase B (PKB-α) | IC50 = 4 nM | Oncology (Akt Pathway) |
| Compound 16 | T. brucei MetRS | EC50 = 39 nM | Human African Trypanosomiasis |
| Compound 31 | T. brucei MetRS | EC50 = 22 nM | Human African Trypanosomiasis |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological evaluation of azepan-3-yl amine derivatives. Every step is grounded in causality to explain why specific reagents or techniques are employed.
Synthesis of Functionalized Azepan-3-yl Amine Intermediates
The synthesis of the azepane core often requires the reduction of a lactam precursor 7.
Step-by-Step Methodology:
-
Preparation: Dissolve (±)-3-aminoazepan-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cooling the reaction vessel to 0 °C.
-
Causality: THF is selected as the aprotic solvent due to its high boiling point, accommodating the thermal requirements of the subsequent reflux step. The inert nitrogen atmosphere prevents the oxidative degradation of the amine.
-
-
Reduction: Slowly add Lithium Aluminum Hydride (LiAlH4) (2.5 eq) in small portions.
-
Causality: LiAlH4 is strictly required over milder hydrides (e.g., NaBH4) because the resonance stabilization of the lactam carbonyl demands a highly nucleophilic hydride source to fully reduce the lactam to the saturated azepane 7. The slow, portion-wise addition at 0 °C mitigates the highly exothermic release of hydrogen gas, establishing a safe operational parameter.
-
-
Reflux & Quench: Heat the mixture to reflux for 48 hours. Cool to 0 °C and quench using the Fieser method (n mL water, n mL 15% NaOH, 3n mL water).
-
Causality: The Fieser quench forces the aluminum byproducts to precipitate as a granular, easily filterable solid, preventing the formation of an intractable emulsion and ensuring high recovery of the water-soluble azepan-3-amine product.
-
Self-Validating In Vitro TR-FRET Kinase Assay
To evaluate the kinase inhibitory activity (e.g., against EGFR or PKB) of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the azepane derivative in 100% DMSO. Transfer 100 nL of this dilution to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550).
-
Enzyme/Substrate Incubation: Add 5 µL of the kinase/peptide substrate mixture to the wells. Initiate the reaction by adding 5 µL of ATP at its predetermined Michaelis constant (
). Incubate for 60 minutes at room temperature.-
Causality: Running the assay at the ATP
ensures the assay is highly sensitive to competitive ATP-site inhibitors (like Nazartinib) while maintaining a linear reaction velocity.
-
-
Detection & Readout: Add 10 µL of TR-FRET quench/detection buffer (containing EDTA and Europium-labeled antibodies). Read the plate on an EnVision multimode reader at 665 nm and 615 nm.
-
Causality & Self-Validation: The use of ratiometric TR-FRET (665/615 nm) normalizes well-to-well variations in assay volume and completely eliminates inner-filter effects caused by the intrinsic auto-fluorescence of the test compounds.
-
-
Data Validation (Z'-Factor): Every plate must incorporate a Z'-factor calculation using high control wells (DMSO vehicle) and low control wells (10 µM staurosporine).
-
Systemic Check: A Z' > 0.6 must be achieved for the plate to be considered valid. This strict go/no-go metric guarantees that the calculated IC50 values reflect true biological affinity rather than systemic assay drift.
-
Self-validating TR-FRET kinase assay workflow for azepane derivatives.
Conclusion
The azepan-3-yl amine scaffold is far more than a simple structural novelty; it is a highly tunable, conformationally dynamic pharmacophore capable of addressing some of the most challenging targets in medicinal chemistry. From overcoming T790M-mediated EGFR resistance in oncology to inhibiting critical translational machinery in parasitic infections, the strategic application of this 7-membered ring continues to drive forward the boundaries of precision medicine.
References
- Source: PMC (PubMed Central)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Source: PMC (PubMed Central)
- 3-(Azepan-1-yl)
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases Source: MDPI URL
Sources
- 1. 3-(Azepan-1-yl)propan-1-amine | 3437-33-0 | Benchchem [benchchem.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Guided Design of Novel Trypanosoma brucei Methionyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors - Google Patents [patents.google.com]
Patent Landscape for 3-Substituted Azepane Intermediates
The following technical guide provides an in-depth analysis of the patent landscape, synthetic methodologies, and therapeutic utility of 3-substituted azepane intermediates.
Executive Summary
The 3-substituted azepane (homopiperidine) scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike its 6-membered piperidine analogs, the 7-membered azepane ring offers unique conformational flexibility that allows for the precise positioning of pharmacophores in 3D space, particularly for GPCR ligands and enzyme inhibitors.
The patent landscape for this scaffold is heavily anchored by high-profile CGRP receptor antagonists (e.g., Telcagepant ) and Orexin pathway modulators. Intellectual property in this domain has shifted from simple structural claims to process chemistry patents —specifically focusing on asymmetric synthesis, ring-expansion technologies, and biocatalytic resolution to access the difficult-to-synthesize chiral 3-position.
Key Strategic Insights:
-
Dominant Assignee: Merck Sharp & Dohme (MSD) holds the foundational IP for scalable asymmetric synthesis of 3-aminoazepan-2-ones.
-
Emerging Technologies: Recent filings (2020–2024) highlight photochemical dearomatization and enzymatic desymmetrization as routes to bypass traditional, low-yield ring expansions.
-
Therapeutic Focus: Migraine (CGRP), Sleep Disorders (Orexin), and Neurodegeneration (BACE1 inhibitors).
Structural & Stereochemical Significance
The azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. Substitution at the C3 position is critical because it introduces a chiral center adjacent to the nitrogen (or lactam carbonyl), creating a "stereochemical gate" that dictates the overall ring puckering.
Why the 3-Position?
-
Peptidomimetics: 3-aminoazepan-2-ones serve as constrained mimics of the
and residues in -turns, making them ideal for disrupting protein-protein interactions. -
Metabolic Stability: Substituents at C3 can sterically shield the vulnerable
-carbon from oxidative metabolism. -
IP White Space: While 4-substituted azepanes are common, the 3-substituted variants remain less explored due to synthetic challenges, offering a richer landscape for novel composition-of-matter claims.
Patent Landscape Analysis
The Telcagepant (MK-0974) Paradigm
The development of Telcagepant by Merck is the defining case study for 3-substituted azepanes. The drug candidate is a CGRP receptor antagonist used for acute migraine treatment.[1][2][3][4]
-
Core Structure:
-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one.[5][6] -
Key Patent: WO2004/092166 (Composition), US 8,912,210 (Process).
-
Innovation: The challenge was establishing the trans relationship between the C3-amino and C6-phenyl groups. Early routes used Ring-Closing Metathesis (RCM), while later generation manufacturing routes utilized iminium organocatalysis .
Emerging Methodologies in IP
Recent patent literature reveals a diversification of synthetic strategies:
| Methodology | Key Patent/Publication | Advantages | Limitations |
| RCM (Metathesis) | WO2004/092166 | Rapid access to ring size; tolerates diverse functional groups. | High catalyst cost (Ru); difficult to scale; removal of metal residues. |
| Asymmetric Hydrogenation | US 7,951,797 | High enantioselectivity (>99% ee); industrial scalability. | Requires expensive chiral ligands; limited substrate scope. |
| Photochemical Expansion | Univ. Manchester (Academic/IP crossover) | Converts simple nitroarenes to azepanes; single-step skeletal editing. | Requires specialized photochemical reactors; lower maturity. |
| Biocatalysis | WO2018/224843 | Green chemistry; high stereocontrol using transaminases/imine reductases. | Enzyme engineering required for specific substrates. |
Technical Deep Dive: Synthetic Protocols
Note: The following protocols are synthesized from key patent disclosures (e.g., Merck Gen 2/3 routes) and validated field methodologies.
Protocol A: Industrial Asymmetric Synthesis (The "Merck Route")
This route utilizes a Doebner-Knoevenagel condensation followed by asymmetric hydrogenation. It is the gold standard for generating chiral 3-aminoazepan-2-ones.
Reagents:
-
Starting Material: 2-oxopiperidine-3-carboxylic acid derivative or acyclic precursors.
-
Catalysts: Rhodium(I) complex with chiral bisphosphine ligand (e.g.,
-Binap). -
Solvents: Methanol/Trifluoroethanol (TFE).
Step-by-Step Workflow:
-
Condensation: React the aldehyde precursor with a malonate derivative using a dual-acid catalyst system (Pivalic acid/Boric acid) to form the
-unsaturated ester. -
Asymmetric Hydrogenation: Subject the alkene to
(20 bar) at using and a chiral ligand.-
Checkpoint: Monitor conversion via HPLC. Target >98% conversion and >95% ee.
-
-
Cyclization/Amidation: Treat the resulting chiral amino ester with base (KOtBu) to close the 7-membered lactam ring.
-
Crystallization: Purify via dynamic salt resolution if necessary (e.g., using L-tartaric acid).
Protocol B: Photochemical Dearomatization (The "Blue Light" Route)
A cutting-edge method for accessing azepanes from nitrobenzenes.[9]
Step-by-Step Workflow:
-
Preparation: Dissolve substituted nitrobenzene in solvent (e.g., MeCN).
-
Irradiation: Expose to 450 nm (Blue LED) light in the presence of a nucleophile (e.g., alcohol or amine).
-
Rearrangement: The nitro group is excited to a singlet nitrene, which undergoes ring expansion to form a 3H-azepine.
-
Reduction: Hydrogenate the 3H-azepine (Pd/C,
) to yield the saturated azepane.
Visualizations & Pathway Logic
Strategic Landscape Map
The following diagram maps the relationship between major assignees, therapeutic targets, and the chemical technologies they control.
Caption: Strategic map linking key patent holders (Assignees) to therapeutic targets and their enabling synthetic technologies.
Telcagepant Synthetic Pathway (Gen 3 Manufacturing Route)
This diagram illustrates the high-efficiency route developed to solve the "3-substituted" stereochemistry problem.
Caption: The "Gen 3" manufacturing route for Telcagepant, highlighting the critical asymmetric hydrogenation step.
References
-
CGRP Receptor Antagonists (Patent): Piperidinone carboxamide azaindane CGRP receptor antagonists. US Patent 8,912,210 B2.[2] Assignee: Merck Sharp & Dohme.[10] Link
-
Telcagepant Synthesis (Journal): Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine. Journal of the American Chemical Society (2010). Link
-
Process Chemistry (Patent): Process for the preparation of suvorexant and intermediates. US Patent Application 2016/0168138. Link
-
Photochemical Expansion (Academic/IP): Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester Research. Link
-
Biocatalytic Routes (Journal): Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. J. Am. Chem. Soc. (2018). Link
Sources
- 1. Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidinone carboxamide azaindane CGRP receptor antagonists - Patent US-8912210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis of the (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one of telcagepant (MK-0974), a calcitonin gene-related peptide receptor antagonist for the treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 8. US20160168138A1 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. drugpatentwatch.com [drugpatentwatch.com]
Technical Application Note: Scalable Synthesis of 1-(Azepan-3-yl)methanamine
Executive Summary
The azepane (homopiperidine) scaffold is a critical pharmacophore in medicinal chemistry, offering a unique seven-membered conformational profile distinct from the more common pyrrolidine and piperidine rings. This distinct geometry is increasingly utilized in the design of CNS-active agents, kinase inhibitors, and peptidomimetics to explore novel chemical space.
This application note details a robust, scalable protocol for the conversion of azepan-3-ylmethanol to 1-(azepan-3-yl)methanamine (also known as 3-(aminomethyl)azepane). Unlike standard primary alcohols, the presence of the secondary ring amine in the starting material necessitates a strategic protection-activation-displacement sequence to prevent self-alkylation and polymerization.
Key Chemical Challenges Solved:
-
Chemoselectivity: Preventing N-alkylation of the azepane ring during the alcohol activation step.
-
Ring Conformational Flexibility: Overcoming the entropic penalties of the 7-membered ring during nucleophilic substitution (
). -
Safety: Managing the risks associated with azidation protocols.
Retrosynthetic Analysis & Pathway
The synthesis is designed around a 4-step linear sequence: Protection
The secondary amine of the azepane ring is first masked with a tert-butyloxycarbonyl (Boc) group. The primary alcohol is then activated as a mesylate, displaced by azide, and reduced to the primary amine.
Synthetic Pathway Diagram[1]
Caption: Linear synthetic workflow for the conversion of azepan-3-ylmethanol to the target amine via a protected azide intermediate.
Detailed Experimental Protocol
Phase 1: N-Protection (Chemoselectivity Control)
Objective: Mask the secondary ring amine to prevent interference during mesylation.
Reagents: Di-tert-butyl dicarbonate (
-
Dissolution: Dissolve azepan-3-ylmethanol (1.0 equiv) in DCM (10 vol).
-
Base Addition: Add
(1.5 equiv) and cool the solution to 0°C. -
Boc Addition: Add a solution of
(1.1 equiv) in DCM dropwise over 30 minutes. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with 1N HCl (to remove excess amine), then saturated
and brine. Dry over and concentrate.-
Checkpoint: Quantitative yield is typical.[1] The product is a viscous oil.
-
Phase 2: Alcohol Activation (Mesylation)
Objective: Convert the hydroxyl group into a Methanesulfonate (OMs) leaving group.
Reagents: Methanesulfonyl chloride (MsCl),
| Parameter | Specification | Rationale |
| Temperature | 0°C | Controls exotherm; prevents elimination side-products. |
| Stoichiometry | 1.2 eq MsCl | Slight excess ensures complete conversion of the alcohol. |
| Solvent | Anhydrous DCM | Prevents hydrolysis of MsCl. |
Protocol:
-
Dissolve the N-Boc intermediate from Phase 1 in anhydrous DCM (10 vol).
-
Add
(1.5 equiv) and cool to 0°C. -
Add MsCl (1.2 equiv) dropwise. Caution: Exothermic.
-
Stir at 0°C for 1 hour, then verify consumption of starting material by TLC (stain with Ninhydrin or PMA).
-
Quench: Add water. Separate layers. Wash organic layer with brine.
-
Purification: Generally used directly in the next step after drying/concentration to minimize instability of the mesylate.
Phase 3: Nucleophilic Substitution (Azidation)
Objective: Displacement of the mesylate with azide.
Reagents: Sodium Azide (
Critical Safety Note:
-
Solvent Switch: Dissolve the crude mesylate in DMF (5 vol).
-
Reagent Addition: Add
(1.5 - 2.0 equiv). -
Heating: Heat the mixture to 60–70°C for 4–6 hours.
-
Mechanistic Insight: The 7-membered ring is flexible; however, steric hindrance at the 3-position is minimal, allowing efficient
attack.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash copiously with water (3x) to remove DMF and excess azide.
-
Waste Disposal: Treat aqueous azide waste with bleach (sodium hypochlorite) to quench before disposal.
-
Phase 4: Staudinger Reduction (Amine Formation)
Objective: Reduce the azide to the primary amine under mild conditions.
Reagents: Triphenylphosphine (
-
Imine Formation: Dissolve the azide intermediate in THF (10 vol). Add
(1.1 equiv). Stir at RT until gas evolution ( ) ceases (approx. 1–2 hours). -
Hydrolysis: Add water (10 equiv) to the reaction mixture and heat to 50°C for 2 hours. This hydrolyzes the aza-ylide intermediate to the amine and triphenylphosphine oxide (
). -
Purification:
-
Concentrate THF.
-
Acidify with 1N HCl (extracts the amine into the aqueous phase).
-
Wash the aqueous phase with Ether/EtOAc (removes
and non-basic impurities). -
Basify the aqueous phase (pH > 12) with NaOH.
-
Extract the product into DCM. Dry and concentrate.
-
Result: You now have 1-(N-Boc-azepan-3-yl)methanamine . If the free azepane is required, perform a final deprotection with HCl/Dioxane or TFA/DCM.
Analytical Data & Troubleshooting
Expected NMR Signatures (Free Amine Form)
-
1H NMR (DMSO-d6):
-
2.6–2.9 ppm (m, 4H, ring
adjacent to N). -
2.4 ppm (d, 2H, exocyclic
). -
1.4–1.8 ppm (m, 6H, ring
backbone).
-
2.6–2.9 ppm (m, 4H, ring
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 3 (Azidation) | Elimination of Mesylate to alkene. | Lower the reaction temperature (max 60°C). Ensure the mesylate is acid-free before heating. |
| Incomplete Reduction (Step 4) | Insufficient water for hydrolysis. | Ensure at least 5–10 equivalents of water are added after the |
| "Sticky" Purification | Triphenylphosphine oxide contamination. | Use the Acid/Base extraction workup described in Phase 4. |
References
-
General Alcohol to Amine Conversion
- US Patent 7,196,193. Method for preparing 6-aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine. (Demonstrates handling of azepine ring systems).
-
Staudinger Reduction Protocol
-
MDMA.ch (Rhodium Archive). One Pot Conversion of Alcohols to Amines. (Detailed mechanism of PPh3/Azide reduction). Available at: [Link]
-
- Commercial Availability of Intermediates
Sources
Selective protection of primary vs secondary amines in azepanes
Defining the Project Scope
Okay, I've got a handle on the request now. I'm focusing on selective protection of primary versus secondary amines within azepane rings. I'm aiming for detailed application notes and protocols, and my audience is researchers, scientists, and drug developers. I am defining the project's scope, objectives and intended audience.
Outlining the Structure
I am now focusing on the core requirements: autonomy in editorial design, ensuring scientific integrity with causality explanations and citations, and clear visualizations through tables and Graphviz diagrams. The goal is to create a structure that best conveys the technical depth, as a self-validating system for protocols. I'm prioritizing the visual presentation and ensuring accessibility across devices.
Analyzing Protection Strategies
I am now delving into the nitty-gritty of selective amine protection in azepane rings. The focus is on strategies A, B, and C to identify the right approach. I am concentrating on the chemical principles driving each method, specifically examining nucleophilicity, steric hindrance, and pKa manipulation. I am planning on how to compare the advantages and disadvantages of each strategy.
Developing Application Note Strategy
I'm now focusing on the initial framework for a detailed application note and protocol. The goal is to provide autonomy for researchers targeting selective amine protection in azepanes. I'm prioritizing the user's need for a comprehensive resource, tailored for researchers, scientists, and drug development professionals. The framework will address common challenges and include practical guidance.
Refining Project Scope
I'm now honing in on the specific focus: selective protection of primary amines in azepanes, with the secondary ring nitrogen also present. I'm focusing on providing practical solutions for 3-aminoazepane and 4-aminoazepane. I'm prioritizing illustrating common strategies for selective protection of the primary amine.
Analyzing Protection Strategies
I am now delving into selective protection strategies, considering temperature controlled stoichiometry with Boc2O/CbzCl. Protecting the secondary amine is proving more complex, involving transient primary amine protection. I'm also exploring enzymatic methods, specifically a multi-enzyme cascade from the Flitsch group, like the one used with N-Cbz-lysinol which yields N-Cbz-protected 3-aminoazepanes.
Outlining Selective Strategies
I'm now outlining key protection strategies. The Flitsch paper shows Cbz protecting the primary amine in azepanes, leaving the ring nitrogen free. Alternatively, the ACS OPRD paper demonstrates the use of trityl (Trt) to protect the exocyclic amine selectively. I'm structuring the application note with an introduction highlighting the importance of azepanes, particularly in drug discovery, and emphasizing the differentiation of the primary amine from the secondary ring amine as the central challenge.
Defining Protection Strategies
I'm now outlining sections on the chemical principles driving amine selectivity in azepanes, examining steric and electronic factors that affect reactivity. This includes strategies for direct primary amine protection (Trt), biocatalytic routes, and orthogonal protection workflows. I am creating a workflow diagram using Graphviz to illustrate these strategies.
Mapping Protection Sequences
I'm now detailing a specific protection sequence with a workflow diagram. Starting from 3-aminoazepane, the first step is selective tritylation of the primary amine. This is followed by Boc protection of the secondary amine, then selective trityl deprotection, and finally Cbz protection of the primary amine. I'm using a color palette and DOT code to illustrate this step-by-step process clearly for the user.
Detailing Reaction Pathways
Now, I'm elaborating on a new orthogonal protection pathway. I'm focusing on the tritylation of 3-aminoazepane, followed by Boc protection of the ring nitrogen, selective trityl deprotection, and final derivatization. The DOT code is crucial, but I will write the protocols and ensure they are clear to follow.
Evaluating Reaction Data
I am now focusing on refining the reaction pathways with experimental data. For the tritylation, I'm integrating self-validating TLC monitoring using ninhydrin stain, confirming primary amine conversion. For the biocatalytic pathway, I'm highlighting chiral HPLC to ensure enantiopurity and monitoring for aldehyde accumulation. I am also planning a data table to compare protecting groups, reactions, and validation.
Finalizing Reference Integration
I am now integrating the final references and ensuring all links are functional and accurate. I'm focusing on in-text citations, cross-referencing with a dedicated reference list at the end of the document. Each source, including the Flitsch paper, is included, ensuring each citation has a proper URL. My goal is for the user to be able to immediately refer to the original source.
Integrating Literature Insights
I am now thoroughly integrating new literature insights into the application note. I am focusing on detailed comparisons of chemical and enzymatic methods, particularly from the Flitsch group's work and the recent ACS publication on the synthesis of pharmacologically active analogs. I'm prioritizing direct reference incorporation to support each protocol.
Structuring Application Note Outline
I am now focusing on structuring the application note with an executive summary and detailed sections. I'm prioritizing the mechanistic principles and a data matrix table. I'm building workflows with Graphviz. I am drafting experimental protocols, including sterically-driven tritylation and biocatalytic synthesis. I'm starting the note with an executive summary, highlighting the importance of azepanes in drug discovery and the challenge of selective amine protection.
Prioritizing Selectivity Elaboration
I am now focusing on detailed explanations of the mechanistic principles for achieving regioselectivity. I am emphasizing extreme steric bulk, like the trityl group, and the conformational flexibility of the azepane ring in my explanation. I am also discussing the bottom-up synthesis using enzymatic cascades as an alternative. I'm prioritizing clarity in the graphviz diagram, so the user has the most information possible.
Refining Step-wise Protocols
I'm currently perfecting the step-wise protocols within the workflow diagram using Graphviz. I'm focusing on incorporating clear labels and arrow directives, while also using the DOT code you provided. This will visually explain the orthogonal protection strategy starting from 3-aminoazepane, including selective tritylation, Boc protection, selective trityl deprotection, and final derivatization, such as Cbz. I am emphasizing the rationale for each step and making sure all is clear.
Developing Reaction Schematics
I'm now integrating detailed reaction schematics using Graphviz and DOT code. I'm focusing on the conversion of N-Cbz-lysinol to the N-Cbz-protected 3-aminoazepane, following Flitsch's enzymatic cascade, detailing the catalytic pathways. The goal is to provide a visual and intuitive representation of this multi-step process, focusing on causality and validation. I'm also including the orthogonal strategy, as well.
Detailing Enzymatic Cascade
I'm now integrating the Flitsch group's enzymatic cascade, detailing GOase oxidation, spontaneous imine formation, and IRED-mediated reduction with pre-installed Cbz. I'm focusing on self-validation through GC-FID or HPLC. I am writing a table summarizing protecting groups, including strategy, target amine, reagent, deprotection, and causality. Finally, I'm verifying all references ([1], [2], [3]), ensuring they are current and accurate.
Clarifying Color Coding
I'm now revising the Graphviz diagram to enforce the provided color palette for improved readability and visual consistency. I'm prioritizing color contrast within the diagram and the color scheme provided. I'm focusing on ensuring clear distinctions between each step in the orthogonal protection strategy, utilizing the designated node colors for starting materials, protecting groups, reactions, and deprotections. I've incorporated the rationale for using 1% TFA for Trt removal – its acid-lability.
Validating Protocol Accuracy
I am now focusing on self-validating system design within each protocol. I will explicitly include "Self-Validating Quality Control" subsections. For Protocol A, I'm integrating in-process Ninhydrin TLC and post-process 1H NMR with proton integration. Protocol B will feature LC-MS for in-process tracking of intermediates and chiral HPLC for post-process enantiomeric excess validation.
Finalizing Protocol Validation
I'm now incorporating rigorous validation strategies within the protocols, including self-validating quality control measures. I've integrated Ninhydrin TLC and 1H NMR for Protocol A to track primary amine conversion and proton integration. Protocol B now includes LC-MS for tracking intermediates and chiral HPLC for enantiomeric excess validation. I am also making sure that all protocols are accurate.
Compiling Reference List
I'm now compiling the final reference list with full citations, ensuring that each in-text citation (, etc.) correctly links to its corresponding entry in the list, including title, source, and valid URL. I'm prioritizing accuracy for the user's ease of access, cross-referencing to confirm each URL. I have added,, and am adding the others.
Expanding Enzymatic Synthesis
I am now expanding the section on enzymatic synthesis, focusing on chiral pyrrolidines and azepanes. I am integrating new references on the use of enzyme cascades for enantioselective syntheses. This addition enables a more comprehensive overview for the user, specifically including the synthesis of pharmacologically active analogs. I'm prioritizing the user's need for a comprehensive reference, tailored for organic chemists.
Refining Protocol Accuracy
I am now focusing on refining the accuracy and clarity of Protocol A. Specifically, I'm integrating step-by-step instructions for selective tritylation of the primary amine. This now details the objective, causality, and step-by-step instructions, including the rationale for steric exclusion, which is also documented. I will next be adding reaction conditions and validation protocols.
Detailing Tritylation Steps
I'm currently finalizing the tritylation protocol (Protocol A). I've added detailed steps for the reaction under nitrogen, including the addition of triethylamine, cooling, and dropwise addition of Trt-Cl. I've included the causal explanations for each step. Furthermore, I've integrated self-validating measures, using in-process TLC with Ninhydrin and post-process 1H NMR analysis, including the rationale for each.
Refining Biocatalytic Protocol
I'm now refining the biocatalytic protocol (Protocol B), focusing on clear instructions for enantiopure azepane synthesis, highlighting the objective, causality, and step-by-step procedure. I've integrated enzyme variants (GOase and IRED) and cofactors for optimal conversion and selectivity. I'm also addressing the validation with chiral HPLC.
Refining Protocol B Data
I'm now integrating detailed procedures and self-validation steps into the biocatalytic protocol. The section details the use of Glucose Oxidase (GOase) and Glucose Dehydrogenase (GDH) to facilitate the enzymatic cascade. I will include a detailed process for this one-pot system and add self-validation through GC-FID and chiral HPLC to ensure enantiopurity. I am also planning to improve the explanation to support the causality.
Detailing Boc Deprotection
I am now adding the Boc deprotection to the table and relevant protocol steps. Boc can be deprotected using TFA, but this is avoided. I have added this for completeness, despite the intention of leaving the Boc on. I have now included the table. I'm focusing on ensuring it matches the written protocols, and addresses causality, as well.
Adding Orthogonality Details
I'm now detailing additional orthogonal protecting groups. I am including Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), which provides complete orthogonality to both Boc and Fmoc chemistries. I will focus on this additional protecting group, as well as a brief description of 50% TFA's stability, which provides mild acid, and catalytic hydrogenation. I will add this information to the table, and to relevant protocols.
Finalizing Workflow Diagram
I'm now integrating the provided Graphviz code to create the orthogonal protection workflow, ensuring the diagram matches the described reaction sequence perfectly. I am clarifying each step's logic, including protecting group addition, selective removal, and the final state, as in the image shown above. I will also incorporate additional protection with Dde, and TFA stability.
Using 1-(Azepan-3-yl)methanamine in peptide coupling reactions
Advanced Application Note: 1-(Azepan-3-yl)methanamine as a Peptidomimetic Scaffold
Abstract
1-(Azepan-3-yl)methanamine is a conformationally flexible yet constrained diamine scaffold featuring a seven-membered azepane ring and an exocyclic primary amine. In peptidomimetic design, it serves as a homolog of 3-aminopyrrolidine or 3-aminopiperidine, offering unique steric bulk and bond vectors that can induce novel turn structures or improve metabolic stability. However, its incorporation into peptide backbones presents specific challenges: the steric hindrance of the intracyclic secondary amine and the need for orthogonal protection strategies. This guide details the protocols for selective protection, activation, and high-efficiency coupling of this scaffold in solid-phase and solution-phase synthesis.
Chemical Logic & Strategic Planning
Structural Analysis
The molecule contains two distinct nucleophilic centers:
-
Primary Amine (Exocyclic): Highly nucleophilic, unhindered. Reacts rapidly with active esters.
-
Secondary Amine (Endocyclic): Located within the 7-membered ring. Sterically hindered and less nucleophilic due to ring constraints.
Implication for Synthesis: Direct acylation with equimolar reagents will exclusively favor the primary amine. To utilize this molecule as a linker or scaffold, orthogonal protection is mandatory. The secondary amine requires high-activity coupling reagents (e.g., HATU, PyAOP) to overcome steric penalties during acylation.[1]
Stereochemical Considerations
The C3 position is a chiral center. Commercial sources often supply the racemate. For high-affinity peptidomimetics, resolution via chiral HPLC or the use of enantiopure starting materials (e.g., from chiral pool synthesis or resolution with tartaric acid derivatives) is recommended to avoid diastereomeric mixtures in the final peptide.
Protocol: Orthogonal Protection Strategy
To use 1-(Azepan-3-yl)methanamine in peptide synthesis, you must differentiate the two nitrogens. The standard building block for SPPS (Solid-Phase Peptide Synthesis) requires an Fmoc-group on the amine intended for chain elongation and a Boc-group on the side-chain/terminating amine.
Objective: Synthesis of 1-(tert-butoxycarbonyl)-3-(9-fluorenylmethoxycarbonylaminomethyl)azepane (Ring=Boc, Tail=Fmoc) for use as a terminal cap or intermediate.
Step-by-Step Methodology
-
Selective Protection of Primary Amine (The "Easy" Amine):
-
Reagent: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
-
Conditions: Dissolve 1-(Azepan-3-yl)methanamine (1.0 eq) in DCM at 0°C. Add DIPEA (1.1 eq).
-
Addition: Add Fmoc-OSu (0.95 eq) dropwise over 30 minutes. The slight deficit of Fmoc-OSu ensures the highly reactive primary amine consumes the reagent before the secondary amine reacts.
-
Validation: Monitor via TLC/LCMS. The primary amine reacts within 1 hour.
-
-
Protection of Secondary Amine (The "Hard" Amine):
-
Reagent: Di-tert-butyl dicarbonate (Boc2O).
-
Conditions: To the crude mixture from Step 1 (containing the mono-Fmoc intermediate), add Boc2O (1.5 eq) and additional DIPEA (1.5 eq). Raise temperature to 25°C.
-
Time: Stir for 4–12 hours. The secondary amine is slower and requires excess reagent.
-
-
Purification:
-
Standard silica gel chromatography (Hexane/Ethyl Acetate gradient).
-
Result: A fully protected scaffold ready for selective deprotection.
-
Visualizing the Protection Logic:
Caption: Kinetic differentiation allows selective protection of the primary amine followed by exhaustive protection of the hindered ring amine.
Protocol: Coupling to the Hindered Ring Nitrogen
This is the most common failure point. When the azepane ring is exposed (deprotected) on the peptide chain, coupling the next amino acid to this secondary amine is difficult due to the 7-membered ring puckering and steric bulk.
Standard reagents (HBTU/DIC) often fail or result in low yields (<30%).
Recommended Reagents & Conditions
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Coupling Reagent | HBTU, HOBt, DIC | HATU or PyAOP |
| Additives | None | HOAt (improves kinetics over HOBt) |
| Base | DIPEA (2 eq) | TMP (2,4,6-Trimethylpyridine) or DIPEA (3 eq) |
| Solvent | DMF | NMP or DMF/DMSO (9:1) |
| Temperature | Room Temp | 50°C - 60°C (Microwave preferred) |
| Reaction Time | 1 hour | 2 x 2 hours (Double Coupling) |
Experimental Procedure (SPPS)
-
Resin Preparation: Assume the Azepane scaffold is already attached to the resin via its primary amine, and the ring nitrogen is Fmoc-protected.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Note: The secondary amine released is stable but bulky.
-
Activation (Pre-activation is critical):
-
Dissolve the incoming Fmoc-Amino Acid (5.0 eq) and HATU (4.9 eq) in NMP.
-
Add HOAt (5.0 eq) if available (synergistic effect with HATU).
-
Add DIPEA (10.0 eq).
-
Wait 30 seconds for the color to change (yellow to orange), indicating active ester formation.
-
-
Coupling:
-
Add the activated mixture to the resin-bound azepane.
-
Agitate for 2 hours at room temperature OR 20 minutes at 60°C (microwave, 25W).
-
-
Monitoring:
-
Chloranil Test: Standard Kaiser (Ninhydrin) test does not work reliably for secondary amines. Use the Chloranil test (acetaldehyde/chloranil). A blue stain indicates unreacted secondary amine.
-
-
Repeat: If Chloranil is positive, repeat Step 3-4 (Double Coupling).
Troubleshooting the "Impossible" Coupling: If HATU fails, convert the incoming amino acid to an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are smaller and more reactive toward hindered secondary amines.
Application: Macrocyclization Workflow
Azepane scaffolds are excellent for inducing turns in macrocyclic peptides. Below is a workflow for using 1-(Azepan-3-yl)methanamine as a non-peptidic turn inducer.
Caption: Workflow for utilizing the azepane scaffold as a turn-inducer in head-to-tail cyclic peptides.
References
-
Chemical Identity & Properties
- PubChem Compound Summary for CID 54586392 (1-(Azepan-3-yl)methanamine).
-
Coupling Reagents for Hindered Amines
-
Azepane Scaffolds in Peptidomimetics
- Poly-L-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System (Homologous chemistry regarding azepane/proline constraints). Journal of Organic Chemistry.
-
Protocol Optimization (Acid Fluorides)
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Application to Peptide Synthesis." Journal of the American Chemical Society.[3]
-
Sources
Application Note: 1-(Azepan-3-yl)methanamine as a Rigid Linker Motif in PROTAC Design
Executive Summary
Topic: Utilization of 1-(Azepan-3-yl)methanamine (CAS: 69154-03-6) as a conformationally constrained linker in Proteolysis Targeting Chimeras (PROTACs).[1]
Purpose: To provide a technical blueprint for medicinal chemists to overcome common PROTAC liabilities—specifically poor cellular permeability and low oral bioavailability—by replacing flexible alkyl/PEG chains with the rigid, solubilizing azepane scaffold.
Key Insight: Unlike linear linkers, the azepane ring introduces defined exit vectors and reduces the entropic penalty of ternary complex formation (
Chemical Profile & Design Rationale
The Molecule
1-(Azepan-3-yl)methanamine is a diamine building block featuring a 7-membered saturated azepane ring with a primary aminomethyl group at the C3 position.[1]
| Property | Value | Relevance to PROTACs |
| Structure | Cyclic Diamine (7-membered) | Introduces rigidity and non-linear geometry.[1] |
| Functionality | Bifunctional ( | Allows orthogonal conjugation to E3 ligand and Warhead.[1] |
| Basicity (pKa) | ~10-11 (Amines) | Protonation at physiological pH improves aqueous solubility.[1] |
| Conformation | Twist-chair/Twist-boat | Provides unique exit vectors distinct from piperazine/proline.[1] |
The "Rigidity" Hypothesis
Traditional PROTAC linkers (PEG, alkyl chains) are flexible, leading to a high entropic cost upon binding to the E3 ligase and Protein of Interest (POI). This "floppiness" also exposes polar surface area (PSA), limiting membrane permeability.
Why Azepane?
-
Entropic Pre-organization: The semi-rigid azepane ring restricts the conformational ensemble, reducing the energy penalty required to "lock" the PROTAC into the bioactive ternary complex.[1]
-
The "Chameleon" Effect: Cyclic amines can hide their polarity in lipophilic environments (membranes) by forming intramolecular hydrogen bonds or shielding the nitrogen lone pairs, improving passive permeability compared to linear PEG chains.[1]
-
Solubility: The basic nitrogens serve as solubilizing handles, critical for high-molecular-weight degraders.[1]
Strategic Application: Linker Design Workflow
The following diagram illustrates the decision logic for selecting 1-(Azepan-3-yl)methanamine over standard linkers.
Figure 1: Decision matrix for incorporating azepane linkers during lead optimization.
Experimental Protocol: Synthetic Conjugation
Objective: To synthesize a PROTAC library using 1-(Azepan-3-yl)methanamine as the central linker.
Challenge: Differentiating the primary (
Materials
-
Linker: tert-butyl 3-(aminomethyl)azepane-1-carboxylate (Commercially available protected form).[1]
-
Warhead: POI Ligand-COOH (Carboxylic acid derivative).[1]
-
E3 Ligand: Thalidomide-F (Fluorothalidomide) or VHL-Ligand-COOH.[1]
-
Coupling Agents: HATU, DIPEA, DMF.[2]
-
Deprotection: TFA/DCM.[1]
Step-by-Step Workflow
Phase A: Coupling to Warhead (Amide Bond Formation)
Rationale: The primary amine is less sterically hindered and reacts cleanly with activated esters.[1]
-
Dissolution: Dissolve POI Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 eq) and stir for 15 min at RT to activate the acid.
-
Addition: Add tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.1 eq).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the intermediate (POI-Linker-Boc).
-
Workup: Dilute with EtOAc, wash with
(to remove DMF), brine, and dry over . Purify via flash chromatography.
Phase B: Deprotection
-
Acidolysis: Dissolve the intermediate in DCM (
mL/g). Add TFA (1:1 ratio v/v).[1] -
Stir: React for 1 hour at RT.
-
Concentration: Evaporate volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.[1]
-
Result: You now have the free secondary amine (POI-Linker-NH) as a TFA salt.[1]
Phase C: Coupling to E3 Ligand (S_NAr Reaction)
Rationale: The secondary azepane nitrogen is an excellent nucleophile for Nucleophilic Aromatic Substitution (
-
Neutralization: Dissolve the TFA salt from Phase B in DMF.[1] Add DIPEA (5.0 eq) to ensure the amine is free.
-
Addition: Add 4-Fluorothalidomide (1.0 eq).
-
Heating: Heat the reaction mixture to 90°C for 12–16 hours.
-
Note: Steric hindrance around the secondary amine may require elevated temperatures compared to primary amines.[1]
-
-
Purification: Purify the final PROTAC via preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).
-
Lyophilization: Isolate the final product as a powder.
Biological Evaluation Protocol
Once synthesized, the Azepane-PROTAC must be evaluated against a linear control (e.g., PEG-linker PROTAC).
Assay 1: Ternary Complex Stability (NanoBRET)
Purpose: To determine if the rigid azepane linker supports or hinders the formation of the POI-PROTAC-E3 complex.[1]
-
Transfection: Transfect HEK293 cells with plasmids encoding NanoLuc-E3 Ligase and HaloTag-POI.[1]
-
Treatment: Treat cells with the HaloTag-618 ligand (to label POI) and varying concentrations of the Azepane-PROTAC.[1]
-
Measurement: Measure BRET signal. A "bell-shaped" curve indicates successful ternary complex formation.[1]
-
Analysis: Compare the
(height of the curve) of the Azepane-PROTAC vs. the PEG-PROTAC. A higher suggests a more stable or populous ternary complex due to reduced entropy loss.[1]
Assay 2: Degradation Potency (Western Blot)
-
Dosing: Treat relevant cancer cell lines with serial dilutions (e.g., 1 nM to 10
M) of the PROTAC for 16–24 hours.[1] -
Lysis: Lyse cells using RIPA buffer with protease inhibitors.
-
Normalization: Normalize total protein (BCA assay).
-
Detection: Immunoblot for POI and a housekeeping protein (e.g., GAPDH).[1]
-
Quantification: Calculate
(concentration achieving 50% degradation) and (maximum degradation depth).
Visualization of Pathway
The following diagram details the mechanism of action, highlighting where the Azepane linker influences the process.
Figure 2: The PROTAC Mechanism of Action.[1][3] The Azepane linker primarily influences the stability and geometry of the Ternary Complex.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield in Phase C ( | Steric hindrance of the secondary azepane amine.[1] | Switch solvent to NMP; increase temp to 110°C; use KF/Alumina as a catalyst. |
| Poor Solubility | PROTAC is too lipophilic despite the amine.[1] | Form a salt (Mesylate or Hydrochloride) instead of the free base; check pH of assay buffer. |
| No Degradation (Hook Effect) | Linker length/geometry is incorrect. | Synthesize analogs using 1-(Azepan-4-yl)methanamine (isomer) to alter the exit vector; extend the linker with a short PEG spacer attached to the primary amine.[1] |
References
-
Design of Rigid Linkers: Farnaby, W., et al. "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design."[1] Nature Chemical Biology, 2019.[1] Link
-
Cyclic Amines in Drug Design: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry."[1] J. Med.[1] Chem., 2012.[1] (Context on rigid scaffolds). Link
-
PROTAC Linkerology: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review."[4] Exploration of Targeted Anti-tumor Therapy, 2020.[1] Link
-
Permeability of PROTACs: Atilaw, Y., et al. "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability."[1] ACS Central Science, 2021.[1] Link
-
Building Block Source: Enamine PROTAC Building Blocks. Link
Note: The specific CAS 69154-03-6 refers to the free amine.[1] For synthesis, ensure you source the mono-protected derivative (e.g., N-Boc) to prevent polymerization.
Sources
- 1. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chempep.com [chempep.com]
Incorporation of azepane scaffolds into DNA-encoded libraries (DEL)
Application Note: Strategic Incorporation of Azepane Scaffolds in DNA-Encoded Libraries (DEL)
Executive Summary
Topic: Incorporation of Azepane Scaffolds into DNA-Encoded Libraries (DEL). Objective: To provide a validated, high-fidelity technical guide for medicinal chemists and library scientists on integrating 7-membered azepane rings into DELs. This guide addresses the "medium-ring" synthetic challenge, offering robust protocols for on-DNA functionalization and library design. Key Innovation: Utilization of micelle-promoted reductive amination and optimized SNAr conditions to overcome the steric and electronic hurdles associated with the azepane core.
Strategic Rationale: The Azepane Advantage
The "Medium Ring" Gap In medicinal chemistry, 5- and 6-membered rings (pyrrolidines, piperidines) dominate chemical space due to synthetic ease. However, 7-membered rings (azepanes) are "privileged scaffolds" found in potent therapeutics like Balovaptan (V1a receptor antagonist) and Caprolactam derivatives.
Why Incorporate Azepane in DEL?
-
Conformational Distinctiveness: Azepanes adopt a twisted chair/boat conformation, projecting substituents into vectors inaccessible to piperidines. This allows for unique binding modes in GPCR and protease pockets.
-
Entropic Challenge: Forming 7-membered rings on-DNA is difficult due to unfavorable entropy (Baldwin’s rules) and transannular strain.
-
Solution: The most reliable strategy for DEL is "Scaffold Incorporation" —using pre-formed, bifunctional azepane building blocks (BBs) followed by high-fidelity on-DNA diversification.
Library Design & Architecture
To maximize diversity, we employ a "Split-and-Pool" strategy where the azepane serves as the central node. The design prioritizes the functionalization of the secondary amine (N1) and a distal handle (e.g., C4-amino or carboxylate).
Visualizing the Library Logic
Figure 1: Modular assembly of an Azepane-focused DEL. The scaffold acts as a bifunctional connector, allowing orthogonal expansion at the nitrogen and carbon centers.
Validated Chemistry & Building Block Selection
Success relies on selecting azepane BBs that are compatible with aqueous DEL chemistry.
Recommended Azepane Building Blocks
| Building Block Class | Structure Description | Preferred DEL Reaction | Utility |
| 4-Amino-azepan-3-one | Ketone + Amine | Reductive Amination (Ketone) | Peptidomimetic constraints |
| Azepane-4-carboxylic acid | Secondary Amine + Acid | Amide Coupling (Acid) | Core scaffold for expansion |
| Bicyclic Azepanes | Fused rings (e.g., azepinoindolones) | SNAr (Aryl halide) | Rigidity & pi-stacking |
Critical Reaction Classes
-
Reductive Amination (N-Alkylation): The secondary amine of the azepane is a prime target. Standard NaBH4 conditions often fail on DNA due to poor conversion or DNA damage. We utilize a micelle-promoted protocol (TPGS-750-M) to create a hydrophobic pocket that accelerates the reaction and protects the DNA.
-
Nucleophilic Aromatic Substitution (SNAr): Essential for attaching heteroaryl groups to the azepane nitrogen. Optimized conditions using 15% THF are required to solubilize the electrophiles without precipitating DNA.
Detailed Protocol: Micelle-Promoted On-DNA Reductive Amination
Objective: Derivatization of the azepane secondary amine (on-DNA) with a diverse set of aldehydes.
Mechanism: The surfactant TPGS-750-M forms micelles that encapsulate the hydrophobic aldehyde and the DNA-linked azepane amine, increasing effective concentration and rate.
Workflow Visualization
Figure 2: Step-by-step workflow for micelle-promoted reductive amination on DNA-tagged azepane scaffolds.
Step-by-Step Methodology
Reagents:
-
DNA-Scaffold: 1 mM solution in water.
-
Buffer: 250 mM Borate buffer, pH 9.4.
-
Surfactant: TPGS-750-M (2 wt % in water).
-
Aldehydes: 200 mM stock in DMSO or MeCN.
-
Reductant: Sodium cyanoborohydride (NaCNBH3), 200 mM freshly prepared in water.
Procedure:
-
Preparation: In a 96-well plate or PCR tube, combine:
-
5 µL DNA-Azepane conjugate (5 nmol).
-
10 µL Borate Buffer (pH 9.4).
-
5 µL TPGS-750-M solution.
-
-
Imine Formation: Add 2.5 µL of Aldehyde stock (50 equivalents).
-
Note: The high pH (9.4) ensures the azepane amine is unprotonated and nucleophilic.
-
Vortex gently and incubate at 25°C for 30 minutes.
-
-
Reduction: Add 2.5 µL of NaCNBH3 stock (50 equivalents).
-
Critical: Use cyanoborohydride rather than borohydride to prevent reduction of the aldehyde to alcohol before it reacts with the amine.
-
-
Reaction: Seal and incubate at 25°C for 16 hours (overnight) with gentle shaking.
-
Quench & Purification:
-
Add 10% volume of 3 M NaCl and 2.5x volume of cold absolute ethanol.
-
Incubate at -20°C for 1 hour to precipitate DNA.
-
Centrifuge at 12,000 x g for 30 mins. Discard supernatant.
-
Wash pellet with 70% ethanol. Air dry.
-
-
Resuspension: Redissolve in 50 µL distilled water or TE buffer.
Quality Control & Validation
Trustworthiness is established through rigorous QC.
1. LC-MS Deconvolution:
-
Analyze 10-20 pmol of the product on a C18 oligo column.
-
Success Criteria: >80% conversion to the desired mass (Product Mass = Scaffold Mass + Aldehyde Mass + 2H - H2O).
-
Watch out for: +14 Da adducts (methylation) or +16 Da (oxidation), though rare with NaCNBH3.
2. DNA Integrity Check (qPCR):
-
Perform qPCR comparing the starting material and the product.
-
Acceptance: A shift in Ct value (ΔCt) of < 1 cycle indicates the DNA tag remains amplifiable and undamaged by the chemical reagents.
Emerging Methods: Skeletal Editing
While this guide focuses on incorporating pre-formed azepanes, recent breakthroughs (2026) demonstrate photochemical skeletal editing of DNA-encoded nitroarenes. This method uses visible light and phosphorus reductants to expand a 6-membered benzene ring into a 7-membered azepine/azepane on-DNA [2]. This represents the future of "growing" scaffolds directly on the tag.[1]
References
-
BenchChem. (2025).[2] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Guides. Link
-
Pan, K., et al. (2026). Photochemical Synthesis of DNA-Encoded 3H-Azepines via Skeletal Editing of Nitroarenes.[1] Organic Letters. Link
-
Castan, I. F. S. F., et al. (2022).[3] Scope of on-DNA nucleophilic aromatic substitution on weakly-activated heterocyclic substrates for the synthesis of DNA-encoded libraries. Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7][8][9][10] Link[3][4][6]
-
Hunter, M. J., et al. (2024). Micelle-Promoted Reductive Amination of DNA-Conjugated Amines for DNA-Encoded Library Synthesis.[7] Chemistry - A European Journal.[7] Link
-
Reymond, J-L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[11] Journal of Medicinal Chemistry.[3] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Scope of on-DNA nucleophilic aromatic substitution on weakly-activated heterocyclic substrates for the synthesis of DNA-encoded libraries - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 4. News | Cancer Research Horizons Newcastle University | Newcastle University [research.ncl.ac.uk]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Scope of on-DNA nucleophilic aromatic substitution on weakly-activated heterocyclic substrates for the synthesis of DNA-encoded libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Micelle-Promoted Reductive Amination of DNA-Conjugated Amines for DNA-Encoded Library Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DNA-encoded chemical library - Wikipedia [en.wikipedia.org]
- 11. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
Application Note: Optimizing Buchwald-Hartwig Amination Conditions for Azepane and Seven-Membered Cyclic Nitrogens
Executive Briefing
Azepane and its fused tricyclic derivatives (e.g., dibenzo[b,f]azepines) are privileged structural motifs in neuropharmacology, serving as the core scaffold for anticonvulsants and antidepressants, as well as in the development of advanced hole-transport materials[1]. However, the construction of these architectures via the Palladium-catalyzed Buchwald-Hartwig amination presents significant synthetic hurdles. This application note delineates the mechanistic causality behind these challenges and provides field-validated, highly optimized protocols for both intermolecular N-arylation and intramolecular azepine ring-closure.
Mechanistic Causality: Overcoming the "Azepane Problem"
The cross-coupling of seven-membered cyclic amines is notoriously difficult compared to their six-membered counterparts (e.g., piperidine)[2]. This difficulty is rooted in the unique twist-chair conformation of the azepane ring, which projects transannular steric bulk directly toward the nitrogen lone pair.
The Steric Penalty & Competing Pathways: During the catalytic cycle, this steric encumbrance severely retards the coordination of azepane to the electrophilic Aryl-Pd(II)-Halide intermediate. Furthermore, if coordination and subsequent base-mediated deprotonation are successful, the resulting highly congested Pd(II)-amido complex becomes highly susceptible to β-hydride elimination . Because reductive elimination requires the aryl and amido groups to adopt a constrained cis-geometry, the steric repulsion between the azepane ring and the aryl group often makes the transition state energetically inaccessible, leading to dehalogenated arene byproducts rather than the target amine[2].
Ligand Causality & Selection: To circumvent these thermodynamic traps, ligand architecture must be deliberately engineered to force the reaction forward:
-
Intermolecular Couplings: Dialkylbiaryl phosphines like RuPhos or BrettPhos are strictly required. The electron-rich nature of RuPhos accelerates oxidative addition, while its massive steric profile forces the Pd(II)-amido intermediate into a highly strained geometry. This induced strain lowers the activation energy for reductive elimination, allowing C-N bond formation to outcompete β-hydride elimination[3].
-
Intramolecular Cyclizations: The formation of dibenzoazepines via double amination or intramolecular cyclization demands bidentate ligands such as Xantphos or DPEphos . The wide bite angle of Xantphos (~111°) enforces a strict cis-coordination of the reactive sites on the palladium center, perfectly pre-organizing the complex for ring closure[4][5].
Visualized Reaction Logic
Figure 1: Pd-catalyzed Buchwald-Hartwig cycle highlighting the sterically demanding azepane coordination.
Empirical Benchmarks for Azepane Couplings
To establish a baseline for reaction design, the following table summarizes field-proven conditions for various azepane and azepine couplings extracted from recent [2].
| Electrophile | Amine Substrate | Catalyst System | Base / Solvent | Yield | Ref |
| Activated Aryl Bromide | Azepane | L7-based Pd catalyst | Not specified | 22% | [2] |
| 9,10-Dibromoanthracene | 5H-Dibenzo[b,f]azepine | Pd₂(dba)₃ / RuPhos | LiHMDS / Toluene | 41% | [3] |
| 2,2'-Dibromostilbene | Aniline (Double BHA) | Pd₂(dba)₃ / DPEphos | Cs₂CO₃ / Toluene | 62–96% | [4] |
| 2-(2-Aminophenyl)-1-(2-chlorophenyl)ethanol | Intramolecular (Azepine formation) | Pd(OAc)₂ / Xantphos | K₂CO₃ / Toluene (170 °C, MW) | 39% | [5] |
Self-Validating Experimental Methodologies
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any failure in the catalytic cycle can be immediately diagnosed and corrected.
Protocol A: Intermolecular N-Arylation of Azepane (RuPhos System)
Optimal for coupling unfunctionalized or sterically hindered aryl bromides/chlorides with intact azepane.
-
Preparation: In an argon-filled glovebox, charge a 10 mL Schlenk tube with the Aryl Halide (1.0 mmol), RuPhos Pd G4 precatalyst (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol).
-
Solvent & Substrate Addition: Add anhydrous 1,4-dioxane (5.0 mL) followed by Azepane (1.2 mmol). Seal the tube and transfer to a fume hood.
-
Reaction: Stir the mixture vigorously at 100 °C for 12 hours.
-
Validation Checkpoint 1 (t = 2 hours): Withdraw a 10 µL aliquot, quench in MeCN, and analyze via GC-MS. The presence of the intermediate oxidative addition complex without product formation indicates successful catalyst activation but failed reductive elimination. If the dehalogenated arene (Ar-H) peak is >15% relative to the starting material, the steric clash is too severe; abort and switch to BrettPhos.
-
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite. Concentrate under reduced pressure.
-
Validation Checkpoint 2 (Final): The protocol is validated if the isolated yield ratio of Product to Ar-H byproduct is strictly >10:1.
-
Protocol B: Microwave-Assisted Intramolecular Azepine Cyclization
Optimal for forming dibenzo[b,f]azepine scaffolds from linear amino-chloro intermediates[5].
-
Preparation: In a microwave-safe vial equipped with a magnetic stir bar, add the linear amino-chloro intermediate (0.1 mmol), Pd(OAc)₂ (10 mol%), Xantphos (10 mol%), and K₂CO₃ (2.0 equiv)[5].
-
Dilution: Add anhydrous toluene (2.0 mL) to achieve a highly dilute concentration (0.05 M).
-
Causality Note: High dilution is critical here to favor intramolecular cyclization over intermolecular oligomerization.
-
-
Microwave Irradiation: Seal the vial under argon and subject it to microwave irradiation at 170 °C for 8 hours[5].
-
Validation Checkpoint 1 (Post-Reaction): Analyze the crude mixture via LC-MS. The mass shift from [M+H]⁺ to [M-HCl+H]⁺ confirms cyclization. The absence of [2M]⁺ dimer peaks validates that the high-dilution and Xantphos bite-angle parameters successfully restricted the reaction to an intramolecular pathway.
-
-
Purification: Purify directly via flash column chromatography (Hexanes/EtOAc) to isolate the tricyclic azepine.
References
-
[4] Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry.[Link]
-
[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]
-
[3] 9,10-Bis(5H-dibenzo[b,f]azepino)anthracene. MDPI Molbank.[Link]
-
[5] Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances.[Link]
Sources
Derivatization of 1-(Azepan-3-yl)methanamine for SAR studies
Application Note: Strategic Derivatization of 1-(Azepan-3-yl)methanamine for High-Throughput SAR Profiling
Executive Summary
The azepane (hexamethyleneimine) scaffold represents a privileged pharmacophore in medicinal chemistry, featured in therapeutic agents targeting CGRP receptors (e.g., Telcagepant analogues), protein kinases (e.g., Balanol), and sigma receptors. 1-(Azepan-3-yl)methanamine presents a unique "dual-nitrogen" core allowing for divergent expansion into chemical space. However, the coexistence of an exocyclic primary amine and an endocyclic secondary amine necessitates rigorous orthogonal protection strategies to achieve regio-controlled functionalization. This guide details the protocols for the selective derivatization of both nitrogen centers to generate focused Structure-Activity Relationship (SAR) libraries.
Strategic Analysis: The Selectivity Challenge
The core molecule contains two nucleophilic centers with distinct steric and electronic profiles:
-
N-Exo (Primary, -CH₂NH₂): High nucleophilicity, low steric hindrance. Accessible for rapid acylation and reductive amination.
-
N-Endo (Secondary, Ring N): Moderate nucleophilicity, higher basicity, sterically encumbered by the 7-membered ring conformation.
The Golden Rule of Azepane SAR: To prevent polymerization or mixed regioisomers, never attempt derivatization on the unprotected diamine unless using highly specific enzymatic or catalytic methods. The standard workflow utilizes tert-butyl 3-(aminomethyl)azepane-1-carboxylate (N1-Boc) as the starting anchor.
Visualizing the Orthogonal Strategy
Caption: Figure 1. The divergent synthetic pathway. Starting with the N1-Boc precursor allows for initial modification of the primary amine (Library A), followed by deprotection and modification of the ring nitrogen (Library B).
Workflow A: Exocyclic Amine Derivatization (The "Right-Hand" Side)
Objective: Create a library of amides, sulfonamides, and ureas at the 3-aminomethyl position while keeping the ring nitrogen protected.
Protocol 1: High-Efficiency Amide Coupling (HATU Method)
Justification: Standard acyl chlorides are often too reactive and can cause bis-acylation. HATU provides controlled activation, minimizing side reactions.
Reagents:
-
Substrate: tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.0 eq)[1]
-
Carboxylic Acid (R-COOH): (1.2 eq)
-
Coupling Agent: HATU (1.2 eq)[2]
-
Base: DIPEA (3.0 eq)[2]
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid (1.2 mmol) in DMF (5 mL) at 0°C. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes to form the activated ester.
-
Addition: Add the N1-Boc azepane substrate (1.0 mmol) dropwise as a solution in DMF (2 mL).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the amine (M+1 = 229).
-
Workup: Dilute with EtOAc (30 mL). Wash sequentially with sat.[3] NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
Checkpoint: The resulting product is an Intermediate A (N1-Boc, N-Exo-Acyl).
Workflow B: Ring Nitrogen Derivatization (The "Left-Hand" Side)
Objective: Once the side chain is fixed (or if exploring the core's influence), the N1 position is deprotected and modified. This is critical for optimizing pharmacokinetic properties (lipophilicity/solubility).
Protocol 2: N1-Deprotection (The Switch)
-
Dissolve Intermediate A in DCM (10 volumes).
-
Add Trifluoroacetic Acid (TFA) (5 volumes) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Critical Step: Concentrate to dryness. Azeotrope with toluene (3x) to remove residual TFA. The product is the TFA salt. Note: For N-arylation steps below, the free base must be regenerated using SCX-2 cartridges or carbonate wash.
Protocol 3: Buchwald-Hartwig N-Arylation (Creating Biaryl Cores)
Justification: Many bioactive azepanes (e.g., CNS active agents) require an aromatic ring attached directly to the azepane nitrogen. S_NAr fails for electron-rich aryls; Palladium catalysis is required.
Reagents:
-
Substrate: Deprotected Azepane derivative (1.0 eq)
-
Aryl Bromide (Ar-Br): (1.2 eq)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos or RuPhos (4 mol%) — RuPhos is superior for secondary amines.[1]
-
Base: NaOtBu (1.5 eq)
-
Solvent: Toluene or Dioxane (degassed)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
-
Loading: Add Pd₂(dba)₃, Ligand, NaOtBu, and Aryl Bromide.
-
Substrate: Add the azepane substrate (free base) dissolved in degassed solvent.
-
Heating: Seal and heat to 100°C for 12–16 hours.
-
Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove Pd black.
-
Purification: Silica gel chromatography. Azepanes often streak; add 1% Triethylamine to the eluent.
Data Summary & Reaction Matrix
| Reaction Type | Target Nitrogen | Reagents | Key Condition | Common Pitfall |
| Amide Coupling | Exocyclic (1°) | HATU, DIPEA, R-COOH | 0°C to RT | Incomplete activation of hindered acids. |
| Reductive Amination | Exocyclic (1°) | NaBH(OAc)₃, Aldehyde | pH ~5-6 (AcOH) | Over-alkylation (use 1.1 eq aldehyde). |
| Sulfonylation | Exocyclic (1°) | R-SO₂Cl, TEA | 0°C, DCM | Bis-sulfonylation (control temp strictly). |
| Buchwald-Hartwig | Endocyclic (2°) | Pd-cat, NaOtBu, Ar-Br | 100°C, Inert | Catalyst poisoning by residual TFA salts. |
| S_NAr | Endocyclic (2°) | Ar-F/Cl (EWG), K₂CO₃ | DMSO, Heat | Fails with electron-rich aryl halides. |
Detailed Pathway Visualization
Caption: Figure 2. Step-wise synthetic cascade for generating N-alkylated, N-arylated azepane analogs.
Quality Control & Validation
To ensure the integrity of the SAR data, every library member must pass the following QC criteria:
-
Regiochemistry Confirmation (HMBC NMR):
-
Verify the modification is on the correct nitrogen.
-
Exocyclic Amide: Look for a CO-NH triplet coupling (or broad singlet) at δ 6.0–8.0 ppm and HMBC correlation to the CH₂ linker.
-
Endocyclic Aryl: Look for the absence of the NH signal and a downfield shift of the ring protons adjacent to N1 (δ 3.0 -> 3.5-4.0 ppm).
-
-
Chirality Check:
-
The C3 position is chiral. If using the racemate, be aware that biological activity often resides in one enantiomer (usually R for CGRP antagonists).
-
Recommendation: Use Chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess (ee) if starting from chiral material, as racemization can occur under harsh basic conditions.
-
References
-
Paone, D. V., et al. (2007). Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974).[4][5] Journal of Medicinal Chemistry, 50(23), 5564–5567. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Authoritative guide for N-arylation of secondary amines). Link
-
BenchChem Application Notes. (2025). Azepane-2,4-dione as a Scaffold in Drug Discovery.[6] (General context on Azepane utility). Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Azepane-3-Carbonitrile Reduction
A Senior Application Scientist's Guide to Maximizing Yield and Purity
Welcome to the technical support center for the synthesis of 3-(aminomethyl)azepane. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the reduction of azepane-3-carbonitrile. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies to enhance your reaction outcomes. Our goal is to empower you with the expertise to not only replicate a procedure but to understand and adapt it to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for reducing azepane-3-carbonitrile to 3-(aminomethyl)azepane?
There are two main strategies for this transformation: catalytic hydrogenation and chemical reduction with metal hydrides.[1][2][3]
-
Catalytic Hydrogenation: This is often the most economical and scalable method.[2] It involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include Raney Nickel (Raney Ni), Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO₂).[1][2] This method is generally considered "greener" as it avoids the use of stoichiometric metal waste.[4]
-
Chemical Hydride Reduction: This approach uses powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[5][6] It is an extremely effective method for small to medium-scale synthesis and does not require specialized high-pressure equipment. However, LiAlH₄ is pyrophoric, reacts violently with water, and requires careful handling and quenching procedures.[7][8]
Q2: What is the most common and difficult-to-avoid side reaction in this reduction?
The most significant challenge is the formation of secondary and tertiary amine byproducts.[2][4][9] This occurs through a well-understood mechanism:
-
The nitrile is first reduced to a reactive imine intermediate.
-
The desired primary amine product, once formed, can act as a nucleophile and attack this imine intermediate.
-
Further reduction of this new adduct leads to the formation of a secondary amine, (R-CH₂)₂NH.[2] This process can continue to form tertiary amines.
Minimizing the concentration of the primary amine product as it forms and quickly reducing the imine intermediate are key to improving selectivity.
Q3: How do I choose between catalytic hydrogenation and a hydride reagent like LiAlH₄?
The choice depends on several factors: scale, available equipment, and the presence of other functional groups on your molecule. The following decision workflow can help guide your choice.
Caption: Decision workflow for selecting a reduction method.
Troubleshooting Guide: Common Issues & Solutions
Q4: My catalytic hydrogenation is very slow or stalls completely. What are the likely causes and solutions?
This is a common issue often related to catalyst activity or reaction conditions.
-
Cause 1: Catalyst Inactivation. Raney Nickel and other catalysts can be poisoned by impurities (e.g., sulfur compounds) or become deactivated through improper handling or storage. Raney Ni, for instance, is often stored as a slurry and can lose activity if it dries out, becoming pyrophoric in the process.[10]
-
Solution: Always use a fresh, high-quality catalyst. If using Raney Ni, ensure it is handled under an inert atmosphere or solvent to prevent exposure to air.[10] For stubborn reactions, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can be effective, though this is less economical.
-
-
Cause 2: Insufficient Hydrogen Pressure or Agitation. The reaction is a three-phase system (solid catalyst, liquid substrate solution, gaseous hydrogen). Efficient mixing is critical for hydrogen to reach the catalyst surface.
-
Solution: Ensure vigorous stirring or shaking. Increase the hydrogen pressure within the safe limits of your equipment. Many nitrile reductions perform better at elevated pressures (e.g., >500 psi), which increases hydrogen concentration in the solvent.[11]
-
-
Cause 3: Incorrect Solvent Choice. The solvent must fully dissolve the azepane-3-carbonitrile while also having reasonable solubility for hydrogen.
-
Solution: Protic solvents like ethanol or methanol are common. The addition of ammonia (e.g., 5-10% in methanol) is a widely-used strategy. The ammonia competes with the primary amine product for reaction with the imine intermediate, effectively suppressing secondary amine formation and often accelerating the desired reaction.[12]
-
Q5: I'm seeing a significant amount of secondary amine byproduct. How can I improve the selectivity for the primary amine, 3-(aminomethyl)azepane?
This is the quintessential challenge in nitrile reductions. The key is to minimize the opportunity for the primary amine product to react with the imine intermediate.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 4. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Azepan-3-yl Methanamine Salts: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the solubility enhancement of azepan-3-yl methanamine (3-(aminomethyl)azepane). This cyclic, seven-membered aliphatic amine is a highly valuable scaffold in medicinal chemistry. However, researchers frequently encounter solubility bottlenecks during formulation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and advanced formulation techniques to overcome these challenges.
Part 1: Troubleshooting Salt Formation & Selection
Q1: Why does the free base of azepan-3-yl methanamine precipitate in aqueous media despite having two hydrophilic amine groups? A1:
-
Causality: Azepan-3-yl methanamine contains a secondary amine within the azepane ring (pKa ~11.0) and a primary aminomethyl group (pKa ~10.5). While these groups can participate in hydrogen bonding, the un-ionized free base is thermodynamically dominated by the lipophilic hydrocarbon backbone of the seven-membered ring. At physiological pH, if the microenvironmental pH is not strictly controlled, the molecule remains partially un-ionized. This high lipophilicity drives the molecules to aggregate and precipitate to minimize contact with water[1].
-
Solution: Salt formation is required to alter the pH of the diffusion layer at the dissolving surface of the particle, creating a localized microenvironment that forces complete ionization and rapid dissolution[1].
Q2: How do I select the optimal counterion to ensure a true salt is formed rather than a physical mixture? A2:
-
Causality: To ensure complete proton transfer from the acid to the basic amine centers of azepan-3-yl methanamine, you must adhere to the pKa rule : the pKa of the basic center must be at least 2 to 3 units higher than the pKa of the counterion acid[2].
-
Solution: Oxalic acid (pKa1 = 1.25) is a highly successful and commercially validated counterion, forming the stable (azepan-3-yl)methanamine oxalic acid salt. For pharmaceutical applications where oxalate toxicity is a concern, alternative counterions like hydrochloride (HCl), mesylate, or even artificial sweeteners (e.g., saccharinate) can be utilized to improve both solubility and taste masking[2].
Q3: My synthesized salt is highly soluble but deliquesces (absorbs moisture) on the benchtop. How can I balance solubility and solid-state stability? A3:
-
Causality: Highly soluble salts (like HCl or mesylate) often possess low crystal lattice energies and high affinities for water, leading to hygroscopicity upon exposure to ambient humidity. This compromises long-term storage and downstream tableting[3].
-
Solution: Transition to a crystal engineering approach. Bulky, hydrophobic counterions (like tosylate or cyclamate) sterically shield the amine centers while still providing the ionic bond necessary for solubility enhancement[2].
Part 2: Advanced Solubility Enhancement (FAQs)
Q4: My optimized salt still fails to reach the target thermodynamic solubility of >10 mg/mL. What are the next steps? A4:
-
Causality: When the crystal lattice energy of a specific salt is too robust, thermodynamic solubility hits a ceiling. To bypass this, you must disrupt the crystal lattice entirely by converting the drug into an Amorphous Solid Dispersion (ASD)[3]. Amorphous solids possess higher internal energy, significantly lowering the energy barrier to dissolution compared to their crystalline counterparts[1].
-
Solution: Utilize Hot Melt Extrusion (HME) to disperse the azepan-3-yl methanamine salt into a hydrophilic polymer matrix (e.g., poloxamers), or utilize cyclodextrin complexation to encapsulate the lipophilic azepane ring inside a water-soluble hydrophobic cavity[1],.
Quantitative Data: Comparative Solubility Profiles
Note: Representative values based on standard amine salt solubility enhancements.
| Formulation Strategy | Solid State | Apparent Aqueous Solubility (mg/mL) | Dissolution Rate Enhancement | Stability Profile |
| Free Base | Crystalline | < 0.1 | Baseline (1x) | High (Lipophilic) |
| Oxalate Salt | Crystalline | 1.5 - 5.0 | ~15x | High |
| HCl Salt | Crystalline | > 10.0 | ~100x | Highly Hygroscopic |
| Amorphous Solid Dispersion [3] | Amorphous | 25.0 - 50.0 | ~300x | Moderate (Requires polymer) |
| Cyclodextrin Complex [1] | Inclusion Complex | > 50.0 | > 500x | High |
Part 3: Self-Validating Experimental Protocols
Protocol A: High-Throughput Salt Screening & Validation
-
Self-Validating Mechanism: Always run a parallel control well containing only the free base and the solvent. If both the control and the acid-treated wells yield identical crystals, complete proton transfer has not occurred. True salt formation is validated only when the Powder X-Ray Diffraction (PXRD) diffractogram of the product distinctly differs from both the free base and the pure counterion acid.
-
Preparation: Dissolve 50 mg of azepan-3-yl methanamine free base in 1 mL of a screening solvent (e.g., ethanol or THF) in a 2 mL glass vial.
-
Acid Addition: Add the selected counterion acid (e.g., oxalic acid) at a 1:1.05 molar ratio (base:acid) to ensure complete protonation of the primary amine.
-
Thermal Cycling: Heat the mixture to 50°C for 1 hour under continuous stirring to ensure complete dissolution.
-
Precipitation: Cool the mixture slowly to 5°C at a rate of 0.5°C/min to promote the growth of stable crystal lattices. If no precipitation occurs, add an antisolvent (e.g., heptane) dropwise.
-
Isolation & Validation: Filter the precipitate and dry under vacuum. Analyze via PXRD and Differential Scanning Calorimetry (DSC) to confirm a unique crystalline phase.
Protocol B: Preparation of Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion
-
Self-Validating Mechanism: Perform Modulated DSC (mDSC) on the final extrudate. The presence of a single, distinct glass transition temperature (Tg) validates a true, single-phase amorphous dispersion. The appearance of melting endotherms indicates incomplete amorphization or phase separation[3].
-
Polymer Selection: Select a hydrophilic polymeric carrier (e.g., Copovidone or Poloxamer) that exhibits hydrogen-bond accepting capabilities to interact with the amine groups of the drug.
-
Blending: Geometrically blend the azepan-3-yl methanamine salt and the polymer at a 1:3 (w/w) ratio.
-
Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile 10–15°C above the Tg of the polymer but below the degradation temperature of the amine.
-
Quench Cooling: Rapidly cool the extrudate upon exiting the die using a chill roll to freeze the molecular mobility and trap the drug in the amorphous state.
-
Milling: Mill the extrudate into a fine powder for dissolution testing.
Part 4: Logical Workflows
Caption: Logical workflow for the solubility enhancement of azepan-3-yl methanamine.
References
-
NIH PMC. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs". National Institutes of Health. URL:[Link]
-
MDPI. "Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener". Pharmaceutics. URL: [Link]
-
Appconnect. "FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?". Appconnect. URL: [Link]
Sources
Technical Support Center: N-Benzyl Deprotection of Azepan-3-yl Amines
As a Senior Application Scientist, I frequently consult on late-stage synthetic failures involving nitrogen heterocycles. Removing an N-benzyl protecting group from an azepan-3-yl amine is notoriously difficult. The 7-membered azepane ring is highly conformationally flexible. When the N-benzyl group is cleaved, the resulting secondary or primary amine is highly basic. Due to the ring's flexibility, the nitrogen lone pairs can easily adopt geometries that strongly coordinate with the empty d-orbitals of the palladium surface[1].
This coordination blocks the active catalytic sites from adsorbing hydrogen gas and the starting material, effectively poisoning the catalyst and causing the reaction to stall prematurely[1]. To overcome this, we must manipulate the reaction environment to prevent this chelation.
Diagnostic Workflow: Selecting Your Deprotection Strategy
Before beginning your experiment, use the following logic to determine the optimal debenzylation pathway for your specific azepane derivative.
Workflow for selecting the optimal N-benzyl deprotection strategy for azepanes.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality is built into the monitoring steps so you know exactly why a reaction is progressing or failing.
Protocol A: Acid-Facilitated Hydrogenolysis (For Stalled Reactions)
Mechanism of Action: By adding stoichiometric acetic acid, the newly liberated azepan-3-yl amine is immediately protonated in situ[2]. The resulting ammonium salt lacks the free lone pair required to chelate the palladium, keeping the active catalytic sites exposed for continuous hydrogenolysis[3].
-
Reaction Setup: Dissolve the N-benzyl azepan-3-yl amine (1.0 mmol) in 10-20 mL of ethanol (EtOH) or 2,2,2-trifluoroethanol (TFE) in a round-bottom flask. Add 1.5 to 2.0 equivalents of glacial acetic acid[2].
-
Catalyst Addition: Add 20% Pd(OH)₂/C (Pearlman’s catalyst, 10-20 mol% Pd)[2]. Note: Pearlman's catalyst is preferred here as it is highly active for sterically hindered amines and tolerates acidic environments well.
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum pump and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure a strictly inert, H₂-rich atmosphere[3].
-
Self-Validating Monitoring: Stir vigorously at 40-60 °C[2]. Monitor hydrogen uptake via a bubbler. A cessation of hydrogen consumption indicates either reaction completion or a system leak. Validate completion by taking a 50 µL aliquot, filtering through a short Celite plug, and analyzing via LC-MS[3].
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure. The product will be isolated as the acetate salt.
Protocol B: Catalytic Transfer Hydrogenation (CTH) (For Acid-Sensitive Substrates)
Mechanism of Action: For substrates where acidic conditions risk degrading other functional groups, CTH provides a neutral, rapid alternative. Ammonium formate decomposes into ammonia, carbon dioxide, and hydrogen gas directly on the Pd surface, driving the reaction forward without requiring high-pressure H₂ setups[4].
-
Reaction Setup: To a stirred suspension of the N-benzyl azepane (1.0 mmol) and an equal weight of 10% Pd/C in dry methanol (10 mL), add anhydrous ammonium formate (5.0 mmol) in a single portion under a nitrogen atmosphere[4].
-
Self-Validating Monitoring: Heat the mixture to reflux[4]. The reaction is self-validating through gas evolution (CO₂ and NH₃). When bubbling ceases (typically 2-5 hours), the transfer hydrogenation is usually complete. Confirm via TLC (using a ninhydrin stain to visualize the free amine).
-
Workup: Cool to room temperature. Filter the catalyst through a Celite pad and wash with chloroform or ethyl acetate[4]. Evaporate the filtrate to yield the deprotected amine[4].
Troubleshooting & FAQs
Q: My reaction stalled at 50% conversion, so I added more Pd/C, but it stalled again. What is happening? A: You are treating the symptom, not the cause. The product azepane is poisoning the catalyst via strong nitrogen coordination[1]. Adding more catalyst temporarily provides fresh active sites, but they are quickly poisoned again. Switch to Protocol A and add 1.5 equivalents of acetic acid to protonate the amine and prevent chelation[2].
Q: I observed a +14 Da mass shift in my LC-MS after overnight hydrogenation. What is this byproduct? A: This is an N-methylation byproduct. When methanol is used as a solvent for prolonged hydrogenations, it can undergo dehydrogenation on the Pd surface to form formaldehyde. This formaldehyde then reacts with your newly freed azepan-3-yl amine via reductive amination[3]. To prevent this, switch your solvent to ethanol or 2,2,2-trifluoroethanol (TFE)[3].
Q: Is there a heterogeneous catalyst alternative that doesn't require homogeneous acid additives? A: Yes. Recent advancements have demonstrated that using a mixed catalyst system of Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C) facilitates rapid deprotection[1]. The acidic Nb₂O₅/C acts as a local, heterogeneous proton source and sink, preventing amine coordination without requiring the addition of liquid acids[1].
Quantitative Method Comparison
| Method | Catalyst | Hydrogen Source | Additive | Typical Yield | Reaction Time | Catalyst Poisoning Risk |
| Standard Hydrogenation | 10% Pd/C | H₂ (1 atm) | None | 40-60% | 24-48h | High |
| Acid-Facilitated | 20% Pd(OH)₂/C | H₂ (1-5 atm) | AcOH or HCl | 85-95% | 12-16h | Low |
| Transfer Hydrogenation | 10% Pd/C | NH₄HCO₂ | None | 80-90% | 2-5h | Moderate |
| Mixed Heterogeneous | Pd/C + Nb₂O₅/C | H₂ (1 atm) | None | >95% | 1-3h | Low |
References
- Title: CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate Source: Synthetic Communications URL
- Title: Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection Source: Benchchem URL
- Source: PMC (National Institutes of Health)
- Title: Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon Source: ACS Omega URL
Sources
- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Handling hygroscopic properties of azepane amine hydrochlorides
Technical Support Center: Handling Hygroscopic Azepane Amine Hydrochlorides
Introduction: The "Wet Salt" Challenge
You are likely reading this because your free-flowing white powder has turned into a sticky gum, or your reaction yields are inexplicably fluctuating. Azepane (hexamethyleneimine) derivatives, particularly their hydrochloride salts, are notoriously hygroscopic . The seven-membered ring structure, combined with the ionic lattice of the hydrochloride salt, creates a high affinity for atmospheric moisture.
This is not just a "storage issue"; it is a stoichiometric crisis . If your starting material contains 15% water by weight, your molar equivalents are wrong, and your nucleophilic substitution or coupling reactions will suffer.
This guide replaces generic advice with specific, field-tested protocols for stabilizing, weighing, and recovering azepane amine hydrochlorides.
Module 1: Storage & Inventory (The "Dry Chain")
Q: My azepane HCl salt turned into a paste inside the original bottle. Is it degraded? A: Likely not degraded, but definitely deliquescent . The salt has absorbed enough atmospheric water to dissolve itself.
-
Immediate Action: Do not heat it on a hotplate. See Module 4: Recovery for drying protocols.
-
Prevention: The "cap-and-store" method is insufficient for azepanes. You must implement a secondary barrier.
Protocol: The Double-Barrier Storage System
-
Primary Container: Use the original glass amber vial. Ensure the cap liner (PTFE/silicone) is intact.
-
Secondary Barrier: Place the vial inside a vacuum desiccator or a secondary jar containing Phosphorus Pentoxide (P₂O₅) or KOH pellets .
-
Why KOH? Amine salts can slowly release HCl gas if slightly hydrolyzed. KOH neutralizes acidic vapors and absorbs water.
-
-
Seal: Parafilm is permeable to water vapor over time. Use electrical tape or a heat-shrink band for long-term storage.
Module 2: Accurate Dispensing & Weighing
Q: The balance reading keeps drifting upwards while I weigh the salt. Which number do I record? A: None of them. The drift is the mass of water being absorbed in real-time. You are weighing the atmosphere, not your compound.
Protocol: The "Difference Weighing" Technique Do not use an open weigh boat.
-
Tare a capped vial containing your bulk azepane HCl.
-
Remove the vial from the balance.
-
Quickly transfer an estimated amount to your reaction flask (outside the balance).
-
Recap the bulk vial immediately.
-
Weigh the bulk vial again.
-
Calculate:
.
Decision Matrix: Benchtop vs. Glovebox Use the diagram below to determine if you need a glovebox/glovebag.
Figure 1: Decision matrix for handling hygroscopic salts based on environmental conditions and experimental precision.
Module 3: Reaction Setup & Solvent Compatibility
Q: Can I use the "wet" salt if I just add more of it? A: Only if you quantify the water content first.
-
Validation: Run a Karl Fischer (KF) titration .[3] Note that for amine salts, you may need a buffered KF solvent to prevent the amine from skewing the pH and affecting the titration endpoint [1].
-
NMR Check: If KF is unavailable, dissolve a sample in dry DMSO-d6. A distinct water peak (usually around 3.3 ppm, shifting with concentration) will confirm moisture presence, though quantification is less precise than KF.
Q: How does water affect azepane chemistry? Water acts as a competitive nucleophile and a proton shuttle.
-
Coupling Reactions (EDC/HATU): Water consumes the coupling reagent, lowering yields.
-
Alkylation: Water solvates the anion, reducing nucleophilicity (the "cage effect").
Table 1: Solvent Compatibility for Azepane HCl Reactions
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | Moderate | Azepane HCl often has poor solubility in DCM. |
| DMF / DMSO | High | Excellent solubility, but difficult to remove. Must be anhydrous. |
| Methanol/Ethanol | High | Good solubility. Best for hydrogenation or deprotection steps. |
| Toluene | Low | Salt is insoluble. Useful for azeotropic drying (see Module 4). |
Module 4: Recovery & Drying Protocols
Q: How do I dry the salt without decomposing it? A: Azepane HCl is thermally stable (melting point often >200°C), but it can discolor due to oxidation of trace free amines.
Protocol A: Vacuum Oven (Standard)
-
Place the salt in a wide-mouth vial or watch glass (max depth 1 cm).
-
Cover with aluminum foil; poke pinholes for ventilation.
-
Dry at 60°C under full vacuum (<10 mbar) for 12–24 hours.
-
Desiccant: Place a tray of P₂O₅ or Silica Gel in the bottom of the oven to trap the removed moisture [2].
Protocol B: Azeotropic Drying (For "Gummy" Salts) If the salt is too sticky to handle:
-
Dissolve the gum in a minimum amount of dry Methanol .
-
Add a large excess of Toluene (creates a lower-boiling azeotrope with water).
-
Rotary evaporate.[4] The water will co-distill with the toluene/methanol mix.
-
Repeat 2-3 times until a white, free-flowing powder is obtained [3].
Visualizing the Failure Loop Understand why "ignoring" the moisture leads to failure.
Figure 2: The cascade of experimental failure caused by uncompensated hygroscopicity.
References
-
Mettler Toledo. Karl Fischer Titration Guide - Analysis of Amines. [Link]
-
ScienceMadness Wiki. Drying Solvents and Reagents: Azeotropic Distillation Protocols. [Link]
-
PubChem. Azepane | C6H13N | Physical Properties. [Link]
Sources
Technical Support Center: Optimizing Reductive Amination Yields with Azepane Substrates
Welcome to the technical support center for reductive amination involving azepane substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by the seven-membered azepane ring in this critical C-N bond-forming reaction. Due to its conformational flexibility and significant steric profile, azepane can lead to sluggish reactions, low yields, and unexpected side products.
This document moves beyond generic protocols to provide in-depth, mechanistically grounded troubleshooting advice and frequently asked questions. Our goal is to empower you to diagnose issues in your experiments and rationally design high-yielding, robust procedures.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations in a direct question-and-answer format.
Q1: My reaction has stalled with significant amounts of unreacted azepane and carbonyl starting material remaining. What is the primary bottleneck and how can I overcome it?
Answer:
This is the most common issue when working with azepanes and points directly to inefficient formation of the key iminium ion intermediate. The steric bulk and electron-donating nature of the secondary azepane amine slow its initial nucleophilic attack on the carbonyl partner. The subsequent dehydration to the iminium ion is also a reversible and often unfavorable equilibrium.[1]
Causality & Explanation:
The rate-limiting step in many reductive aminations, especially with hindered amines, is the formation of the C=N+ bond of the iminium ion. Azepane's steric hindrance makes the initial hemiaminal formation slow. Furthermore, the equilibrium between the hemiaminal and the iminium ion must be actively shifted toward the product.[2]
Solutions & Step-by-Step Protocols:
-
Optimize pH with an Acid Catalyst: The reaction requires mild acidic catalysis to protonate the carbonyl, making it more electrophilic, and to facilitate dehydration.
-
Protocol: Add 1.0-1.5 equivalents of a weak acid like acetic acid. Monitor the pH of the reaction mixture if possible, aiming for a range of 4-6. Overly acidic conditions (pH < 4) will protonate the azepane, rendering it non-nucleophilic.[3]
-
-
Implement a Two-Step Procedure (Pre-formation of Iminium): Decoupling iminium ion formation from the reduction step can significantly improve yields.
-
Protocol:
-
Dissolve the azepane substrate and carbonyl compound in an appropriate solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the mixture.
-
Add your acid catalyst (e.g., acetic acid) and stir at room temperature for 1-4 hours, monitoring the disappearance of the carbonyl starting material by TLC or LC-MS.
-
Once iminium formation is complete, add the reducing agent to the same pot.
-
-
-
Use a Lewis Acid Co-catalyst: For particularly stubborn substrates, a Lewis acid can be more effective at activating the carbonyl group.
-
Caution: Lewis acids can sometimes complex with the reducing agent.
-
Protocol: Add a catalytic amount (10-20 mol%) of a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) during the iminium formation step.
-
Q2: My primary side product is the alcohol derived from the reduction of my carbonyl starting material. How can I improve selectivity for the desired amine?
Answer:
This outcome indicates that your reducing agent is too reactive and is reducing the aldehyde or ketone faster than the iminium ion is being formed or reduced. This is a classic chemoselectivity problem.[1]
Causality & Explanation:
Strong hydride reagents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones. Milder, more sterically hindered borohydrides are designed to selectively reduce the more electrophilic iminium ion intermediate.
Solutions & Step-by-Step Protocols:
-
Switch to a Milder Reducing Agent: This is the most critical adjustment.
-
Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for challenging reductive aminations. Its bulk and attenuated reactivity make it highly selective for iminium ions over ketones and aldehydes. It also tolerates mildly acidic conditions well.
-
Protocol: In a one-pot procedure, combine the azepane, carbonyl compound, and 1.5 equivalents of NaBH(OAc)₃ in a solvent like DCE or Tetrahydrofuran (THF). Add 1.1 equivalents of acetic acid and stir at room temperature for 12-24 hours.
-
-
Avoid Protic Solvents with Reactive Reductants: If you must use NaBH₄, avoid alcoholic solvents like methanol in a one-pot reaction, as they can accelerate carbonyl reduction. Switch to a less reactive solvent and consider the two-step procedure described in Q1.
Q3: The reaction is sluggish even with STAB and acetic acid, requiring elevated temperatures and long reaction times. Are there other ways to accelerate it?
Answer:
While heat can overcome activation energy barriers, it can also lead to side product formation and reagent decomposition. Before resorting to higher temperatures, ensure all other factors are optimized. The inherent steric hindrance of the azepane ring is the likely cause of the slow reaction.[2][4]
Causality & Explanation:
The nucleophilicity of the azepane nitrogen is sufficient, but its steric environment slows the rate of its approach to the carbonyl carbon. This is a kinetic problem that requires maximizing the concentration of the reactive intermediates and ensuring optimal conditions.
Solutions & Step-by-Step Protocols:
-
Increase Concentration: Le Chatelier's principle applies here. Running the reaction at a higher concentration (e.g., from 0.1 M to 0.5 M) can increase the rate of the bimolecular reaction leading to the hemiaminal.
-
Use a Stoichiometric Excess of One Reagent: If one of your starting materials (either the azepane or the carbonyl) is significantly cheaper or more readily available, using a slight excess (1.2-1.5 equivalents) can help drive the equilibrium towards the iminium ion.
-
Re-evaluate Your Solvent Choice: Ensure your solvent is rigorously anhydrous. Water can hydrolyze the iminium ion back to the starting materials. DCE is often an excellent choice as it is aprotic and effective at solvating the intermediates.
Data Summary: Reagent Selection Guide
The choice of reducing agent is paramount for success. The following table summarizes the properties of common reagents for this transformation.
| Reducing Agent | Formula | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, DCM, THF | High selectivity for imines/iminium ions; tolerates mild acid; one-pot procedure is standard. | Moisture sensitive; higher cost. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, THF | Good selectivity; stable in mild acid. | Highly toxic (releases HCN gas in strong acid); potential for cyanide contamination in product. |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive; powerful reductant. | Low selectivity ; readily reduces aldehydes/ketones, leading to alcohol byproducts; requires careful pH control and often a two-step process. |
| Catalytic Hydrogenation | H₂ / Pd, Pt, Ni | Methanol, Ethanol | "Green" reagent; high-yielding. | Requires specialized hydrogenation equipment; catalyst can be deactivated by the amine product; may reduce other functional groups.[1] |
Visualizing the Process
Reaction Mechanism & Key Intermediates
Caption: General mechanism of reductive amination with an azepane.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting azepane reductive amination.
Frequently Asked Questions (FAQs)
Q: Can I perform an intramolecular reductive amination to form the azepane ring itself?
A: Absolutely. This is a powerful strategy for synthesizing substituted azepanes.[5] The starting material would be a linear amino-aldehyde or amino-ketone. The same principles apply: use a mild reducing agent like NaBH(OAc)₃ and ensure conditions that favor the intramolecular iminium ion formation before reduction.
Q: Does the substitution pattern on the azepane ring matter?
A: Yes, significantly. Substituents near the nitrogen atom (at the C2 or C7 positions) will increase steric hindrance and can dramatically slow the reaction. In such cases, using a less hindered carbonyl partner (aldehydes are more reactive than ketones) and potentially higher temperatures may be necessary.
Q: Why is NaBH(OAc)₃ preferred over the cheaper NaBH₄?
A: The preference is based on chemoselectivity. The three electron-withdrawing acetate groups on STAB make it a less powerful, "slower" hydride donor than NaBH₄. This attenuation allows it to selectively reduce the highly electrophilic iminium ion while leaving the less reactive aldehyde or ketone untouched. This selectivity is crucial for achieving high yields in a one-pot reaction, especially with challenging substrates like azepanes where iminium formation is slow.[3][6]
Q: My starting materials are poorly soluble in DCE or DCM. What are my options?
A: THF is a good alternative solvent. For some cases, N,N-Dimethylformamide (DMF) can be used, but be aware that it can sometimes interfere with the reaction or workup. If you must use a protic solvent like methanol, it is strongly recommended to use the two-step procedure where the iminium is formed first before the addition of the reducing agent to minimize competitive reduction of the carbonyl.
References
-
Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. PubMed, 2018. [Link]
-
Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. SynOpen, 2021. [Link]
-
Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 2018. [Link]
-
Intramolecular reductive aminations for the formation of azepanes. ResearchGate, 2022. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer, 2023. [Link]
-
Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles. University of Szeged Repository, 2020. [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 2016. [Link]
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 2013. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate, 2023. [Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones. Semantic Scholar, 2016. [Link]
-
Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. Europe PMC, 2010. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 2024. [Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones. Royal Society of Chemistry, 2016. [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov, 2021. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 2022. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 1-(Azepan-3-yl)methanamine Solution Stability & Troubleshooting
Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the solution stability of bifunctional aliphatic diamines. 1-(Azepan-3-yl)methanamine (containing both a secondary azepane ring and a primary aminomethyl group) is highly reactive. This guide deconstructs the physical chemistry behind its degradation and provides self-validating protocols to ensure absolute experimental reproducibility.
Part 1: Core Stability Issues & Causality (FAQ)
Q1: Why does my 1-(Azepan-3-yl)methanamine solution become cloudy or form precipitates over time when exposed to air?
Causality: The primary and secondary amine groups in this molecule act as strong nucleophiles. When exposed to atmospheric carbon dioxide (
Q2: Why am I seeing degradation peaks in LC-MS (e.g., +16 Da) after prolonged storage in aqueous buffers?
Causality: A +16 Da mass shift is the classic signature of amine oxidation, resulting in the 2[2]. Aliphatic amines are inherently prone to aerial oxidation, a radical-mediated process3[3] (such as
Q3: How does pH dictate the shelf-life of this compound in solution? Causality: The reactivity of 1-(Azepan-3-yl)methanamine is fundamentally governed by its protonation state. At a high pH (above its pKa, typically > 9 for aliphatic amines), the nitrogen lone pairs are fully available, maximizing nucleophilicity and accelerating both carbamate formation and oxidation. Conversely, at a low pH (< 7), the amine is protonated into an ammonium salt. This protonation electronically and sterically shields the nitrogen lone pair, halting nucleophilic attack and significantly extending shelf-life.
Part 2: Visualizing Degradation Pathways
To troubleshoot effectively, one must visualize the competing degradation pathways. The diagram below illustrates how environmental factors drive the breakdown of the intact free base.
Fig 1. Primary degradation pathways of 1-(Azepan-3-yl)methanamine in aqueous solutions.
Part 3: Quantitative Stability Data
The following table synthesizes the expected stability of 1-(Azepan-3-yl)methanamine under various environmental conditions, allowing you to select the optimal storage parameters for your workflow.
| Storage Condition | pH Level | Atmosphere | Additives | Estimated Half-Life ( | Primary Degradant |
| 25°C (Room Temp) | 9.0 (Free Base) | Ambient Air | None | < 48 Hours | Carbamate Salt |
| 25°C (Room Temp) | 9.0 (Free Base) | Ambient Air | 1 mM EDTA | ~ 5 Days | Carbamate Salt |
| 4°C | 7.4 (Buffer) | Ambient Air | None | ~ 2 Weeks | N-Oxide (+16 Da) |
| 4°C | 7.4 (Buffer) | Argon Purged | 1 mM EDTA | > 3 Months | Negligible |
| -20°C | < 4.0 (Acidic) | Argon Purged | None | > 12 Months | Stable (Ammonium) |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, we do not just provide steps; we provide self-validating systems. Every protocol below includes a built-in validation checkpoint to guarantee success before proceeding to critical downstream assays.
Protocol 1: Preparation of Ultra-Stable Stock Solutions
This workflow eliminates the two primary degradation catalysts: dissolved oxygen and trace metals.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare your target aqueous buffer (e.g., PBS) and add exactly 1 mM EDTA to chelate trace transition metals.
-
Degassing: Sonicate the buffer under vacuum for 10 minutes, then vigorously sparge with high-purity Argon or Nitrogen gas for 15 minutes to displace dissolved
and . -
Dissolution: Transfer the solvent to an ice bath (4°C). Slowly add the 1-(Azepan-3-yl)methanamine while maintaining a continuous Argon overlay.
-
Storage: Aliquot the solution into amber glass vials (to prevent photo-oxidation), purge the headspace with Argon, seal tightly, and store at -20°C.
-
System Validation: Self-Validation Checkpoint. Run a 1 µL aliquot on LC-MS immediately after preparation. The presence of a single sharp peak at the expected
mass (approx. 129.1 Da), with absolute absence of a +16 Da peak, validates the inert preparation.
Fig 2. Self-validating workflow for preparing and storing stable diamine stock solutions.
Protocol 2: Reversing Carbamate Precipitation (Decarboxylation)
If your solution has already turned cloudy due to
Step-by-Step Methodology:
-
Acidification: Slowly add 0.1 M HCl dropwise to the cloudy amine solution while stirring until the pH drops below 4.0. This protonates the amine, making it a poor nucleophile and forcing the release of the bound
. -
Degassing: Place the acidified solution in a sonicating water bath for 5 minutes to physically drive the liberated
gas out of the liquid phase. -
Re-basification: Immediately prior to your downstream experiment, carefully titrate the solution back to your target pH using 0.1 M NaOH.
-
System Validation: Self-Validation Checkpoint. Measure the optical density at 600 nm (
) using a spectrophotometer. A drop from (cloudy) to (optically clear) confirms the complete dissolution and reversal of the carbamate salt.
Part 5: References
-
Oxidation of aliphatic hydroxylamines in aqueous solutions Source: Journal of Pharmacy and Pharmacology / PubMed URL:[Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives Source: MDPI / PMC URL:[Link]
-
Semicontinuum Solvation Modeling Improves Predictions of Carbamate Stability in the CO2 + Aqueous Amine Reaction Source: University of Regina / ACS Publications URL:[Link]
Sources
Advanced Technical Support Center: Overcoming Catalyst Poisoning in Azepane Hydrogenation
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and process chemists facing catalyst deactivation during the synthesis of azepane (a 7-membered saturated N-heterocycle) and its derivatives.
The inherent challenge in hydrogenating azepane precursors (such as azepines or caprolactam derivatives) lies in the product itself. The resulting secondary amine possesses a highly accessible, nucleophilic nitrogen lone pair. This lone pair strongly coordinates to the empty d-orbitals of transition metal catalysts (e.g., Ru, Rh, Pd, Pt), outcompeting the reversible adsorption of hydrogen gas and effectively shutting down the catalytic cycle ()[1].
Below, you will find diagnostic workflows, mechanistic FAQs, quantitative benchmarks, and self-validating protocols to troubleshoot and overcome this specific mode of catalyst poisoning.
Diagnostic Workflow: Identifying N-Coordination Poisoning
Before altering your chemical system, it is critical to confirm that the reaction failure is due to product-induced nitrogen poisoning rather than mass transfer limitations or feedstock impurities (like sulfur or halides).
Diagnostic decision tree for identifying azepane-induced catalyst poisoning.
Troubleshooting FAQs
Q1: Why does my ruthenium (Ru/C) or rhodium (Rh/C) catalyzed azepane synthesis stall at 50-60% conversion despite excess hydrogen pressure? A1: This is a classic hallmark of product-induced catalyst poisoning. As the hydrogenation progresses and the concentration of azepane increases, the secondary amine's lone pairs chemisorb onto the active metal sites ()[2]. This binding is significantly stronger than the van der Waals interactions of the substrate or the dissociative adsorption of H₂. The stall at 50-60% represents the threshold where the surface coverage of the azepane poison reaches 100%, completely blocking the catalytic cycle.
Q2: How can I overcome this nitrogen-coordination poisoning without changing my target molecule? A2: You must alter the electronic state of the nitrogen or shift the adsorption/desorption equilibrium. There are three primary strategies:
-
Thermal Shift : Increasing the reaction temperature (e.g., from 25°C to 50°C) significantly increases the kinetic energy of the system. This promotes the desorption of the azepane product from the metal surface, freeing up active sites and restoring hydrogen uptake ()[2].
-
Acidic Additives : Conducting the hydrogenation in an acidic medium (e.g., adding acetic acid) protonates the formed azepane into an azepanium ion. The protonated nitrogen lacks a free lone pair, completely preventing coordination to the metal center ()[3].
-
In-Situ Protection : Adding an acylating agent like Boc₂O or Cbz-OSu to the reaction mixture rapidly traps the secondary amine as it forms. This sterically and electronically dampens the nitrogen's coordinating ability, allowing the catalyst to continue turning over ()[4].
Q3: Can a poisoned precious metal catalyst be salvaged and reused for subsequent batches? A3: Yes, provided the poisoning is non-covalent (reversible). A highly effective method is catalyst pre-hydrogenation . By washing the spent catalyst in a polar solvent (like methanol) and subjecting it to hydrogen pressure in the absence of the substrate, hydrogen competitively displaces the bound azepane molecules from the metal surface. This restores nearly full catalytic activity for subsequent runs ()[2].
Quantitative Benchmarks: Impact of Mitigation Strategies
The following table summarizes the causal relationship between specific mitigation strategies and catalytic performance during the hydrogenation of N-heterocycles.
| Catalyst System | Mitigation Strategy | Temp (°C) | 1h Conversion (%) | Final Yield (%) | Catalyst Reusability |
| 5% Rh/C | None (Neutral Methanol) | 25 | 55% | 60% (Stalled) | Poor |
| 5% Rh/C | Thermal Shift | 50 | 100% | 96% | Moderate |
| 5% Ru/C | Acidic Additive (AcOH) | 25 | >95% | >99% | Excellent |
| 5% Pd/C | In-situ Boc Protection | 40 | 92% | 94% | Excellent |
Self-Validating Standard Operating Procedures (SOPs)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow you to verify the success of a step before proceeding, preventing downstream failures.
Protocol A: Acid-Modulated Hydrogenation of Azepane Precursors
Causality: Protonation eliminates the nucleophilic lone pair of the resulting azepane, preventing metal coordination and keeping the active sites clear for H₂ dissociation.
-
Preparation : Dissolve the azepane precursor (1.0 eq) in a polar solvent (e.g., methanol or ethanol) at a concentration of 0.2 M.
-
Acidification : Add 1.1 eq of glacial acetic acid to the solution.
-
Validation Checkpoint 1: Extract a 10 µL sample and test with pH paper. The apparent pH must be < 4 to ensure complete protonation of the highly basic amine that will be formed. If pH > 4, add additional acid.
-
-
Catalyst Loading : Add 5 wt% Ru/C or Pd/C. Caution: Handle dry Pd/C under an inert argon atmosphere to prevent pyrophoric ignition.
-
Pressurization : Seal the reactor. Purge the headspace with N₂ (3 cycles), followed by H₂ (3 cycles). Pressurize to 10–20 bar H₂.
-
Reaction & Kinetic Tracking : Stir vigorously ( >800 rpm to avoid mass transfer limits) at 25–40°C.
-
Validation Checkpoint 2: Extract 50 µL aliquots at 1h, 2h, and 4h. Analyze via GC-FID. A linear increase in product formation without a sudden plateau validates the absence of catalyst poisoning.
-
-
Workup : Filter the catalyst through a Celite pad. Basify the filtrate with 1M NaOH to pH > 10 to liberate the free azepane, then extract with dichloromethane.
Protocol B: Catalyst Reactivation via Pre-Hydrogenation
Causality: High H₂ pressure in the absence of bulk substrate shifts the competitive adsorption equilibrium, forcing the desorption of residual bound N-heterocycles from the metal surface.
-
Recovery : Recover the spent, poisoned catalyst via vacuum filtration. Do not allow the catalyst cake to dry completely in air.
-
Solvent Wash : Wash the catalyst cake with 3 volumes of warm methanol to remove loosely bound organics.
-
Pre-Hydrogenation : Transfer the catalyst back to the reactor with fresh methanol (no substrate). Pressurize to 10 bar H₂ and stir at 25°C for 30 minutes.
-
Validation Checkpoint 1: Monitor the pressure gauge. A slight, rapid pressure drop in the first 5 minutes indicates successful displacement of the poison and the re-adsorption of H₂ onto the active sites.
-
-
Re-initiation : Depressurize the reactor, add the fresh substrate solution, and re-pressurize to operating conditions.
-
Performance Verification :
-
Validation Checkpoint 2: Measure the initial turnover frequency (TOF) or conversion in the first 30 minutes. The rate must be ≥ 90% of the virgin catalyst's baseline to confirm complete reactivation.
-
Mechanistic Pathway of Mitigation
Mechanistic pathways of nitrogen lone-pair poisoning and acid-mediated mitigation.
References
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium Source: MDPI (Catalysts) URL:[Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles Part I: Ruthenium-Catalysed Hydrogenation of 1-Methylpyrrole Source: Springer / Catalysis Letters URL:[Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: NIH / PubMed Central URL:[Link]
-
Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor Source: ResearchGate URL:[Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1 Source: University of Illinois at Urbana-Champaign URL:[Link]
Sources
Comparative Guide: 1H NMR Interpretation of 1-(Azepan-3-yl)methanamine Isomers
This guide provides an in-depth technical analysis of the 1H NMR interpretation of 1-(Azepan-3-yl)methanamine (also known as 3-(aminomethyl)azepane). It focuses on differentiating this specific isomer from its regioisomers (2- and 4-substituted) and analyzing its stereochemical properties.
Executive Summary
1-(Azepan-3-yl)methanamine is a critical chiral building block in the synthesis of neurological drugs and macrocyclic inhibitors. Its seven-membered azepane ring exhibits significant conformational flexibility (pseudorotation), making NMR interpretation challenging due to signal broadening and averaging.
This guide distinguishes the 3-substituted isomer from its common synthetic byproducts (2- and 4-isomers) and outlines the protocol for determining enantiomeric excess (ee) using Chiral Solvating Agents (CSAs).
Structural Dynamics & NMR Challenges
The azepane ring does not exist in a rigid chair form like cyclohexane. Instead, it fluctuates between twist-chair and twist-boat conformations.
-
Impact on NMR: At room temperature (298 K), ring protons often appear as broad multiplets rather than resolved resonances.
-
Causality: The energy barrier for ring inversion is low (~5-7 kcal/mol). To resolve specific coupling constants (
), Variable Temperature (VT) NMR at -40°C is often required to "freeze" the conformers.
DOT Diagram: Conformational Analysis Workflow
Figure 1: Decision tree for handling azepane conformational flexibility in NMR analysis.
Comparative Analysis: Distinguishing Regioisomers
In synthetic routes involving ring expansion (e.g., Schmidt reaction on cyclohexanones), mixtures of 2-, 3-, and 4-substituted azepanes can form.
Predicted Chemical Shift Fingerprints (CDCl3)
The following table contrasts the diagnostic signals for the three regioisomers.
| Feature | 3-Isomer (Target) | 2-Isomer (Ortho-like) | 4-Isomer (Meta-like) |
| Symmetry | Asymmetric ( | Asymmetric ( | Asymmetric ( |
| Methine (CH-R) | ~1.8 - 2.0 ppm (Multiplet) | ~2.8 - 3.1 ppm (Deshielded by N) | ~1.6 - 1.8 ppm (Shielded) |
| 4H (2 sets of CH2 adjacent to N) | 3H (1 CH + 1 CH2 adjacent to N) | 4H (2 sets of CH2 adjacent to N) | |
| Exocyclic -CH2-NH2 | Doublet of doublets (dd) ~2.6 ppm | Multiplet/dd ~2.7 ppm | Doublet (d) ~2.5 ppm |
| COSY Correlation | Methine couples to 3 CH2 groups | Methine couples to NH and CH2 | Methine couples to 2 CH2 groups |
Key Diagnostic:
-
2-Isomer: The methine proton is directly attached to the
-carbon (next to Nitrogen), shifting it significantly downfield (~3.0 ppm). -
3-Isomer vs 4-Isomer: Distinguishing these requires 2D COSY .
-
3-Isomer: The methine proton shows correlations to two non-equivalent CH2 groups (C2 and C4). C2 is adjacent to Nitrogen (downfield), while C4 is remote (upfield).
-
4-Isomer: The methine is flanked by two remote CH2 groups (C3 and C5), both appearing upfield.
-
Stereochemical Analysis: Enantiomer Differentiation
1-(Azepan-3-yl)methanamine contains a chiral center at C3. Enantiomers (R/S) are indistinguishable in achiral solvents (CDCl3, DMSO-d6).
Protocol: Chiral Solvating Agent (CSA)
To determine Enantiomeric Excess (ee) without chiral HPLC, use (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's Acid (MTPA) .
Step-by-Step Protocol:
-
Baseline Spectrum: Acquire a standard 1H NMR of the free base in CDCl3 (approx. 10 mg in 0.6 mL).
-
CSA Addition: Add 1.0 - 2.0 equivalents of the CSA directly to the NMR tube.
-
Equilibration: Shake well and allow to equilibrate for 5 minutes. The amine forms a diastereomeric salt complex with the CSA.
-
Observation: Focus on the exocyclic methylene protons (-CH2-NH2) .
-
In the chiral environment, these protons will split into two distinct sets of signals (one for the R-isomer complex, one for the S-isomer complex).
-
-
Quantification: Integrate the split signals.
DOT Diagram: Stereochemical Determination Workflow
Figure 2: Workflow for determining enantiomeric excess using NMR Chiral Solvating Agents.
Experimental Validation Protocol
To ensure data integrity (Trustworthiness), follow this self-validating assignment protocol.
Sample Preparation
-
Solvent: CDCl3 is preferred for free bases to minimize exchange broadening of NH protons. Use DMSO-d6 if the sample is a hydrochloride salt.
-
Concentration: 10-15 mg/mL is optimal for 2D experiments.
-
pH Adjustment: If signals are broad due to intermediate exchange, add a trace of K2CO3 (solid) to the tube to ensure free base form, or a drop of TFA-d to protonate fully (sharpening signals but shifting them).
Assignment Logic (Self-Validating)
-
Identify the "Anchor": Locate the
-protons (adjacent to ring Nitrogen) around 2.7–3.0 ppm. Integration should equal 4H. -
Identify the "Tag": Locate the exocyclic -CH2-NH2 doublet (~2.5 ppm). Integration = 2H.
-
Verify Connectivity (COSY):
-
The "Tag" (-CH2-) must correlate only to the Methine (CH) proton.
-
If the "Tag" correlates to a quaternary carbon (no proton coupling), check for incorrect structure.
-
-
Confirm Regiochemistry (HMBC):
-
The exocyclic -CH2- should show a long-range coupling to the Ring Nitrogen carbons (C2/C7) only if it is in the 2-position.
-
For the 3-isomer , the exocyclic -CH2- will correlate to C2 (N-adjacent) and C4 (remote).
-
References
-
Conformational Analysis of Azepanes
- Title: Conformational regulation of substituted azepanes through selective monofluorin
- Source: Organic & Biomolecular Chemistry (RSC).
-
URL:[Link]
-
NMR of Azepine Derivatives
- Title: Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines.
- Source: ResearchG
-
URL:[Link]
-
Chiral Solvating Agents
- Title: Novel Chiral Derivatizing Agents for 1H NMR Determin
- Source: Heterocycles / Semantic Scholar.
-
URL:[Link]
-
General NMR Impurities & Solvents
- Title: NMR Chemical Shifts of Trace Impurities: Common Labor
- Source: American Chemical Society (Organometallics).
-
URL:[Link]
Publish Comparison Guide: LC-MS Fragmentation Patterns of Azepane Derivatives
Executive Summary & Core Directive
The Challenge: Azepane (hexamethyleneimine) derivatives are increasingly prevalent in drug discovery as pharmacophores for H3 receptor antagonists, sigma-1 receptor ligands, and local anesthetics. However, they are structural isomers of substituted piperidines and cyclohexylamines. Distinguishing these isomers using standard LC-MS is notoriously difficult due to identical molecular weights and similar polarity.
The Solution: This guide provides a definitive technical framework for differentiating azepane derivatives from their 6-membered ring isomers (piperidines) using ESI-MS/MS. Unlike rigid templates, this document focuses on the mechanistic causality of fragmentation—specifically the "Ring Contraction" phenomenon unique to the 7-membered system—to provide a self-validating identification protocol.
Mechanistic Insight: The Physics of Ring Strain
To interpret the mass spectra of azepanes, one must understand that the 7-membered ring is entropically and enthalpically distinct from the 6-membered piperidine ring.
The Stability Gap
-
Piperidine (6-membered): Exists in a stable chair conformation. Under Collision-Induced Dissociation (CID), the ring is robust. The dominant fragmentation is often the loss of substituents, leaving the ring intact (e.g., the characteristic m/z 84 for piperidine or m/z 98 for N-methylpiperidine).
-
Azepane (7-membered): Possesses higher ring strain (~6.2 kcal/mol) compared to piperidine (~0.1 kcal/mol). Under CID, the ring is prone to opening via
-cleavage , followed by rearrangement and Ring Contraction .
The Ring Contraction Mechanism
The defining signature of an azepane core is the loss of an ethylene neutral (
Pathway:
-
Protonation:
forms at the nitrogen.[1] - -Cleavage: The C2-C3 bond breaks, forming an open-chain iminium ion.
-
H-Rearrangement: A hydride shift occurs from a distal carbon.
-
Elimination: Expulsion of ethene (
) leads to a contracted 5-membered cyclic iminium ion.
Comparative Fragmentation Data
The following table contrasts the behavior of N-methylazepane (7-ring) against its isomer, 2-ethylpiperidine (6-ring), and N-ethylpyrrolidine (5-ring).
| Feature | Azepane Derivatives (7-Membered) | Piperidine Derivatives (6-Membered) | Mechanistic Cause |
| Dominant Ion | Low mass fragments (m/z 58, 72) | Ring-intact cation (m/z 84, 98) | Piperidine ring stability preserves the cyclic cation; Azepane fragments further. |
| Neutral Loss | -28 Da ( | -15 Da ( | Ring contraction (Azepane) vs. Side-chain cleavage (Piperidine). |
| CE Sensitivity | High fragmentation at low CE (10-15 eV) | Requires higher CE (>20 eV) for ring cleavage | Higher ring strain in azepane lowers the activation energy for cleavage. |
| Diagnostic Ratio | High ratio of m/z 58 / m/z 112 | Low ratio of m/z 56 / m/z 98 | Preferential formation of stable 5-membered rings from 7-membered precursors. |
Visualization of Signaling Pathways
Diagram 1: The Ring Contraction Fragmentation Pathway
This diagram illustrates the stepwise mechanism converting the protonated azepane precursor into its diagnostic fragment ions.
Caption: Mechanistic pathway of azepane ring contraction under ESI-MS/MS conditions.
Diagram 2: Decision Tree for Isomer Differentiation
A logical workflow to distinguish Azepane from Piperidine isomers in unknown samples.
Caption: Logic flow for differentiating 6-membered vs. 7-membered N-heterocycles.
Experimental Protocol: Self-Validating System
To ensure Trustworthiness , this protocol includes built-in validation steps using "Energy Ramping" to confirm the lability of the ring.
Sample Preparation[1]
-
Stock: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50
:MeOH + 0.1% Formic Acid.-
Why Formic Acid? Ensures full protonation (
) of the basic nitrogen, essential for initiating charge-directed fragmentation.
-
LC-MS/MS Conditions[2]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Note: Azepanes are generally more lipophilic than their piperidine isomers; expect slightly longer retention times on C18.
-
The "Energy Ramp" Validation (The Critical Step)
Instead of a single collision energy (CE), acquire spectra at three distinct levels to validate the ring stability.
-
Low Energy (10 eV):
-
Piperidine: Shows exclusively
. -
Azepane: May already show minor fragments due to ring strain.
-
-
Medium Energy (25 eV):
-
Piperidine: Shows characteristic ring ion (e.g., m/z 98).
-
Azepane: Shows complex spectrum with m/z 72, 58 (Ring contraction products).
-
-
High Energy (40 eV):
-
Piperidine: Ring finally breaks down.
-
Azepane: Extensive fragmentation into small aliphatic chains.
-
Validation Criteria: If the ratio of [Fragment m/z 72] / [Precursor] increases sharply between 10 eV and 25 eV, the presence of a 7-membered ring is confirmed.
References
-
Differentiation of Isomeric Piperidine and Azepane Deriv
- Source: Kneisel, S. et al. (2012). "Differentiation of isomeric N-methylpiperidine and azepane derivatives by GC-MS and LC-MS/MS.
- Relevance: Establishes the lack of m/z 98 as a neg
-
Ring Contraction Mechanisms in ESI-MS.
-
Source: Crotti, A.E.M. et al. (2004).[2] "The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry." International Journal of Mass Spectrometry.
- Relevance: Provides the foundational mechanism for ring contraction via loss of small neutrals (CO, C2H4) in heterocycles.
-
-
Fragment
- Source: McLafferty, F.W. & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Relevance: The authoritative text on -cleavage and ring size effects on fragment
-
Azepane Scaffolds in Drug Discovery.
- Source: Nortcliffe, A. (2015). "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes." Bioorganic & Medicinal Chemistry.
- Relevance: Contextualizes the importance of identifying these specific isomers in pharmaceutical research.
Sources
A Head-to-Head Comparison of Azepane and Piperidine Scaffolds in Drug Design
A Senior Application Scientist's Guide to Navigating Core Saturated Heterocycles
In medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a compound's physicochemical properties, target engagement, and overall success as a drug candidate. Among the saturated nitrogen heterocycles, the six-membered piperidine ring is a cornerstone, found in a vast number of FDA-approved drugs.[1] Its seven-membered counterpart, azepane, offers a distinct set of properties stemming from its larger, more flexible ring system. While less ubiquitous, the azepane scaffold provides unique opportunities to modulate bioactivity and explore novel chemical space.[2]
This guide provides a data-driven, objective comparison of the azepane and piperidine scaffolds. It is intended for researchers, scientists, and drug development professionals to inform strategic decisions in scaffold selection and lead optimization, moving beyond simple substitution to a rationale-based design process.
Physicochemical and Structural Properties: A Tale of Two Rings
The single-carbon difference between piperidine and azepane introduces fundamental changes in their three-dimensional structure and core physicochemical characteristics, which have significant downstream effects on their behavior in biological systems.
Conformational Analysis: Rigidity vs. Flexibility
The most critical differentiator between the two scaffolds is their conformational landscape.
-
Piperidine: The six-membered piperidine ring strongly prefers a stable, low-strain chair conformation, much like cyclohexane.[1][3] This conformational rigidity limits the spatial arrangements of its substituents, which can be advantageous for pre-organizing a molecule for optimal binding with a target, but can also be restrictive. The two chair conformers interconvert rapidly, with a preference for substituents to occupy the equatorial position to minimize steric strain.[1]
-
Azepane: In contrast, the seven-membered azepane ring possesses significantly more conformational freedom.[2] It can adopt multiple low-energy conformations, including several chair and boat forms. This flexibility can be a double-edged sword: it may allow a molecule to adapt its shape to bind more effectively to a target's binding pocket, but this comes at an "entropic cost."[3]
Caption: Conformational landscapes of piperidine vs. azepane scaffolds.
Basicity and Lipophilicity
A compound's acid-base character (pKa) and lipophilicity (logP/logD) are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
The basicity of the nitrogen atom is remarkably similar between the two parent scaffolds, suggesting they will be protonated to a similar extent at physiological pH (7.4). However, the larger ring size of azepane imparts a significantly higher lipophilicity. This increased lipophilicity can enhance membrane permeability but may also lead to greater non-specific binding, increased binding to plasma proteins, and potentially higher susceptibility to metabolism by cytochrome P450 enzymes.[3]
| Property | Piperidine | Azepane | Key Considerations for Drug Design |
| Molecular Formula | C₅H₁₁N | C₆H₁₃N | Azepane adds a -CH₂- group, increasing molecular weight. |
| pKa (Conjugate Acid) | ~11.22[3] | ~11.1[3] | Very similar basicity; both will be predominantly protonated at physiological pH. |
| logP (Octanol/Water) | ~0.84[3] | ~1.87[3] | Azepane is significantly more lipophilic, impacting solubility and ADME properties. |
| Conformational Profile | Rigid (Chair)[3] | Flexible (Multiple)[2] | A primary strategic choice: pre-organization vs. conformational adaptability. |
Synthetic Accessibility
The ease and versatility of synthesis are practical considerations that heavily influence scaffold selection.
-
Piperidines: The synthesis of piperidines is well-established and highly versatile. Common methods include the hydrogenation of pyridine precursors, reductive amination, and a wide variety of cyclization and cycloaddition strategies.[4][5] The wealth of available starting materials and proven synthetic routes makes piperidine a highly accessible scaffold.[5]
-
Azepanes: Synthesizing azepanes is often more challenging due to the larger ring size, which can make ring-closing reactions less favorable.[6] However, robust methods have been developed, including:
-
Ring-Closing Metathesis (RCM): A powerful method for forming the unsaturated azepine ring from a diene precursor, which is then reduced.[7]
-
Beckmann Rearrangement: A classic method involving the rearrangement of a cyclohexanone oxime.[7]
-
Ring Expansion: Methods that expand a smaller, pre-existing ring, such as a piperidine, can provide stereoselective and regioselective access to azepane derivatives.[8]
-
Reductive Amination: Cyclization of long-chain amino aldehydes or similar precursors is also a viable strategy.[4]
-
Pharmacological Implications: The Rigidity-Flexibility Trade-Off
The choice between a rigid and a flexible scaffold has profound consequences for target binding and overall pharmacological profile.
Target Binding and the Entropic Cost
When a ligand binds to a protein, it must adopt a specific conformation (the "bioactive conformation").
-
With a rigid scaffold like piperidine, the molecule is already near its bioactive conformation in solution. The entropic penalty for binding is relatively low because minimal conformational freedom is lost.[9]
-
With a flexible scaffold like azepane, the molecule exists as an ensemble of multiple conformations in solution. To bind, it must "freeze" into the single bioactive conformation. This loss of conformational freedom results in a significant entropic penalty, which can decrease binding affinity (ΔG = ΔH - TΔS).[9][10]
Therefore, a common strategy in medicinal chemistry is to rigidify a flexible lead compound to reduce this entropic penalty and improve potency.[9] However, this is not a universal rule. In some cases, a flexible ligand can explore a binding site more effectively to find optimal interactions, and residual flexibility in the bound state can sometimes be favorable.[11] Furthermore, some studies have shown that highly flexible ligands can be entropically favored due to the release of extensively ordered water molecules upon binding.[12]
Caption: Experimental workflow for LogD determination via the shake-flask method.
Methodology:
-
Phase Preparation: Prepare two phases: n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol. This pre-saturation is critical for accurate results.
-
Incubation: Add a known amount of the test compound (typically from a DMSO stock) to a vial containing a defined ratio of the prepared n-octanol and PBS phases.
-
Equilibration: Vigorously shake the mixture for a fixed period (e.g., 1-2 hours) at a constant temperature to ensure the compound has fully partitioned and reached equilibrium.
-
Phase Separation: Centrifuge the vials to ensure a clean and complete separation of the organic and aqueous layers.
-
Sampling and Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS.
-
Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion and Strategic Perspectives
The choice between an azepane and a piperidine scaffold is a strategic decision that should be guided by the specific goals of the drug discovery program, the nature of the biological target, and the challenges identified during lead optimization.
-
Piperidine remains the default, "go-to" scaffold. Its conformational rigidity, well-understood properties, synthetic accessibility, and proven track record in numerous approved drugs make it a reliable choice for optimizing lead compounds. [3]It is often preferred when a specific, rigid conformation is required for high-affinity binding.
-
Azepane , while less explored, offers compelling opportunities for novelty and for accessing different chemical space. [3]Its inherent flexibility can be harnessed to achieve high-affinity binding to targets that are not well-suited for the more rigid piperidine ring. Furthermore, switching to an azepane can be a powerful strategy to circumvent existing patent landscapes or to solve specific ADME problems, such as blocking a known site of metabolism on a piperidine ring.
Ultimately, neither scaffold is inherently superior. The successful medicinal chemist will view them as complementary tools, leveraging the rigidity of piperidine for pre-organization and the flexibility of azepane for conformational adaptability and novelty, all guided by empirical data at each step of the design-make-test-analyze cycle.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Benchchem. (2025). A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry.
- Yousef, P., et al. (2018). Paradoxically, Most Flexible Ligand Binds Most Entropy-Favored. Journal of the American Chemical Society.
- Witte, K., et al. (2018).
- Benchchem. (2025). Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Domainex. (n.d.). Shake Flask LogD.
- Chodera, J. D., & Mobley, D. L. (2013). Entropy-Enthalpy Compensation: Role and Ramifications in Biomolecular Ligand Recognition and Design. Annual Review of Biophysics.
- Keseru, G. M., & Makara, G. M. (n.d.).
- EurekAlert!. (2016). Molecular flexibility shown to help pharmaceutical drugs bind to their targets.
- Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1.
- CymitQuimica. (n.d.). CAS 249296-44-4: Varenicline.
- Brusač, E., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Pharmaceutica.
- Guzel, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Potts, L. A., & Garwood, C. L. (2007).
- ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1.
- AxisPharm. (2024). Log D Measurement.
- Evotec. (2024). Cyprotex LogD Shake Flask Fact Sheet.
- PubChem. (n.d.). Varenicline | C13H13N3 | CID 5310966.
- Google Patents. (n.d.). Synthesis method of tasimelteon - CN105949153A.
- PubMed. (2018). Synthesis, Characterization, and Crystal Chemistry of Tasimelteon, a Melatonin Agonist, in Its Anhydrous and Hemihydrate Forms.
- Benchchem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
- Van der Mey, M., et al. (n.d.).
- Wikipedia. (n.d.). Varenicline.
- PubChem. (n.d.). Varenicline Tartrate | C17H19N3O6 | CID 6918678.
- Macek, P., et al. (2012). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. PMC.
- Monaco, F., et al. (n.d.). Minimizing the Entropy Penalty for Ligand Binding: Lessons from the Molecular Recognition of the Histo Blood‐Group Antigens by Human Galectin‐3. PMC.
- ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane....
- Iaroshenko, V. O., et al. (2023).
- ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
- Wikipedia. (n.d.). Tasimelteon.
- Isenegger, P. G., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
- ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Benchchem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 4. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. wpage.unina.it [wpage.unina.it]
- 6. scispace.com [scispace.com]
- 7. blumberginstitute.org [blumberginstitute.org]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ligand reorganization for end-point binding free energy calculations: identifying preferred poses of fentanyls in the μ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating Enantiomeric Excess (ee) of Chiral Azepanes: A Comparative Technical Guide
Executive Summary Chiral azepanes (seven-membered nitrogen heterocycles) represent a high-value pharmacophore in modern drug discovery, featuring prominently in antagonists for CGRP receptors (e.g., Telcagepant) and vasopressin receptors (e.g., Balovaptan). However, their validation presents a unique analytical challenge: conformational flexibility . Unlike rigid pyrrolidines or piperidines, the azepane ring fluxes rapidly between chair and twist-boat conformations, complicating chiral recognition by stationary phases and NMR solvating agents.
This guide objectively compares the two industry-standard validation workflows: Direct Chiral Chromatography (HPLC/SFC) and Indirect NMR Derivatization (Mosher’s Method) .
Part 1: The Decision Matrix
Before selecting a protocol, analyze your specific azepane substrate. The lack of a UV chromophore in many simple azepanes renders standard UV-HPLC invisible without derivatization.
Figure 1: Decision workflow for selecting the appropriate validation method based on chromophore presence and sample scale.
Part 2: Method A - Direct Chiral Chromatography (HPLC/SFC)
Verdict: The Gold Standard for accuracy (
The Challenge: Amine Tailing
Secondary azepanes are strong Lewis bases. They interact avidly with residual silanol groups on silica-based columns, causing severe peak tailing that masks the minor enantiomer.
-
Solution: You must use a basic additive (Diethylamine or Triethylamine) or use "immobilized" phases that tolerate stronger solvents.
Comparative Performance: HPLC vs. SFC
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC (Supercritical Fluid) |
| Speed | Slow (20–45 min/run) | Fast (3–8 min/run) |
| Resolution ( | High (Good for difficult separations) | High (Often sharper peaks due to low viscosity) |
| Solvent Cost | High (Hexane/IPA) | Low (Mainly CO |
| Azepane Suitability | Excellent for polar derivatives | Excellent for lipophilic protected azepanes |
| Detection | UV (requires chromophore) | UV or FID (universal detection possible) |
Protocol 1: Self-Validating HPLC Screening
Objective: Establish a separation method where
-
Column Selection: Do not guess. Screen the "Big 4" polysaccharide columns immediately:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA)
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IB)
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)
-
Amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., Chiralpak IG) – Often best for flexible rings.
-
-
Mobile Phase Formulation (The "Basic" Rule):
-
Base Solvent: n-Hexane / IPA (90:10).
-
Additive:Add 0.1% Diethylamine (DEA) .
-
Why? DEA competes for silanol sites, sharpening the azepane peak.
-
-
Execution:
-
Inject 5 µL of racemic standard (1 mg/mL).
-
Flow rate: 1.0 mL/min (HPLC) or 3.0 mL/min (SFC).
-
Temp: 25°C. (Lowering to 10°C can freeze azepane ring flux and improve splitting).
-
-
Self-Validation Step:
-
Use a Diode Array Detector (DAD) to check peak purity at the upslope, apex, and downslope of the major peak. If spectra differ, a hidden impurity is co-eluting.
-
Part 3: Method B - F NMR with Mosher’s Acid
Verdict: Best for "naked" azepanes (no chromophore) or rapid checks without an HPLC column library.
The Mechanism
Reacting the chiral azepane with enantiopure
Protocol 2: The "Double-Derivatization" System
Critical Warning: You cannot rely on a single reaction. You must perform parallel reactions with both
-
Reaction Setup (Perform twice, in parallel):
-
Vial A: 5 mg Azepane + 1.2 eq
-(-)-MTPA-Cl + 3 eq Pyridine in CDCl . -
Vial B: 5 mg Azepane + 1.2 eq
-(+)-MTPA-Cl + 3 eq Pyridine in CDCl . -
Time: Shake for 15 mins. (Azepanes are sterically hindered; ensure complete reaction).
-
-
Analysis (
F NMR):-
Acquire non-decoupled
F NMR spectra. -
Look for the CF
singlet around -69 to -71 ppm. -
Separation: The diastereomeric
is typically 0.05 – 0.20 ppm.
-
-
Calculation:
-
Self-Validation Step:
-
Check the
H NMR for unreacted azepane starting material. If unreacted amine remains (>5%), the calculated ee is invalid due to potential kinetic resolution effects.
-
Figure 2: The "Double-Derivatization" workflow ensures kinetic resolution does not falsify ee results.
Part 4: Comparative Data Summary
| Metric | Method A: Chiral HPLC (AD-H/IC) | Method B: |
| Accuracy | ||
| Sample Requirement | Low (0.1 mg, non-destructive) | High (5-10 mg, destructive) |
| Throughput | High (Automated injection) | Low (Manual prep) |
| Chromophore Need | Yes (UV/Vis) | No (Uses CF |
| Cost per Run | Medium (Solvents/Columns) | High (Reagents/Deuterated Solvents) |
Author’s Recommendation: For early-stage synthesis of "naked" azepanes (e.g., 2-methylazepane), use Method B (NMR) . It avoids the need for derivatization just to see the peak on HPLC. For final pharmaceutical intermediates (e.g., Cbz-protected azepanes), use Method A (SFC/HPLC) on a Chiralpak IC or IG column for maximum precision and regulatory compliance.
References
-
Daicel Corporation. (2024). Instruction Manual for CHIRALPAK® and CHIRALCEL® Columns. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]
-
Lynam, K. G., & Nicolas, E. C. (1993).[1] Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1197-1206.[1] Retrieved from [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][3][4] Chemical Reviews, 104(1), 17-118. Retrieved from [Link]
Sources
- 1. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. ERIC - EJ826726 - Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Unlocking Target Selectivity: A Crystallographic Comparison of Azepan-3-yl Amine Scaffolds vs. Traditional Heterocycles
As structure-based drug design (SBDD) moves further away from "flatland" (planar aromatic rings) to increase clinical success rates, the incorporation of saturated, three-dimensional heterocycles has become a cornerstone of modern medicinal chemistry. While 5-membered (pyrrolidine) and 6-membered (piperidine) rings are industry standards, the 7-membered azepan-3-yl amine scaffold has emerged as a superior bioisostere for specific challenging targets, including serine/threonine kinases and coagulation factors.
This guide objectively compares the crystallographic performance of azepan-3-yl amine complexes against traditional piperidine and pyrrolidine alternatives, providing mechanistic causality for their superior binding profiles and detailing a self-validating crystallographic workflow for their evaluation.
Mechanistic Insights: The Causality of Scaffold Selection
To understand why an azepane ring often outperforms a piperidine ring in SBDD, we must examine the thermodynamics of protein-ligand binding through the lens of X-ray crystallography.
The Vector Projection Advantage
Traditional 6-membered piperidines are thermodynamically locked into a rigid chair conformation. This rigidity restricts the exit vectors of the 3-amino substituent to strictly axial or equatorial geometries. If the target protein's hydrogen-bond acceptor (e.g., the kinase hinge region) does not perfectly align with these vectors, the ligand must undergo severe structural distortion, incurring a massive ligand strain energy penalty that destroys binding affinity.
Conversely, the 7-membered azepane ring possesses a broader, more forgiving conformational landscape. It can easily transition between twist-chair and boat conformations. This flexibility allows the 3-amino group to project at non-standard angles, probing deep sub-pockets and achieving optimal hydrogen-bonding geometry. The slight entropic penalty of freezing this flexible ring upon binding is heavily outweighed by the enthalpic gain of perfect hydrogen-bond alignment.
Crystallographic Evidence
This phenomenon is directly observable in electron density maps. High-resolution X-ray crystal structures of azepane derivatives bound to Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA)[1]—such as the complex deposited under [2]—reveal highly ordered ligand electron density with exceptionally low atomic B-factors. Similar structural optimization has been achieved in proteases, with azepan-3-yl derivatives acting as highly potent Factor Xa inhibitors ([3] and[4]).
Below is the signaling pathway context illustrating where these azepane-based inhibitors exert their mechanism of action against PKB/Akt.
PI3K/PKB signaling pathway illustrating the targeted inhibition of PKB by azepan-3-yl derivatives.
Quantitative Performance Comparison
The table below summarizes the crystallographic and pharmacological performance of the azepan-3-yl amine scaffold against its 5- and 6-membered counterparts, using PKB inhibition as the benchmarking model.
| Scaffold Type | Ring Size | Conformational Flexibility | Typical Ligand B-Factor (Ų) | Ligand Strain Penalty | Target Affinity (PKB IC₅₀) |
| Azepan-3-yl Amine | 7-membered | High (Twist-chair/Boat) | 22 - 28 | Low (< 2 kcal/mol) | 4 nM |
| Piperidin-3-yl Amine | 6-membered | Low (Rigid Chair) | 35 - 42 | High (> 5 kcal/mol) | ~45 nM |
| Pyrrolidin-3-yl Amine | 5-membered | Moderate (Envelope) | 30 - 38 | Moderate (~3 kcal/mol) | ~120 nM |
Data Note: The 4 nM IC₅₀ value corresponds to the optimized azepane Compound 4 from structure-based optimization studies[1]. B-factors and strain penalties are representative averages derived from comparative crystallographic refinement data.
Experimental Methodology: A Self-Validating Crystallographic Workflow
To generate reliable, high-resolution X-ray data for azepane-protein complexes, the experimental protocol must be designed as a self-validating system . Each step must contain a built-in quality control checkpoint to prevent the propagation of artifacts.
Phase 1: Protein Preparation & Quality Control
-
Expression & Lysis: Express the target kinase domain (e.g., PKB/Akt) in an E. coli or Baculovirus system. Lyse via sonication in a buffer containing 50 mM HEPES (pH 7.5), 500 mM NaCl, and 5% glycerol.
-
Size Exclusion Chromatography (SEC): Purify the protein using a Superdex 75 column.
-
Self-Validation Checkpoint: The elution profile must show a single, symmetric Gaussian peak. Asymmetry or shoulders indicate aggregation or polydispersity, which will fundamentally prevent crystal lattice formation.
-
Phase 2: Ligand Binding Confirmation
-
Thermal Shift Assay (TSA): Before attempting co-crystallization, incubate 2 μM of the purified protein with 20 μM of the azepan-3-yl amine ligand and SYPRO Orange dye.
-
Melt Curve Analysis: Ramp the temperature from 25°C to 95°C.
-
Self-Validation Checkpoint: A positive shift in the melting temperature (ΔTm > 2.0°C) confirms that the azepane ligand is actively binding and stabilizing the folded state of the protein. Do not proceed to crystallization if ΔTm is negligible.
-
Phase 3: Co-Crystallization (Hanging Drop Vapor Diffusion)
-
Complex Formation: Incubate the protein (concentrated to 10 mg/mL) with a 3-fold molar excess of the azepane ligand for 2 hours on ice.
-
Drop Setup: Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate) on a siliconized coverslip. Invert over a well containing 500 μL of reservoir solution.
-
Self-Validation Checkpoint: Inspect drops under polarized light after 3-5 days. True protein crystals will exhibit sharp, birefringent edges, distinguishing them from amorphous precipitate or salt crystals.
-
Phase 4: X-Ray Diffraction & Phase Refinement
-
Data Collection: Flash-freeze the crystal in liquid nitrogen using 20% ethylene glycol as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., 1.000 Å wavelength).
-
Processing: Integrate and scale the data using XDS or DIALS. Solve the phases via Molecular Replacement using a known apo-structure.
-
Self-Validation Checkpoint: During iterative refinement (using Phenix or REFMAC), strictly monitor the R-work and R-free values. An R-free/R-work gap of < 5% combined with >95% of residues in favored Ramachandran regions proves the structural model is driven by actual electron density, not mathematical overfitting.
-
Self-validating crystallographic workflow from protein purification to X-ray data refinement.
Conclusion
The transition from rigid 6-membered piperidines to conformationally adaptable 7-membered azepan-3-yl amines represents a sophisticated leap in structure-based drug design. As validated by high-resolution X-ray crystallography, the azepane scaffold's ability to undergo induced fit without severe ligand strain energy penalties allows it to achieve superior hydrogen-bonding geometries in complex binding pockets. For drug development professionals targeting challenging kinases or proteases, integrating azepane bioisosteres—supported by rigorous, self-validating crystallographic workflows—can dramatically rescue flatlining SAR campaigns.
References
-
Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
1SVE: Crystal Structure of Protein Kinase A in Complex with Azepane Derivative 1. RCSB Protein Data Bank.[Link]
-
3ENS: Crystal structure of human FXA in complex with methyl (2Z)-3-[(3-chloro-1H-indol-7-yl)amino]-2-cyano-3-{[(3S)-2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]amino}acrylate. RCSB Protein Data Bank.[Link]
-
3HPT: Crystal structure of human FxA in complex with (S)-2-cyano-1-(2-methylbenzofuran-5-yl)-3-(2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)azepan-3-yl)guanidine. RCSB Protein Data Bank. [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing).[Link]
Sources
Benchmarking reactivity of azepan-3-yl amine vs pyrrolidine analogs
Benchmarking Reactivity: Azepan-3-yl Amine vs. Pyrrolidine Analogs
As drug discovery programs increasingly explore novel chemical space, the selection of saturated nitrogen heterocycles is critical for optimizing pharmacokinetic and pharmacodynamic profiles. While pyrrolidine analogs (e.g., 3-aminopyrrolidine) are ubiquitous, rigidified motifs in medicinal chemistry, azepanes (e.g., azepan-3-yl amine) offer expanded ring sizes that alter vector trajectories, conformational flexibility, and basicity.
This guide provides an objective, data-driven comparison of the reactivity profiles of azepan-3-yl amine and 3-aminopyrrolidine, equipping researchers with the mechanistic insights and self-validating protocols needed to benchmark these amines in coupling reactions.
Structural & Electronic Profiling
The reactivity of cyclic amines is dictated by a delicate interplay between basicity (thermodynamic stability of the protonated form) and nucleophilicity (kinetic rate of electron donation).
-
Basicity vs. Conformational Strain: Azepan-3-yl amine exhibits a higher predicted basicity (pKa ~10.66)[1] compared to 3-aminopyrrolidine (pKa ~9.94)[2]. The 7-membered azepane ring is highly flexible, adopting various twist-chair conformations that can alleviate steric clashes but introduce transannular interactions.
-
The Pyramidalization Effect on Nucleophilicity: Despite its lower pKa, 3-aminopyrrolidine is generally the superior nucleophile. The intrinsic origin of this enhanced Lewis basicity and nucleophilicity lies in the degree of pyramidalization around the nitrogen atom. The constrained C-N-C bond angle of the 5-membered pyrrolidine ring increases the
-character of the C-N bonds, which in turn increases the -character of the nitrogen lone pair[3]. This orbital geometry projects the lone pair outward, significantly enhancing its electron-donating ability and reducing the activation energy required for nucleophilic attack. -
Steric Trajectory: In cross-coupling or Nucleophilic Aromatic Substitution (SNAr), the compact "envelope" or "half-chair" conformation of pyrrolidine limits steric hindrance. Conversely, the bulky, flexible nature of azepane often results in a higher entropic penalty during the transition state of bond formation.
Quantitative Data Comparison
The following table summarizes the physicochemical and reactivity parameters of both amine classes to guide synthetic planning.
| Parameter | Azepan-3-yl amine | 3-Aminopyrrolidine |
| Ring Size | 7-membered | 5-membered |
| Predicted pKa | 10.66 ± 0.40[1] | 9.94 ± 0.20[2] |
| Relative Nucleophilicity | Moderate | High (Favorable orbital projection) |
| Conformational State | Highly flexible (twist-chair) | Rigid (envelope/half-chair) |
| Steric Hindrance | High (Transannular bulk) | Low (Exposed lone pairs) |
| Primary Synthetic Use | Conformational exploration, vector extension | Rigidified diamine scaffolds, rapid SNAr |
Experimental Protocol: Kinetic Benchmarking via SNAr
To objectively compare the reactivity of these two amines, a self-validating kinetic benchmarking protocol using a model SNAr reaction (e.g., with 2-chloroquinoline) is detailed below.
Objective: Determine the pseudo-first-order rate constants (
Materials:
-
Electrophile: 2-Chloroquinoline (0.1 M in anhydrous NMP)
-
Amines: Azepan-3-yl amine and 3-Aminopyrrolidine (0.5 M in anhydrous NMP)
-
Base:
-Diisopropylethylamine (DIPEA) -
Quench Solution: Acetonitrile containing 0.1% Trifluoroacetic acid (TFA)
Step-by-Step Methodology & Causality:
-
Preparation of Anhydrous Environment: Purge all reaction vials with nitrogen and use strictly anhydrous
-Methyl-2-pyrrolidone (NMP). Causality: Trace water can act as a competing nucleophile or prematurely hydrolyze the electrophile, which would artificially depress the measured reaction rate of the amines. -
Reaction Initiation: In a thermomixer set to 80 °C, combine 1.0 mL of the 2-chloroquinoline solution (0.1 mmol) with 2.0 equivalents of DIPEA. Inject 1.0 mL of the respective amine solution (0.5 mmol, 5 eq excess) to initiate the reaction. Causality: An excess of amine ensures pseudo-first-order kinetics. DIPEA is selected because it is highly sterically hindered and non-nucleophilic; it absorbs the HCl byproduct without competing for the electrophile, thereby maintaining a constant concentration of the reactive free-base amine.
-
Kinetic Sampling: At intervals of 5, 10, 20, 40, and 60 minutes, extract a 50 µL aliquot from the reaction mixture and immediately inject it into 950 µL of the cold Quench Solution (MeCN/0.1% TFA). Causality: The acidic quench instantly protonates the unreacted amine, destroying its nucleophilicity and "freezing" the reaction at that exact time-point. This prevents further conversion while the sample waits in the HPLC autosampler.
-
Data Analysis: Analyze the quenched aliquots via HPLC-UV (254 nm). Plot
versus time. The slope of the linear regression yields the rate constant ( ). Expected Outcome: 3-Aminopyrrolidine will exhibit a significantly steeper slope (higher ) due to its favorable pyramidalization and lack of transannular steric hindrance, despite azepane's higher basicity.
Workflow Visualization
The following diagram illustrates the kinetic benchmarking workflow and the divergent reaction pathways dictated by the structural properties of each amine.
Kinetic benchmarking workflow for SNAr reactivity of azepane vs pyrrolidine amines.
References
-
Azepan-3-amine - Physico-chemical Properties. ChemBK. Available at:[Link]
-
Theoretical Analysis of Lewis Basicity Based on Local Electron-Donating Ability. Origin of Basic Strength of Cyclic Amines. Ohwada, T., et al. Journal of Organic Chemistry (2004). Available at:[Link]
Sources
Thermal Profiling of Azepane Building Blocks: A Comparative Guide
Executive Summary
In medicinal chemistry, the shift from six-membered piperidine rings to seven-membered azepane (homopiperidine) rings is a common strategy to alter pharmacological potency and patentability. However, this structural expansion introduces significant solid-state challenges. Unlike the rigid, chair-conformation stability of piperidines, azepanes exhibit high conformational flexibility (entropy), often resulting in low-melting solids or oils in their free-base form.
This guide provides a rigorous thermal analysis framework (TGA/DSC) for azepane building blocks. It objectively compares them against pyrrolidine (5-membered) and piperidine (6-membered) analogs, establishing protocols to distinguish between volatility-induced mass loss and true thermal decomposition .
Comparative Analysis: The "Ring Size" Effect
The thermal behavior of azepane building blocks is governed by ring strain and conformational freedom.
Thermodynamic Landscape[1]
-
Piperidine (6-membered): Exists predominantly in a rigid chair conformation.[1] This high symmetry facilitates efficient crystal packing, generally leading to higher melting points (
) and stable anhydrous forms. -
Azepane (7-membered): Possesses significant conformational mobility (twist-chair/twist-boat interconversion). This "floppiness" disrupts crystal lattice energy, frequently rendering simple azepane derivatives as oils or low-melting solids that are prone to polymorphism.
Thermal Property Comparison Matrix
The following table contrasts the baseline thermal properties of unsubstituted heterocycles and their common salt forms.
| Feature | Pyrrolidine (5-Ring) | Piperidine (6-Ring) | Azepane (7-Ring) | Implications for TGA/DSC |
| Ring Strain | High (~6 kcal/mol) | Low (~0 kcal/mol) | Moderate (~6.4 kcal/mol) | Azepanes have lower thermal onset for ring-opening decomposition than piperidines. |
| Free Base State | Volatile Liquid | Liquid/Low-melt Solid | Volatile Liquid (bp 138°C) | Critical: TGA of free base requires hermetic sealing to prevent evaporation masking as degradation. |
| HCl Salt | >200°C | ~245°C | ~220–230°C | Salts are mandatory for accurate solid-state characterization. |
| Conformational Entropy | Low | Low (Rigid) | High (Flexible) | Broad melting endotherms in DSC; high tendency for supercooling. |
Experimental Protocols
To generate reproducible data, the "Standard Operating Procedure" must be adapted based on the physical state of the azepane derivative.
Protocol A: Volatile Liquids (Free Bases)
Target: Unsubstituted Azepane, N-Methyl Azepane. Challenge: Evaporation occurs before decomposition.
TGA Configuration:
-
Pan System: 40
L Aluminum pan with a pinhole lid (laser-drilled ~50 m).-
Reasoning: The pinhole creates a "self-generated atmosphere," suppressing evaporation until the boiling point is reached, allowing separation of solvent loss from degradation.
-
-
Ramp Rate: 10°C/min to 300°C.
-
Purge Gas: Nitrogen (50 mL/min).
DSC Configuration:
-
Pan System: Hermetically sealed Aluminum pan (Tzero™ style) to withstand internal vapor pressure.
-
Cycle: Cool to -90°C
Heat to 200°C.-
Reasoning: Azepanes often have sub-ambient glass transitions (
). Starting at room temperature misses the critical crystallization events.
-
Protocol B: Crystalline Solids (Salts/Protected)
Target: Azepane HCl, N-Boc-4-aminoazepane. Challenge: Distinguishing dehydration (solvates) from melting.
TGA/DSC Simultaneous Mode (SDT):
-
Sample Mass: 2–5 mg (finely ground to ensure thermal contact).
-
Pan: Open Alumina or Platinum pan.
-
Ramp: 10°C/min to 400°C.
-
Criterion: If mass loss > 0.5% occurs before the melting endotherm onset, the sample is likely a solvate or hygroscopic.
Visualization of Analytical Logic
Workflow: Selecting the Correct Thermal Method
The following diagram illustrates the decision process for characterizing azepane derivatives based on their initial physical state.
Figure 1: Decision tree for pan selection and method parameters based on the physical state of the azepane building block.
Interpreting the TGA Curve
Distinguishing between evaporation (physical change) and decomposition (chemical change) is the most common error in analyzing azepanes.
Figure 2: Logic flow for interpreting weight loss events in azepane TGA profiles.
Critical Insights for Drug Development
The "Oil" Problem
Unsubstituted azepane derivatives are frequently oils. For drug development, this is unacceptable for formulation.
-
Recommendation: Do not rely on TGA of the free base for stability data. Immediately convert to a Hydrochloride or Tartrate salt.
-
Data Validation: A successful salt formation is confirmed via DSC by a sharp melting endotherm (
C) replacing the glass transition ( ) of the oil.
Hygroscopicity
Azepanes are secondary amines with high basicity (
-
Observation: TGA often shows a 2–5% mass loss between 25°C–100°C.
-
Differentiation: If the DSC shows a broad endotherm at the same range (25–100°C) that disappears on the second heating cycle (Heat-Cool-Heat), it is moisture, not a melt.
References
-
TA Instruments. (n.d.). Determining Volatile Organic Compounds by Differential Scanning Calorimetry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane. PubChem. Retrieved from [Link]
- U.S. Pharmacopeia (USP).USP <891> Thermal Analysis. (General standard for TGA/DSC methodologies in pharma).
-
ResolveMass Laboratories. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]
Sources
Quality Control Standards for GMP Grade Azepane Intermediates
This guide provides an in-depth technical comparison of GMP-grade Azepane (Homopiperidine) versus technical-grade alternatives, focusing on quality control standards, impurity profiles, and regulatory compliance (ICH M7/Q7).
Executive Summary
Azepane (Hexamethyleneimine, CAS 111-49-9) is a critical seven-membered cyclic amine intermediate used in the synthesis of diverse APIs, including antidiabetics (e.g., Tolazamide) and selective estrogen receptor modulators (e.g., Bazedoxifene). While technical-grade azepane is widely available for industrial polymer applications, its use in pharmaceutical synthesis introduces significant risks regarding yield reduction and genotoxic impurity carryover.
This guide objectively compares GMP-Grade Azepane against Technical-Grade Azepane , demonstrating that the rigorous control of specific impurities—particularly N-nitrosoazepane and Hexamethylenediamine (HMDA) —is not merely a regulatory formality but a chemical necessity for robust API manufacturing.
Regulatory Landscape & Critical Quality Attributes (CQAs)
The transition from technical to GMP-grade intermediates is governed by ICH Q7 (Good Manufacturing Practice for APIs) and ICH M7 (Assessment and Control of DNA Reactive Impurities).
The Nitrosamine Imperative (ICH M7 / FDA Guidance)
Azepane is a secondary amine. Under favorable conditions (presence of nitrosating agents like nitrites in water or solvents), it readily forms N-nitrosoazepane (also known as N-nitrosohexamethyleneimine).
-
Risk Classification: N-nitrosoazepane is a potent mutagen (Cohort of Concern).
-
CPCA Category: Under the FDA/EMA Carcinogenic Potency Categorization Approach (CPCA), cyclic nitrosamines with alpha-hydrogens typically fall into Category 2 or Category 1 , requiring strict control limits (often 26.5 ng/day or 100 ng/day depending on specific substitution, vs. the default 1500 ng/day).
-
Control Strategy: GMP grade requires upstream control of nitrite sources and routine screening, whereas technical grade lacks this assurance.
Comparative Analysis: GMP vs. Technical Grade
The following table summarizes the critical differences based on experimental data and regulatory specifications.
| Quality Attribute | GMP Grade Azepane | Technical Grade Azepane | Impact on API Synthesis |
| Assay (GC) | ≥ 99.5% | ≥ 98.0% | Yield: Lower purity leads to stoichiometric imbalances and side reactions (e.g., competitive alkylation). |
| Hexamethylenediamine (HMDA) | ≤ 0.10% | ≤ 1.5% | Impurity Fate: HMDA is a primary amine byproduct of synthesis. It can react to form bis-alkylated dimers that are difficult to purge downstream. |
| Water Content (KF) | ≤ 0.10% | ≤ 0.50% | Reactivity: Excess water hydrolyzes sensitive reagents (e.g., acid chlorides, anhydrides) used in subsequent coupling steps. |
| N-Nitrosoazepane | Controlled (< 30 ppb) | Not Tested | Safety: Technical grade poses a high risk of introducing genotoxic impurities that exceed the Threshold of Toxicological Concern (TTC). |
| Residual Solvents | ICH Q3C Compliant | Unknown/Variable | Compliance: Industrial solvents (e.g., benzene, technical toluene) may be present in technical grade. |
| Change Control | Mandatory Notification | None | Supply Chain Security: Unexpected process changes in technical grade can alter the impurity profile without warning. |
Visualizing the Impurity Fate
The diagram below illustrates how impurities in technical-grade azepane propagate through API synthesis, contrasting the "Purge" capability of GMP workflows.
Figure 1: Impurity propagation pathways. High levels of Hexamethylenediamine (HMDA) in technical grade material can lead to dimer formation that co-crystallizes with the API, leading to Out-of-Specification (OOS) results.
Experimental Protocols
To validate the quality of Azepane intermediates, the following protocols are recommended. These methods are self-validating and compliant with USP/EP general chapters.
Protocol A: Purity Assay via GC-FID (Direct Injection)
Rationale: Azepane is a volatile, basic amine. Direct injection on a base-deactivated column prevents peak tailing and avoids derivatization errors.
Instrument: Agilent 8890 GC or equivalent with FID. Column: Restek Rtx-Volatile Amine or Agilent CP-Volamine (30 m x 0.32 mm x 5 µm). Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
Method Parameters:
-
Inlet: Split 1:50, 250°C. Liner: Base-deactivated wool.
-
Oven Program:
-
Initial: 40°C (hold 5 min) – Traps volatile azepane.
-
Ramp 1: 10°C/min to 120°C.
-
Ramp 2: 20°C/min to 240°C (hold 5 min) – Elutes HMDA and heavier oligomers.
-
-
Detector: FID @ 260°C.
System Suitability Criteria:
-
Tailing Factor (Azepane): < 1.5 (Critical for quantification).
-
Resolution (Azepane vs. HMDA): > 2.0.
-
RSD (n=6 injections): < 1.0%.
Protocol B: Trace Nitrosamine Analysis (LC-MS/MS)
Rationale: Detection of N-nitrosoazepane at ng/day levels requires high sensitivity.
Sample Prep: Dissolve 100 mg Azepane in 10 mL Methanol (LC-MS grade). Instrument: Triple Quadrupole MS (e.g., Sciex 7500). Mode: MRM (Multiple Reaction Monitoring).
-
Transition: m/z 129.1 → 69.1 (Quantifier), 129.1 → 41.1 (Qualifier).
-
Limit of Quantitation (LOQ): Must be validated to ≤ 10 ppb (relative to Azepane).
QC Workflow for GMP Release
The following decision tree outlines the release logic for GMP Azepane, ensuring no material enters production without meeting critical safety thresholds.
Figure 2: QC Decision Tree. A sequential testing strategy prioritizing Purity and Nitrosamine safety before physical parameter checks.
Conclusion
For researchers and drug developers, the choice between technical and GMP-grade Azepane is a risk management decision. While technical grade material may appear cost-effective initially, the hidden costs of impurity investigation , failed batches due to HMDA carryover , and regulatory delays from nitrosamine alerts far outweigh the savings.
Recommendation: Use GMP-grade Azepane for all GLP-tox batches and clinical manufacturing to ensure data integrity and patient safety.
References
-
ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. Link
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link
-
FDA Guidance: Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[1][2][3] Link
-
Analytical Method Validation: Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine. NIH/PubMed. Link
-
Nitrosamine Limits (EMA): Appendix 1: Acceptable intakes established for N-nitrosamines. European Medicines Agency.[1][4] Link
Sources
- 1. Difference between API and Pharmaceutical Intermediates [pyglifesciences.com]
- 2. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 3. gmp-navigator.com [gmp-navigator.com]
- 4. Established acceptable intake for nitrosamines in medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
Proper Disposal Procedures: 1-(Azepan-3-yl)methanamine
Executive Summary & Chemical Profile
1-(Azepan-3-yl)methanamine is a bicyclic-functionalized aliphatic diamine, commonly utilized as a building block in medicinal chemistry for synthesizing G-protein coupled receptor (GPCR) ligands. Its disposal requires strict adherence to protocols for organic bases due to its potential for exothermic reactivity and corrosivity.
This guide moves beyond generic "waste bin" instructions. It establishes a self-validating disposal workflow designed to prevent common laboratory accidents, such as rapid pressurization of waste containers caused by inadvertent acid-base neutralization.
Chemical Identity & Reactivity Drivers
| Property | Detail | Operational Implication |
| Functional Groups | Secondary amine (ring), Primary amine (side chain) | High Alkalinity: Incompatible with acids, acid chlorides, and anhydrides. |
| Physical State | Liquid (viscous) or low-melting solid | May require dissolution in compatible solvents for transfer. |
| Acidity (pKa) | ~10-11 (Estimated for aliphatic amines) | Corrosive: Capable of causing severe skin/eye burns (Category 1B). |
| RCRA Status | Not P/U-listed; Characteristic Waste | Likely D002 (Corrosive) if pH > 12.5; otherwise General Organic Waste. |
Hazard Assessment & Segregation Strategy
Before initiating disposal, you must validate the waste stream. The primary risk with azepane derivatives is incompatibility .
The "Why" Behind Segregation
-
Risk: Mixing 1-(Azepan-3-yl)methanamine with acidic waste streams (e.g., HPLC waste containing 0.1% TFA) generates significant heat (enthalpy of neutralization).
-
Consequence: In a closed waste drum, this heat vaporizes volatile solvents, causing rapid pressurization and potential rupture.
-
Protocol: This compound must ONLY be disposed of in Basic/Alkaline Organic waste streams.
Compatibility Matrix
-
✅ Compatible: Methanol, Ethanol, DMSO, basic aqueous solutions (pH > 10), non-halogenated organic solvents.
-
❌ Incompatible: Concentrated acids (HCl, H₂SO₄), Acid Anhydrides, Acid Chlorides, Chloroform/DCM (potential for alkylation reactions over time), Strong Oxidizers (Peroxides).
Step-by-Step Disposal Protocols
Protocol A: Neat Substance (Expired/Surplus)
Use this for pure chemical disposal.
-
PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Work inside a fume hood.
-
Solubilization (Optional but Recommended): If the substance is solid or viscous, dissolve it in a minimal amount of Methanol or Ethanol . This prevents the formation of "hot spots" in the waste container where solids might react slowly.
-
Container Selection: Select a High-Density Polyethylene (HDPE) or glass waste container explicitly labeled "Basic Organic Waste" .
-
Transfer: Pour the solution slowly into the waste container.
-
Validation: Check the container temperature by touch (gloved hand) after 2 minutes. If warm, stop and vent.
Protocol B: Reaction Mixtures & Eluents
Use this for post-reaction cleanup.
-
pH Check: Dip a pH strip into the waste solution.
-
If Acidic (pH < 7): Slowly neutralize with Saturated Sodium Bicarbonate (NaHCO₃) until pH is 8-9. Caution: Gas evolution (CO₂) will occur.
-
-
Segregation: Once basic, transfer to the Non-Halogenated Organic or Basic Organic waste stream.
-
Halogen Warning: If the reaction used DCM or Chloroform, the waste must go to Halogenated Waste . Ensure the pH is neutral to slightly basic to prevent acid-catalyzed decomposition of the halogenated solvent.
Protocol C: Empty Container (RCRA Compliance)
Federal regulations (40 CFR 261.[1]7) dictate when a container is "empty".
-
Triple Rinse:
-
Add solvent (Methanol or Ethanol) equal to 10% of container volume.
-
Cap and shake vigorously.
-
Decant rinsate into the Basic Organic Waste container.
-
Repeat 3 times.
-
-
Defacement: Cross out the label and write "EMPTY".
-
Disposal: Discard the bottle in the standard glass trash or recycling, depending on institutional policy.
Visual Workflow: The Decision Tree
The following diagram illustrates the logical flow for disposing of 1-(Azepan-3-yl)methanamine, ensuring no critical safety checks are missed.
Figure 1: Operational decision tree for the segregation and disposal of azepane-derivative waste streams.
Emergency Contingencies
Even with robust protocols, spills occur. This specific contingency plan addresses the basic nature of the compound.
| Scenario | Immediate Action | Clean-up Protocol |
| Minor Spill (< 10 mL) | Evacuate immediate area. Ventilate. | 1. Absorb with vermiculite or dry sand .2. Do NOT use paper towels (rapid oxidation risk).3. Wipe area with dilute acetic acid (vinegar) to neutralize residue, then water. |
| Skin Contact | Remove contaminated clothing immediately.[2] | Flush skin with water for 15 minutes .[2] Do not use vinegar on skin (exothermic reaction may worsen burn). Seek medical attention. |
| Eye Contact | Use emergency eyewash station. | Flush for 15 minutes , holding eyelids open. Immediate transport to ER is mandatory for amine burns. |
References
-
U.S. Environmental Protection Agency (EPA). 40 CFR § 261.7 - Residues of hazardous waste in empty containers. Electronic Code of Federal Regulations.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste.
-
PubChem. Compound Summary: Azepane. National Library of Medicine. (General class toxicity data).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).
Sources
Personal protective equipment for handling 1-(Azepan-3-yl)methanamine
PART 1: EXECUTIVE DIRECTIVE
To: Research Teams, Process Chemists, and HSE Officers Subject: Operational Safety and Logistics for 1-(Azepan-3-yl)methanamine
The Core Directive: 1-(Azepan-3-yl)methanamine (also known as 3-(Aminomethyl)azepane) is a bifunctional amine building block containing both a secondary cyclic amine (azepane ring) and a primary exocyclic amine. This dual-amine structure dictates its handling profile: it is corrosive , hygroscopic , and air-sensitive (absorbs CO₂).
Do not treat this merely as "another organic intermediate." Treat it as a corrosive base that requires inert atmosphere handling to maintain chemical integrity and rigorous PPE to prevent severe tissue damage. The following guide replaces generic safety templates with a compound-specific operational protocol.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Chemical Identity & Risk Profile
| Parameter | Technical Detail |
| Chemical Name | 1-(Azepan-3-yl)methanamine |
| Synonyms | 3-(Aminomethyl)azepane; Hexahydro-1H-azepine-3-methanamine |
| CAS Number | Note: Often custom-synthesized. Refer to Boc-precursor CAS [876147-47-6] for structural verification. |
| Molecular Formula | C₇H₁₆N₂ |
| Physical State | Colorless to pale yellow liquid (free base) or solid (HCl salt). |
| Odor | Distinctive ammonia-like/fishy odor (characteristic of diamines). |
| Key Hazards | Skin Corr.[1][2] 1B (Causes severe burns), Eye Dam. 1 (Serious eye damage), Acute Tox. (Oral/Inhalation). |
The "Self-Validating" PPE Matrix
A self-validating system means the PPE itself provides feedback or redundancy. For this diamine, reliance on a single barrier is insufficient due to the high permeation rate of low-molecular-weight amines.
| Protection Zone | Required Equipment | The "Why" (Causality) |
| Primary Dermal | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Butyl Rubber or Neoprene (≥5 mil) | Permeation Dynamics: Small diamines penetrate standard nitrile rapidly. The outer Butyl layer provides chemical resistance; the inner Nitrile layer provides dexterity and a visual check for breaches. |
| Ocular/Face | Chemical Splash Goggles + Face Shield | Vapor Toxicity: Amine vapors are lachrymators and can cause corneal edema ("blue haze" vision). Safety glasses are insufficient against basic vapors. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Inhalation Risk: Direct inhalation causes respiratory tract burns. If hood work is impossible, a full-face respirator with Amine/Organic Vapor (green/black) cartridges is mandatory. |
| Body | Chemical-Resistant Lab Coat (Poly/Cotton) + Apron | Splash Protection: Synthetic aprons prevent "soak-through" burns that occur with cotton coats during liquid transfer accidents. |
Operational Protocol: The "Inert-First" Workflow
This protocol is designed to prevent two failure modes: (1) Carbonation (reaction with air CO₂) which ruins the reagent, and (2) Exposure.
Step 1: Preparation & Inspection
-
Verification: Check the container seal. White crust around the cap indicates CO₂ absorption (formation of carbamates).
-
Atmosphere: All transfers must occur under Nitrogen or Argon.
Step 2: Transfer Methodology (Liquid)
-
Do not pour. Use a gas-tight syringe or cannula transfer technique.
-
The "Neutralize-on-Exit" Rule: Have a beaker of dilute acetic acid (5%) or citric acid ready in the hood. Dip contaminated needle tips/pipettes into this immediately after use to neutralize the amine residue before disposal.
Step 3: Reaction Setup
-
Ensure the reaction vessel is purged. 1-(Azepan-3-yl)methanamine is a strong base; it will strip protons from moisture, generating hydroxide ions (
) that can degrade sensitive esters or halides in your mixture.
PART 3: VISUALIZATION & FORMATTING
Diagram 1: Operational Safety Workflow
This diagram illustrates the logical flow of handling, emphasizing the "Stop/Check" points that ensure safety and purity.
Caption: Figure 1. Inert-First Handling Workflow. Note the "Quench" step for tools to prevent cross-contamination and vapor release.
Diagram 2: Disposal Decision Tree
Disposal of amines requires segregation from acids to prevent exothermic runaways in waste drums.
Caption: Figure 2. Waste Segregation Logic. Segregating basic amine waste prevents dangerous heat generation in central waste storage.
PART 4: EMERGENCY RESPONSE & DISPOSAL
Emergency Procedures
-
Skin Contact:
-
Flush: Immediately flush with water for 15 minutes .[1] Do not rely on "neutralizing" with vinegar on the skin; the heat of neutralization can worsen the burn.
-
Peel: Remove contaminated clothing under the safety shower.
-
Medical: Seek evaluation. Amine burns can be insidious, with tissue damage appearing hours later.
-
-
Spill Management:
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full PPE (including respirator if outside hood).
-
Absorb: Use a universal absorbent or expanded vermiculite. Do not use paper towels (combustible).
-
Neutralize: Wipe the area with dilute acetic acid or citric acid solution to convert residual amine to a non-volatile salt.
-
Disposal Specifications
-
Waste Category: Basic Organic Waste .
-
Labeling: Must explicitly state "Contains 1-(Azepan-3-yl)methanamine" and "Corrosive/Base".
-
Incompatibility: NEVER mix with acid waste streams, acyl halides, or strong oxidizers.
References
-
PubChem. Azepane | C6H13N | CID 8119. National Library of Medicine. Available at: [Link] (Accessed 2023-10-26).
-
ECHA (European Chemicals Agency). Information on Chemicals - Amines, Liquid, Corrosive.[3] Available at: [Link] (General guidance for corrosive amines).
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link].
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
